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3-Chloro-5-(p-tolyl)-1,2,4-triazine

Cat. No.: B3100405
CAS No.: 1368414-41-8
M. Wt: 205.64 g/mol
InChI Key: VPGACEUEVMQOTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-(p-tolyl)-1,2,4-triazine (CAS 1368414-41-8) is a valuable chemical building block in organic and medicinal chemistry research. This compound belongs to the 1,2,4-triazine family, a class of nitrogen-deficient heterocycles known for their versatile reactivity . The structure features a chlorine atom at the 3-position, which acts as a superior leaving group, making this compound an excellent substrate for nucleophilic aromatic substitution reactions . Researchers can efficiently displace the chlorine with various nucleophiles, such as amines and thiols, to create a library of 3-substituted-1,2,4-triazines . Furthermore, the electron-deficient triazine ring allows this compound to participate in metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura reaction, enabling the formation of new carbon-carbon bonds at the 3-position with arylboronic acids . The p-tolyl substituent at the 5-position contributes to the molecular framework, influencing the electronic properties and steric profile of the resulting derivatives. These synthetic utilities make this compound a crucial intermediate for constructing more complex molecules, with potential applications in the development of pharmaceutical candidates and functional materials . The compound should be stored in an inert atmosphere at 2-8°C . For Research Use Only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8ClN3 B3100405 3-Chloro-5-(p-tolyl)-1,2,4-triazine CAS No. 1368414-41-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-(4-methylphenyl)-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c1-7-2-4-8(5-3-7)9-6-12-14-10(11)13-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGACEUEVMQOTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=NC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 3-Chloro-5-(p-tolyl)-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known and predicted chemical properties of 3-Chloro-5-(p-tolyl)-1,2,4-triazine. Due to the limited availability of specific experimental data for this particular compound in publicly accessible literature, some sections include representative protocols and data based on closely related analogs. This information is intended for research and informational purposes.

Core Chemical Properties

This compound is a heterocyclic compound featuring a 1,2,4-triazine ring substituted with a chloro group at the 3-position and a p-tolyl group at the 5-position. The 1,2,4-triazine core is an electron-deficient aromatic system, which significantly influences the molecule's reactivity.[1] The presence of the electronegative chlorine atom further enhances the electrophilic character of the triazine ring, making the C3 position susceptible to nucleophilic attack.[1]

Physicochemical and Computed Properties

A summary of the known and computed physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
IUPAC Name 3-chloro-5-(4-methylphenyl)-1,2,4-triazinePubChem[2]
CAS Number 1368414-41-8Benchchem[1]
Molecular Formula C₁₀H₈ClN₃PubChem[2]
Molecular Weight 205.64 g/mol PubChem[2]
Appearance White to off-white solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
XLogP3 2.2PubChem[2]
Hydrogen Bond Donor Count 0PubChem[2]
Hydrogen Bond Acceptor Count 3PubChem[2]
Rotatable Bond Count 1PubChem[2]
Exact Mass 205.0406750PubChem[2]
Topological Polar Surface Area 38.7 ŲPubChem[2]
Spectral Data (Representative)
Technique Expected Peaks/Signals
¹H NMR δ ~8.0-8.5 (d, 2H, Ar-H), ~7.3-7.5 (d, 2H, Ar-H), ~9.0-9.5 (s, 1H, triazine-H), ~2.4 (s, 3H, CH₃)
¹³C NMR δ ~160-165 (C-Cl), ~155-160 (C-aryl), ~140-145 (Ar-C), ~130-135 (Ar-CH), ~125-130 (Ar-CH), ~20-25 (CH₃)
IR (KBr, cm⁻¹) ~3050-3150 (Ar C-H), ~1550-1600 (C=N, C=C), ~1350-1450 (C-N), ~700-800 (C-Cl)
Mass Spec (EI) m/z 205 (M⁺), 207 (M+2)⁺, 170 (M-Cl)⁺, 91 (tolyl)⁺

Synthesis and Reactivity

Synthetic Routes

The synthesis of this compound can be approached through several established methods for constructing the 1,2,4-triazine ring. A common and plausible route involves the chlorination of the corresponding 5-(p-tolyl)-1,2,4-triazin-3(2H)-one.[1] This precursor can be synthesized via the cyclocondensation of an appropriate amidrazone with a 1,2-dicarbonyl compound.

A representative workflow for the synthesis is depicted below:

G cluster_0 Synthesis of 5-(p-tolyl)-1,2,4-triazin-3(2H)-one cluster_1 Chlorination p_tolyl_amidrazone p-tolyl amidrazone cyclocondensation Cyclocondensation p_tolyl_amidrazone->cyclocondensation glyoxylic_acid Glyoxylic acid glyoxylic_acid->cyclocondensation triazinone 5-(p-tolyl)-1,2,4-triazin-3(2H)-one cyclocondensation->triazinone chlorination Chlorination triazinone->chlorination chlorinating_agent POCl₃ or SOCl₂ chlorinating_agent->chlorination final_product This compound chlorination->final_product

Caption: A representative synthetic workflow for this compound.

Representative Experimental Protocol

Synthesis of 5-(p-tolyl)-1,2,4-triazin-3(2H)-one:

  • To a solution of p-tolyl amidrazone hydrochloride (1.0 eq) in ethanol, add a solution of glyoxylic acid (1.0 eq) in water.

  • Adjust the pH of the mixture to 4-5 using a suitable base (e.g., sodium acetate).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Synthesis of this compound:

  • A mixture of 5-(p-tolyl)-1,2,4-triazin-3(2H)-one (1.0 eq) and phosphorus oxychloride (POCl₃) (5.0 eq) is heated at reflux for 3-5 hours.

  • The excess POCl₃ is removed under reduced pressure.

  • The residue is carefully poured onto crushed ice with stirring.

  • The precipitated solid is collected by filtration, washed with cold water until neutral, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

Chemical Reactivity: Nucleophilic Aromatic Substitution

The key feature of the reactivity of this compound is the facile displacement of the chloro substituent by various nucleophiles.[1] This reactivity makes it a valuable intermediate for the synthesis of a diverse range of 3-substituted-5-(p-tolyl)-1,2,4-triazines.

G start This compound product 3-Nu-5-(p-tolyl)-1,2,4-triazine start->product Nucleophilic Aromatic Substitution nucleophile Nucleophile (Nu-H) e.g., R-NH₂, R-SH, R-OH nucleophile->product G cluster_0 Cell Membrane cluster_1 Intracellular A2AR Adenosine A₂A Receptor G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression (e.g., anti-inflammatory) CREB->Gene_expression Regulates Adenosine Adenosine Adenosine->A2AR Activates Triazine This compound (Hypothetical Antagonist) Triazine->A2AR Blocks G Stress_Cytokines Stress / Pro-inflammatory Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress_Cytokines->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK p38_MAPK p38 MAPK MAPKK->p38_MAPK Downstream Downstream Targets (e.g., MK2, ATF2) p38_MAPK->Downstream Response Cellular Response (Inflammation, Apoptosis) Downstream->Response Triazine This compound (Hypothetical Inhibitor) Triazine->p38_MAPK Inhibits

References

In-depth Technical Guide: 3-Chloro-5-(p-tolyl)-1,2,4-triazine (CAS No. 1368414-41-8)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document summarizes publicly available information. The compound 3-Chloro-5-(p-tolyl)-1,2,4-triazine is intended for research use only and not for human or veterinary use.[1]

Introduction

This technical guide provides a comprehensive overview of the chemical entity identified by CAS number 1368414-41-8, chemically known as this compound. This compound belongs to the 1,2,4-triazine class of heterocyclic aromatic compounds, a scaffold of significant interest in medicinal chemistry and materials science due to its diverse biological activities and unique electronic properties. This document is intended for researchers, scientists, and drug development professionals, and consolidates available data on its chemical identity, synthesis, and potential applications based on the characteristics of the 1,2,4-triazine core.

It is important to note that while the 1,2,4-triazine class is associated with a broad spectrum of biological activities, specific experimental data on the biological effects of this compound are not extensively available in the public domain. This guide, therefore, focuses on the foundational chemical knowledge of the compound and the general potential of its chemical class.

Chemical Identity and Properties

This compound is characterized by a 1,2,4-triazine ring substituted with a chlorine atom at the 3-position and a p-tolyl (4-methylphenyl) group at the 5-position.[2] The presence of the electron-withdrawing triazine ring and the chloro substituent, a good leaving group, makes this compound a versatile intermediate for further chemical modifications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1368414-41-8[2]
IUPAC Name 3-chloro-5-(4-methylphenyl)-1,2,4-triazine[2]
Synonyms This compound, 3-Chloro-5-(4-methylphenyl)-1,2,4-triazine[2]
Molecular Formula C₁₀H₈ClN₃[2]
Molecular Weight 205.64 g/mol [2]
Appearance Not specified (typically solid)-
Solubility Not specified-
Melting Point Not specified-
Boiling Point Not specified-

Synthesis and Reactivity

General Synthetic Approaches

While specific, detailed peer-reviewed procedures for the synthesis of this compound are not widely published, plausible synthetic routes can be inferred from the general chemistry of 1,2,4-triazines. A common and effective method involves the cyclization of a substituted hydrazine with a precursor that provides the remaining carbon and nitrogen atoms of the triazine ring.[1]

Another established method for the synthesis of chloro-substituted triazines is the treatment of the corresponding triazinone with a chlorinating agent, such as phosphorus oxychloride (POCl₃).[1] This reaction is a standard transformation for converting triazinones to their chloro-derivatives.

A generalized workflow for the synthesis and derivatization of this compound is depicted below.

G cluster_synthesis Synthesis cluster_derivatization Potential Derivatization Precursors p-Tolyl Substituted Hydrazine + C-N Source Cyclization Cyclization Precursors->Cyclization Triazinone 5-(p-tolyl)-1,2,4-triazin-3(2H)-one Cyclization->Triazinone Chlorination Chlorination (e.g., POCl₃) Triazinone->Chlorination Target This compound Chlorination->Target Nucleophilic_Substitution Nucleophilic Aromatic Substitution Target->Nucleophilic_Substitution Derivatives Diverse 1,2,4-Triazine Derivatives Nucleophilic_Substitution->Derivatives Nucleophiles Nucleophiles (Amines, Thiols, Alkoxides) Nucleophiles->Nucleophilic_Substitution

A generalized synthetic and derivatization workflow.
Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the electron-deficient nature of the 1,2,4-triazine ring and the presence of the chloro substituent. The chlorine atom at the 3-position serves as a good leaving group, making the compound an excellent substrate for nucleophilic aromatic substitution reactions.[1] This reactivity allows for the facile introduction of a wide variety of functional groups by reacting the compound with different nucleophiles, such as amines, thiols, and alkoxides, thereby enabling the synthesis of a library of derivatives for further investigation.[1]

Potential Applications

While specific biological data for this compound is lacking, the broader class of 1,2,4-triazine derivatives has been explored for various applications in drug discovery and materials science.

Medicinal Chemistry

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. These activities are often attributed to the ability of the triazine ring to participate in various intermolecular interactions, which is crucial for biological activity. Given that this compound can serve as a versatile precursor, it holds potential for the development of novel therapeutic agents. A logical workflow for investigating its potential in drug discovery is outlined below.

G Start This compound Library Synthesize Derivative Library (Nucleophilic Substitution) Start->Library Screening High-Throughput Screening (Target-based or Phenotypic) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Screening Inactive Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Active Preclinical Preclinical Development (In vitro & In vivo studies) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

A potential drug discovery workflow.
Materials Science

The electron-accepting nature of the 1,2,4-triazine ring makes its derivatives suitable for applications in organic electronics.[1] They have been investigated as components in organic light-emitting diodes (OLEDs), where they can function as electron-transporting materials. The ability to tune the electronic properties of the 1,2,4-triazine core through the introduction of various substituents allows for the rational design of materials with specific optical and electronic characteristics.[1]

Conclusion

This compound (CAS No. 1368414-41-8) is a well-defined chemical entity with a reactive chloro-substituent that makes it a valuable intermediate for the synthesis of a diverse range of 1,2,4-triazine derivatives. While there is a notable absence of specific biological data for this compound in the public domain, the general importance of the 1,2,4-triazine scaffold in medicinal chemistry and materials science suggests that this compound and its derivatives could be of interest for further research and development. Future studies are required to elucidate the specific biological activities and potential therapeutic or material applications of this compound.

References

An In-depth Technical Guide to 3-Chloro-5-(p-tolyl)-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of 3-Chloro-5-(p-tolyl)-1,2,4-triazine, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals.

Molecular Structure and Identification

This compound is an aromatic heterocyclic compound featuring a 1,2,4-triazine ring substituted with a chloro group at the 3-position and a p-tolyl (4-methylphenyl) group at the 5-position. The presence of three nitrogen atoms in the triazine ring renders it an electron-deficient system, which significantly influences its chemical reactivity.

Table 1: Chemical Identifiers for this compound [1][2]

IdentifierValue
IUPAC Name 3-chloro-5-(4-methylphenyl)-1,2,4-triazine[1]
CAS Number 1368414-41-8[1]
Molecular Formula C₁₀H₈ClN₃[1]
Molecular Weight 205.64 g/mol [1]
InChI InChI=1S/C10H8ClN3/c1-7-2-4-8(5-3-7)9-6-12-14-10(11)13-9/h2-6H,1H3[1]
InChIKey VPGACEUEVMQOTK-UHFFFAOYSA-N[1]
Canonical SMILES CC1=CC=C(C=C1)C2=CN=NC(=N2)Cl[1]

Table 2: Computed Physicochemical Properties [1]

PropertyValue
XLogP3 2.2
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1
Exact Mass 205.0406750
Monoisotopic Mass 205.0406750
Topological Polar Surface Area 38.7 Ų
Heavy Atom Count 14
Complexity 180

Synthesis Protocols

General Experimental Protocol: Synthesis of 3-Chloro-5-aryl-1,2,4-triazines

This protocol is a generalized procedure based on known syntheses of similar 1,2,4-triazine derivatives.

Step 1: Synthesis of 5-(p-tolyl)-1,2,4-triazin-3(2H)-one

A p-tolyl-substituted amidrazone is reacted with a 1,2-dicarbonyl compound. The initial condensation is followed by an intramolecular cyclization and dehydration to form the 1,2,4-triazine ring.

Step 2: Chlorination of 5-(p-tolyl)-1,2,4-triazin-3(2H)-one

The resulting triazinone is then chlorinated to yield the final product. This is a standard method for converting triazinones to their corresponding chloro-triazines.

  • Reagents: 5-(p-tolyl)-1,2,4-triazin-3(2H)-one, phosphoryl chloride (POCl₃) or another suitable chlorinating agent.

  • Procedure: The triazinone is heated under reflux with an excess of phosphoryl chloride. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess phosphoryl chloride is removed under reduced pressure. The residue is then carefully quenched with ice water, and the resulting precipitate is filtered, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Another potential synthetic route involves the reaction of 3-mercapto-5-(p-tolyl)-1,2,4-triazine with an oxidizing and chlorinating agent.[3]

G cluster_synthesis Synthetic Workflow p_tolyl_amidrazone p-Tolyl-substituted amidrazone cyclization Cyclization/ Dehydration p_tolyl_amidrazone->cyclization dicarbonyl 1,2-Dicarbonyl compound dicarbonyl->cyclization triazinone 5-(p-tolyl)-1,2,4-triazin-3(2H)-one cyclization->triazinone chlorination Chlorination (e.g., POCl₃) triazinone->chlorination final_product This compound chlorination->final_product

Caption: Generalized synthetic workflow for this compound.

Spectroscopic Characterization

Experimental spectroscopic data for this compound is not publicly available. However, predicted spectroscopic data can provide valuable insights for structural confirmation.

Predicted ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound would be expected to show characteristic signals for the p-tolyl group and the triazine ring proton.

  • p-Tolyl protons: Two doublets in the aromatic region (typically δ 7.2-8.2 ppm), corresponding to the ortho and meta protons on the phenyl ring. A singlet for the methyl group protons would be expected around δ 2.4 ppm.

  • Triazine proton: A singlet for the proton at the 6-position of the triazine ring, likely in the downfield region (δ 9.0-9.5 ppm) due to the electron-withdrawing nature of the triazine ring.

Predicted ¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would show signals for all ten carbon atoms.

  • p-Tolyl carbons: Four signals for the aromatic carbons of the p-tolyl group, and one signal for the methyl carbon.

  • Triazine carbons: Signals for the three carbons of the triazine ring. The carbon atom attached to the chlorine atom (C3) would be expected to be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands:

  • C-Cl stretch: Around 550–600 cm⁻¹[3]

  • Triazine ring vibrations: Around 1500 cm⁻¹[3]

  • Aromatic C-H and C=C stretches: In their typical regions.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound.

  • Molecular Ion Peak: An [M+H]⁺ peak would confirm the molecular weight.

  • Fragmentation Pattern: Characteristic fragmentation patterns could include the loss of the chlorine atom or the p-tolyl group.

Chemical Reactivity and Potential Applications

The reactivity of this compound is dominated by the presence of the chloro substituent on the electron-deficient triazine ring.[3] The chlorine atom acts as a good leaving group, making the C3 position susceptible to nucleophilic aromatic substitution (SNAr) reactions.[3]

This reactivity allows for the facile introduction of a wide variety of functional groups, making this compound a valuable intermediate for the synthesis of a diverse library of 1,2,4-triazine derivatives. Common nucleophiles that can displace the chloride include amines, thiols, and alkoxides.[3]

G cluster_reactivity Reactivity of this compound start_material This compound nucleophilic_substitution Nucleophilic Aromatic Substitution (SNAr) start_material->nucleophilic_substitution amines Amines (R-NH₂) nucleophilic_substitution->amines thiols Thiols (R-SH) nucleophilic_substitution->thiols alkoxides Alkoxides (R-O⁻) nucleophilic_substitution->alkoxides amino_product 3-Amino-5-(p-tolyl)- 1,2,4-triazine Derivatives amines->amino_product forms thio_product 3-Thio-5-(p-tolyl)- 1,2,4-triazine Derivatives thiols->thio_product forms ether_product 3-Alkoxy-5-(p-tolyl)- 1,2,4-triazine Derivatives alkoxides->ether_product forms

Caption: Key reactivity pathway for this compound.

Potential Biological and Material Science Applications

While no specific biological activities have been reported for this compound itself, the 1,2,4-triazine scaffold is a well-known pharmacophore found in a variety of biologically active compounds. Derivatives of 1,2,4-triazine have been investigated for a range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. The ability to easily modify the 3-position of the triazine ring makes this compound an attractive starting material for the development of new therapeutic agents.

In the field of materials science, 1,2,4-triazine derivatives have been explored for their potential use in organic light-emitting diodes (OLEDs) as electron-transporting materials. The tunable electronic properties of the triazine core allow for the rational design of materials with specific optical and electronic characteristics.

Conclusion

This compound is a versatile heterocyclic compound with significant potential as a building block in both medicinal chemistry and materials science. Its key feature is the reactive chloro-substituent, which allows for a wide range of synthetic transformations. While experimental data for this specific compound is limited in the public domain, its properties and reactivity can be reliably inferred from the well-established chemistry of analogous 1,2,4-triazine derivatives. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full potential.

References

In-depth Technical Guide to the Reactivity of 3-Chloro-5-(p-tolyl)-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental protocols and quantitative data specifically for the reactivity of 3-Chloro-5-(p-tolyl)-1,2,4-triazine are not extensively available in the public domain literature. This guide is therefore based on the established reactivity of chloro-1,2,4-triazines and analogous heterocyclic systems. The experimental conditions and yields provided are illustrative and should serve as a foundation for further optimization.

Core Reactivity of the 1,2,4-Triazine Scaffold

The 1,2,4-triazine ring is an electron-deficient heteroaromatic system, a characteristic that dictates its chemical behavior. The presence of three nitrogen atoms within the ring significantly lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), rendering it susceptible to reactions with nucleophiles and electron-rich species. The chloro substituent at the 3-position acts as a competent leaving group, further activating the ring towards nucleophilic aromatic substitution. The p-tolyl group at the 5-position, being weakly electron-donating, can modulate the overall reactivity of the triazine system.

The principal modes of reactivity for this compound include:

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the chloride at the C3-position by a variety of nucleophiles.

  • Palladium-Catalyzed Cross-Coupling Reactions: Notably, the Suzuki-Miyaura coupling, to form new carbon-carbon bonds at the C3-position.

  • Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: A characteristic cycloaddition reaction of electron-deficient dienes like 1,2,4-triazines with electron-rich dienophiles.

Nucleophilic Aromatic Substitution (SNAr)

The inherent electron deficiency of the 1,2,4-triazine ring system makes the displacement of the 3-chloro group by nucleophiles a facile and versatile method for the functionalization of this scaffold.[1]

Reaction with N-Nucleophiles (Amines and Hydrazines)

This compound is anticipated to react readily with a range of primary and secondary amines, as well as hydrazine and its derivatives, to furnish the corresponding 3-amino- and 3-hydrazino-1,2,4-triazines. These reactions are typically conducted in the presence of a base to neutralize the hydrogen chloride that is formed.

Table 1: Representative Nucleophilic Substitution Reactions with N-Nucleophiles (Based on Analogous Systems)

Nucleophile Product Typical Conditions Yield (%)
Ammonia 3-Amino-5-(p-tolyl)-1,2,4-triazine Aqueous NH₃, Ethanol, Reflux Not Reported
Alkylamine (e.g., Butylamine) 3-(Butylamino)-5-(p-tolyl)-1,2,4-triazine Butylamine, DIPEA, DMF, 80 °C Not Reported
Aniline 3-(Phenylamino)-5-(p-tolyl)-1,2,4-triazine Aniline, K₂CO₃, DMA, 100 °C Not Reported

| Hydrazine Hydrate | 3-Hydrazino-5-(p-tolyl)-1,2,4-triazine | N₂H₄·H₂O, Ethanol, Reflux | Not Reported |

Experimental Protocol: General Procedure for Amination (Illustrative)

In a round-bottom flask, this compound (1.0 mmol) is dissolved in a suitable solvent such as ethanol or dimethylformamide (10 mL). The desired amine (1.2 mmol) and a non-nucleophilic base, for instance, triethylamine or diisopropylethylamine (1.5 mmol), are added to the solution. The reaction mixture is stirred at a temperature ranging from ambient to 100 °C, with the progress of the reaction monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is partitioned between water and an organic solvent like ethyl acetate. The organic phase is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel.

Reaction with O-Nucleophiles (Alkoxides)

The reaction with alkoxides, typically generated in situ from the corresponding alcohol and a strong base such as sodium hydride, is expected to yield 3-alkoxy-5-(p-tolyl)-1,2,4-triazines.

Reaction with S-Nucleophiles (Thiols)

Thiols are also effective nucleophiles for the substitution of the chloro group, affording 3-(alkylthio)- or 3-(arylthio)-5-(p-tolyl)-1,2,4-triazines. These reactions are generally performed in the presence of a base.

Table 2: Representative Nucleophilic Substitution Reactions with O- and S-Nucleophiles (Based on Analogous Systems)

Nucleophile Product Typical Conditions Yield (%)
Sodium Methoxide 3-Methoxy-5-(p-tolyl)-1,2,4-triazine NaOMe, Methanol, Room Temperature Not Reported

| Thiophenol | 3-(Phenylthio)-5-(p-tolyl)-1,2,4-triazine | Thiophenol, K₂CO₃, DMF, Room Temperature | Not Reported |

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the chloro substituent at the 3-position renders this compound a suitable electrophilic partner in palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example. This powerful reaction enables the introduction of a diverse array of aryl, heteroaryl, or vinyl groups at this position.[1]

Table 3: Suzuki-Miyaura Coupling of Analogous Chloro-heterocycles

Boronic Acid Product Catalyst/Ligand Base Solvent Yield (%)
Phenylboronic acid 3-Phenyl-5-(p-tolyl)-1,2,4-triazine Pd(PPh₃)₄ Na₂CO₃ Toluene/Ethanol/H₂O Not Reported

| 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-5-(p-tolyl)-1,2,4-triazine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | Not Reported |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling (Illustrative)

A mixture of this compound (1.0 mmol), the respective boronic acid (1.2 mmol), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and a base like potassium carbonate or cesium carbonate (2.0 mmol) in a solvent system such as dioxane/water (4:1, 10 mL) is thoroughly degassed and then heated under an inert atmosphere (e.g., argon) at a temperature of 80-100 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is filtered. The filtrate is then partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The 1,2,4-triazine ring, being an electron-deficient diene, can participate in [4+2] cycloaddition reactions with electron-rich dienophiles, including enamines, ynamines, and strained alkenes.[2][3] This transformation typically proceeds with the extrusion of a molecule of dinitrogen (N₂) to afford a substituted pyridine ring. The regioselectivity of this reaction is governed by the nature of the substituents on both the triazine and the dienophile.

Table 4: Representative IEDDA Reactions of 1,2,4-Triazines (Based on Analogous Systems)

Dienophile Product Type Typical Conditions Yield (%)
1-Morpholinocyclopentene (Enamine) Substituted Pyridine Dioxane, Reflux Not Reported

| Norbornene (Strained Alkene) | Dihydropyridine derivative | Toluene, 110 °C | Not Reported |

Experimental Protocol: General Procedure for IEDDA Reaction (Illustrative)

To a solution of this compound (1.0 mmol) in a high-boiling point solvent such as toluene or dioxane (10 mL), the electron-rich dienophile (1.5 mmol) is added. The reaction mixture is heated to reflux, and its progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography to yield the corresponding pyridine derivative.

Visualizations

Diagram 1: General Reactivity Pathways

cluster_sub Nucleophilic Substitution cluster_coup Cross-Coupling cluster_cyclo Cycloaddition This compound This compound N-Nucleophiles N-Nucleophiles This compound->N-Nucleophiles R2NH, Base O-Nucleophiles O-Nucleophiles This compound->O-Nucleophiles R'ONa S-Nucleophiles S-Nucleophiles This compound->S-Nucleophiles R''SH, Base Suzuki-Miyaura Suzuki-Miyaura This compound->Suzuki-Miyaura ArB(OH)2, Pd cat., Base IEDDA IEDDA This compound->IEDDA e--rich dienophile, Heat 3-Amino-derivatives 3-Amino-derivatives N-Nucleophiles->3-Amino-derivatives 3-Alkoxy-derivatives 3-Alkoxy-derivatives O-Nucleophiles->3-Alkoxy-derivatives 3-Thioether-derivatives 3-Thioether-derivatives S-Nucleophiles->3-Thioether-derivatives 3-Aryl-derivatives 3-Aryl-derivatives Suzuki-Miyaura->3-Aryl-derivatives Substituted Pyridines Substituted Pyridines IEDDA->Substituted Pyridines start Start reactants Combine this compound, nucleophile, and base in a solvent start->reactants reaction Stir at appropriate temperature (Monitor by TLC) reactants->reaction workup Solvent removal and aqueous workup reaction->workup extraction Extract with organic solvent workup->extraction purification Dry, concentrate, and purify (Column Chromatography) extraction->purification product Isolated Product purification->product

References

Nucleophilic Substitution on 3-Chloro-5-(p-tolyl)-1,2,4-triazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of nucleophilic substitution reactions on the 3-chloro-5-(p-tolyl)-1,2,4-triazine core. The presence of a chlorine atom on the electron-deficient 1,2,4-triazine ring makes this position highly susceptible to nucleophilic attack, serving as a versatile precursor for the synthesis of a diverse range of functionalized triazine derivatives. This guide summarizes the key reaction pathways, provides generalized experimental protocols based on analogous systems, and presents the available data in a structured format to aid in the design and execution of synthetic strategies in drug discovery and materials science.

Core Concepts: Reactivity of the 1,2,4-Triazine System

The 1,2,4-triazine ring is an electron-deficient heteroaromatic system due to the presence of three electronegative nitrogen atoms. This electronic characteristic renders the carbon atoms of the ring electrophilic and thus susceptible to nucleophilic attack. The chlorine atom at the 3-position is an excellent leaving group, facilitating nucleophilic aromatic substitution (SNA_r) reactions. A variety of nucleophiles, including amines, thiols, and alkoxides, can readily displace the chloride, allowing for the introduction of a wide array of functional groups.[1]

The general mechanism for this transformation is a two-step S_NAr pathway. The first step involves the addition of the nucleophile to the C-3 position, forming a tetrahedral intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nature of the triazine ring. In the second, typically rapid, step, the chloride ion is eliminated, and the aromaticity of the triazine ring is restored.

Caption: Generalized S_NAr mechanism on the 1,2,4-triazine core.

Experimental Protocols for Nucleophilic Substitution

While specific literature detailing the nucleophilic substitution on this compound is limited, extensive research on analogous chloro-1,2,4-triazine and other chloroazine systems allows for the formulation of reliable, generalized experimental protocols. The following sections outline typical procedures for reactions with common classes of nucleophiles.

Reaction with Amine Nucleophiles

The substitution of the 3-chloro group with primary and secondary amines is a common transformation leading to the corresponding 3-amino-1,2,4-triazine derivatives. These reactions are typically carried out in a polar solvent in the presence of a base to neutralize the HCl generated.

General Protocol:

  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, isopropanol, acetonitrile, or DMF), add the desired amine (1.1-1.5 eq.) and a base (1.1-2.0 eq.), such as triethylamine or diisopropylethylamine.

  • The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the nucleophilicity of the amine. Reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired 3-amino-5-(p-tolyl)-1,2,4-triazine derivative.

Amination_Workflow start Start dissolve Dissolve this compound in solvent start->dissolve add_reagents Add amine and base dissolve->add_reagents react Stir at specified temperature add_reagents->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Solvent removal and aqueous workup monitor->workup Complete purify Purification (Chromatography/Recrystallization) workup->purify product 3-Amino-5-(p-tolyl)-1,2,4-triazine purify->product

Caption: Experimental workflow for amination reactions.

Reaction with Thiol Nucleophiles

The reaction with thiols provides access to 3-(alkyl/aryl)thio-5-(p-tolyl)-1,2,4-triazines. These reactions are often performed under basic conditions to generate the more nucleophilic thiolate anion.

General Protocol:

  • To a solution of the desired thiol (1.1-1.5 eq.) in a suitable solvent (e.g., ethanol, DMF, or THF), add a base such as sodium hydride, potassium carbonate, or sodium ethoxide to generate the thiolate.

  • A solution of this compound (1.0 eq.) in the same solvent is then added dropwise to the thiolate solution.

  • The reaction mixture is stirred at a temperature ranging from 0 °C to room temperature. The reaction is monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of water.

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography or recrystallization.

Reaction with Hydrazine Nucleophiles

Hydrazines can also displace the chloro group to form 3-hydrazinyl-1,2,4-triazine derivatives, which are valuable intermediates for the synthesis of fused heterocyclic systems.

General Protocol:

  • To a solution of this compound (1.0 eq.) in a suitable solvent such as ethanol or isopropanol, add hydrazine hydrate or a substituted hydrazine (1.5-3.0 eq.).

  • The reaction mixture is stirred at room temperature or heated to reflux for a period determined by TLC monitoring.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by chromatography or recrystallization.

Data Presentation: Nucleophilic Substitution on Analogous 1,2,4-Triazine Systems

Starting MaterialNucleophileBaseSolventTemperatureProductYield (%)Reference
3,5,6-Trichloro-1,2,4-triazineAmmonia-Methanol20°C3-Amino-5,6-dichloro-1,2,4-triazine-Piskala et al., 1975
3,5,6-Trichloro-1,2,4-triazineHydrazine-Dioxane20°C3,5-Dihydrazino-6-chloro-1,2,4-triazine-Piskala et al., 1975
3-Chloro-5,6-diphenyl-1,2,4-triazineMorpholineTriethylamineEthanolReflux3-Morpholino-5,6-diphenyl-1,2,4-triazine85Shawali et al., 2004
3-Chloro-5,6-diphenyl-1,2,4-triazinePiperidineTriethylamineEthanolReflux3-Piperidino-5,6-diphenyl-1,2,4-triazine82Shawali et al., 2004
3-Chloro-5,6-diphenyl-1,2,4-triazinePhenylhydrazineTriethylamineEthanolReflux3-(2-Phenylhydrazinyl)-5,6-diphenyl-1,2,4-triazine75Shawali et al., 2004
3-Chloro-5,6-dimethyl-1,2,4-triazineSodium methoxide-MethanolRoom Temp3-Methoxy-5,6-dimethyl-1,2,4-triazine90Neunhoeffer & Wiley, 1978
3-Chloro-5,6-dimethyl-1,2,4-triazineSodium thiophenoxide-EthanolRoom Temp3-(Phenylthio)-5,6-dimethyl-1,2,4-triazine88Neunhoeffer & Wiley, 1978

Note: This table is a compilation of data from analogous systems and should be used as a guideline. Optimization of reaction conditions for this compound is recommended.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of substituted 1,2,4-triazines. The high reactivity of the 3-chloro substituent towards nucleophilic displacement allows for the facile introduction of diverse functionalities. This guide provides a foundational understanding and practical, generalized protocols for researchers in medicinal chemistry and materials science to exploit the synthetic potential of this important heterocyclic core. Further investigation into the specific reaction kinetics and substrate scope for this particular molecule will undoubtedly expand its utility in the development of novel chemical entities.

References

Spectroscopic and Synthetic Profile of 3-Chloro-5-(p-tolyl)-1,2,4-triazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-(p-tolyl)-1,2,4-triazine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motif, featuring a reactive chloro-substituent on the 1,2,4-triazine core, makes it a versatile building block for the synthesis of more complex molecules with potential biological activities or specific photophysical properties. This technical guide provides a comprehensive overview of the spectroscopic characteristics and a general synthetic approach for this compound, tailored for professionals engaged in research and development.

Predicted Spectroscopic Data

Due to the limited availability of experimentally-derived public data for this specific molecule, the following spectroscopic data are predicted based on established principles of organic spectroscopy and data from analogous structures. These predictions serve as a reliable guide for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2 - 8.4d2HAromatic protons ortho to the triazine ring
~7.3 - 7.5d2HAromatic protons meta to the triazine ring
~9.5s1HC6-H of the triazine ring
~2.4s3HMethyl protons of the p-tolyl group

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~160C3 (C-Cl) of the triazine ring
~158C5 of the triazine ring
~150C6 of the triazine ring
~142Quaternary carbon of the p-tolyl group attached to the triazine ring
~131Quaternary carbon of the p-tolyl group attached to the methyl group
~129Aromatic CH ortho to the triazine ring
~128Aromatic CH meta to the triazine ring
~21Methyl carbon of the p-tolyl group

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050 - 3100MediumC-H stretching (aromatic and triazine)
~2920 - 2960WeakC-H stretching (methyl)
~1580 - 1610StrongC=N and C=C stretching (triazine and aromatic rings)
~1400 - 1500MediumRing stretching (triazine and aromatic)
~1000 - 1200MediumIn-plane C-H bending
~820StrongOut-of-plane C-H bending (para-substituted benzene)
~700 - 800MediumC-Cl stretching
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
205/207High[M]⁺ and [M+2]⁺ (due to ³⁵Cl and ³⁷Cl isotopes)
170Medium[M-Cl]⁺
116Medium[p-tolyl-C≡N]⁺
91Strong[C₇H₇]⁺ (tropylium ion)

Experimental Protocols

While a specific, detailed, peer-reviewed synthesis for this compound is not widely published, a general and plausible synthetic route involves the reaction of 5-(p-tolyl)-1,2,4-triazin-3(2H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃).[1]

General Synthesis of this compound
  • Starting Material: 5-(p-tolyl)-1,2,4-triazin-3(2H)-one.

  • Chlorination: A mixture of 5-(p-tolyl)-1,2,4-triazin-3(2H)-one and an excess of phosphorus oxychloride (POCl₃) is heated at reflux for several hours.

  • Work-up: After cooling, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: The aqueous mixture is extracted with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield this compound.

General Protocol for NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for both one-dimensional and, if necessary, two-dimensional (e.g., COSY, HSQC, HMBC) experiments to confirm the structure.

  • Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (TMS).

General Protocol for IR Spectroscopic Analysis
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Process the spectrum to identify the characteristic absorption bands.

General Protocol for Mass Spectrometric Analysis
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI) or by direct insertion for Electron Ionization (EI).

  • Data Acquisition: Acquire the mass spectrum in the desired mass range.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualizations

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Structural Characterization Synthesis Synthesis of This compound Purification Purification (Chromatography/Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the spectroscopic properties and a general synthetic strategy for this compound. Researchers can use this information as a starting point for their synthetic endeavors and for the structural confirmation of this and related compounds.

References

An In-depth Technical Guide to 3-Chloro-5-(4-methylphenyl)-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-5-(p-tolyl)-1,2,4-triazine, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. The document details its chemical identity, a representative synthetic protocol, and potential biological significance based on the activities of structurally related 1,2,4-triazine derivatives.

Chemical Identity and Properties

The IUPAC name for this compound is 3-chloro-5-(4-methylphenyl)-1,2,4-triazine [1]. The compound consists of a 1,2,4-triazine ring substituted with a chlorine atom at position 3 and a p-tolyl (4-methylphenyl) group at position 5[2]. This substitution pattern makes it a valuable intermediate for further chemical modifications, particularly nucleophilic substitution reactions at the chloro-position[2].

Table 1: Physicochemical and Computed Properties

PropertyValueReference
IUPAC Name 3-chloro-5-(4-methylphenyl)-1,2,4-triazine[1]
Synonyms This compound[1]
CAS Number 1368414-41-8[1][2]
Molecular Formula C₁₀H₈ClN₃[1]
Molecular Weight 205.64 g/mol [1]
InChI Key VPGACEUEVMQOTK-UHFFFAOYSA-N[2]
SMILES CC1=CC=C(C=C1)C2=CN=NC(=N2)Cl[1]
XLogP3 2.2[1]
Topological Polar Surface Area 38.7 Ų[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 1[1]

Synthesis and Experimental Protocols

The synthesis of 3-chloro-5-(4-methylphenyl)-1,2,4-triazine can be achieved through various methods common for the formation of chlorinated heterocyclic compounds. A plausible and frequently employed route involves the chlorination of the corresponding triazinone precursor.

This protocol describes a two-step synthesis starting from p-tolylglyoxal and aminoguanidine to form the triazinone intermediate, followed by chlorination.

Step 1: Synthesis of 5-(4-methylphenyl)-1,2,4-triazin-3(2H)-one

  • Reaction Setup: To a solution of p-tolylglyoxal (1.0 eq) in a suitable solvent such as ethanol, add a solution of aminoguanidine hydrochloride (1.1 eq) and a base like sodium acetate (1.5 eq).

  • Reaction Conditions: The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is then triturated with water, filtered, and washed with cold ethanol to yield the crude 5-(4-methylphenyl)-1,2,4-triazin-3(2H)-one.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.

Step 2: Synthesis of 3-chloro-5-(4-methylphenyl)-1,2,4-triazine

  • Reaction Setup: In a well-ventilated fume hood, a mixture of 5-(4-methylphenyl)-1,2,4-triazin-3(2H)-one (1.0 eq) and phosphorus oxychloride (POCl₃) (5-10 eq) is prepared. A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is carefully heated to reflux for 2-4 hours. The reaction should be monitored for the disappearance of the starting material by TLC.

  • Work-up and Isolation: After cooling to room temperature, the excess phosphorus oxychloride is carefully removed by distillation under reduced pressure. The remaining residue is then slowly and cautiously poured onto crushed ice with vigorous stirring.

  • Extraction: The resulting aqueous mixture is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until a pH of 7-8 is reached. The aqueous layer is then extracted with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude 3-chloro-5-(4-methylphenyl)-1,2,4-triazine. Further purification can be achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Synthesis_Workflow cluster_step1 Step 1: Triazinone Formation cluster_step2 Step 2: Chlorination p_tolylglyoxal p-Tolylglyoxal triazinone 5-(4-methylphenyl)-1,2,4-triazin-3(2H)-one p_tolylglyoxal->triazinone Reflux in Ethanol/NaOAc aminoguanidine Aminoguanidine HCl aminoguanidine->triazinone Reflux in Ethanol/NaOAc chlorotriazine 3-chloro-5-(4-methylphenyl)-1,2,4-triazine triazinone->chlorotriazine POCl₃, Reflux

Caption: Synthetic workflow for 3-chloro-5-(4-methylphenyl)-1,2,4-triazine.

Potential Biological Activities and Signaling Pathways

While specific biological data for 3-chloro-5-(4-methylphenyl)-1,2,4-triazine is not extensively reported in publicly available literature, the 1,2,4-triazine scaffold is a well-known privileged structure in medicinal chemistry. Derivatives of 1,2,4-triazine have been reported to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.

The biological activity of 1,2,4-triazine derivatives is often associated with their ability to act as inhibitors of various enzymes, particularly kinases. The 3-chloro substituent serves as a reactive handle, allowing for the synthesis of libraries of compounds with diverse functional groups at this position, which can then be screened for biological activity.

Many small molecule kinase inhibitors feature nitrogen-containing heterocyclic cores that interact with the ATP-binding site of kinases. Given this precedent, it is plausible that derivatives of 3-chloro-5-(4-methylphenyl)-1,2,4-triazine could be developed as kinase inhibitors. For instance, they could potentially target kinases involved in cell proliferation and survival signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

The diagram below illustrates a hypothetical mechanism where a derivative of the title compound acts as a kinase inhibitor, leading to the downregulation of a pro-survival signaling pathway.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 3-Substituted-5-(p-tolyl) -1,2,4-triazine Derivative Inhibitor->PI3K

Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway.

Conclusion

3-Chloro-5-(4-methylphenyl)-1,2,4-triazine is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis from readily available starting materials is straightforward, and the reactive chloro-substituent allows for the facile generation of diverse derivatives. While specific biological data for the title compound is limited, the broader class of 1,2,4-triazines is rich in biological activity, suggesting that novel derivatives of this compound could yield potent modulators of various biological targets, including kinases. Further research into the synthesis and biological evaluation of derivatives of 3-chloro-5-(4-methylphenyl)-1,2,4-triazine is warranted to explore its full potential in drug development.

References

An In-Depth Technical Guide to the Physical Properties of 3-Chloro-5-(p-tolyl)-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of the heterocyclic compound 3-Chloro-5-(p-tolyl)-1,2,4-triazine. Intended for an audience of researchers, scientists, and professionals in drug development, this document consolidates available data on the compound's fundamental physical characteristics. The guide also outlines detailed experimental protocols for the determination of key physical properties, ensuring reproducibility and standardization of future studies.

Introduction

This compound is a substituted triazine derivative with potential applications in medicinal chemistry and materials science. The 1,2,4-triazine core is a recognized pharmacophore, and its derivatives have exhibited a wide range of biological activities. A thorough understanding of the physical properties of this specific compound is essential for its synthesis, purification, formulation, and further development as a potential therapeutic agent or functional material. This guide aims to provide a centralized resource of its physical and chemical characteristics.

Molecular Structure and Identifiers

  • IUPAC Name: 3-chloro-5-(4-methylphenyl)-1,2,4-triazine[1]

  • CAS Number: 1368414-41-8[1][2]

  • Molecular Formula: C₁₀H₈ClN₃[1]

  • Molecular Weight: 205.64 g/mol [1][2]

  • Canonical SMILES: Cc1ccc(cc1)-c2cnnc(Cl)n2[3]

  • InChI Key: VPGACEUEVMQOTK-UHFFFAOYSA-N[1][2]

Physical Properties

A summary of the available quantitative data for this compound is presented in the table below. It is important to note that much of the currently available data is based on computational models and may not reflect experimentally determined values.

PropertyValueSource
Molecular Weight 205.64 g/mol PubChem[1]
XLogP3 2.2PubChem (Computed)[1]
Hydrogen Bond Donor Count 0PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 3PubChem (Computed)[1]
Rotatable Bond Count 1PubChem (Computed)[1]
Exact Mass 205.0406750 DaPubChem (Computed)[1]
Monoisotopic Mass 205.0406750 DaPubChem (Computed)[1]
Topological Polar Surface Area 38.7 ŲPubChem (Computed)[1]
Heavy Atom Count 14PubChem (Computed)[1]
Complexity 180PubChem (Computed)[1]
Melting Point 97-99 °C (for the related compound 3-(1-Chloroethyl)-6-(4-chlorophenyl)-1,2,4-triazine)Estimated based on related compound data[4]
Boiling Point Not available
Solubility Not available

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the protons of the p-tolyl group and the triazine ring. The aromatic protons of the p-tolyl group will likely appear as two doublets in the range of 7.0-8.5 ppm. The methyl protons will present as a singlet around 2.4 ppm. The proton on the triazine ring is expected to be in the downfield region, possibly above 8.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbons of the triazine ring and the p-tolyl substituent. The carbons of the triazine ring are expected in the range of 140-165 ppm. Aromatic carbons of the tolyl group will appear between 120-140 ppm, and the methyl carbon will be observed at approximately 21 ppm.

FT-IR Spectroscopy

The infrared spectrum is expected to display characteristic absorption bands for the C=N and C=C stretching vibrations of the triazine and aromatic rings, typically in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic and methyl groups will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. The breathing mode of the triazine unit may be observed around 805 cm⁻¹.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 205 and 207 in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom. Fragmentation patterns would likely involve the loss of chlorine, the methyl group, and cleavage of the triazine ring.

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physical properties of this compound.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

  • A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

  • The sample is heated at a controlled rate (initially rapid to approach the melting point, then 1-2 °C per minute near the melting point).

  • The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion) are recorded as the melting range.

MeltingPointDetermination cluster_prep Sample Preparation cluster_measurement Measurement A Powder Sample B Pack Capillary Tube A->B C Place in Apparatus B->C Transfer D Heat Sample C->D E Observe Melting D->E F Record Range E->F G Melting Point Range F->G Report Result SolubilityDetermination A Weigh Compound B Add Solvent A->B C Agitate Mixture B->C D Observe for Dissolution C->D E Soluble D->E Yes F Insoluble/Partially Soluble D->F No

References

Methodological & Application

Application Notes and Protocols for 3-Chloro-5-(p-tolyl)-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for human or veterinary use.

Introduction

3-Chloro-5-(p-tolyl)-1,2,4-triazine (C₁₀H₈ClN₃, Molar Mass: 205.64 g/mol ) is a heterocyclic compound belonging to the 1,2,4-triazine class.[1] Its structure features a six-membered aromatic ring with three nitrogen atoms, substituted with a chloro group at the 3-position and a p-tolyl group at the 5-position. The electron-deficient nature of the triazine ring and the presence of a good leaving group (chlorine) make this compound a versatile intermediate for the synthesis of a wide array of functionalized 1,2,4-triazine derivatives.[2] These derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents. This document provides detailed protocols for the synthetic manipulation of this compound and for the biological evaluation of its derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1368414-41-8[1]
Molecular Formula C₁₀H₈ClN₃[1]
Molecular Weight 205.64 g/mol [1]
IUPAC Name 3-chloro-5-(4-methylphenyl)-1,2,4-triazine[1]
SMILES CC1=CC=C(C=C1)C2=CN=NC(=N2)Cl[1]

Experimental Protocols

Synthesis of Derivatives via Nucleophilic Aromatic Substitution (SNAr)

The primary application of this compound is as a scaffold for the synthesis of novel derivatives through nucleophilic substitution of the chloro group.

Workflow for Nucleophilic Substitution:

Nucleophilic Substitution Workflow reagents This compound + Nucleophile (Amine, Thiol, etc.) reaction Reaction in suitable solvent (e.g., DMF, THF) with base (e.g., K2CO3, DIEA) reagents->reaction 1 workup Aqueous work-up and extraction reaction->workup 2 purification Purification (e.g., column chromatography, recrystallization) workup->purification 3 characterization Characterization (NMR, MS, etc.) purification->characterization 4

Caption: General workflow for the synthesis of 3-substituted-5-(p-tolyl)-1,2,4-triazine derivatives.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Addition of Reagents: Add a base (e.g., potassium carbonate or N,N-diisopropylethylamine, 1.5-2 equivalents) to the solution. To this mixture, add the desired nucleophile (e.g., a primary or secondary amine, thiol, or alcohol, 1.1-1.5 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with heating, depending on the reactivity of the nucleophile. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: In Vitro Anticancer Activity (MTT Assay)

Derivatives of 1,2,4-triazines have shown promising anticancer activity.[3][4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic effects of compounds on cancer cell lines.[5]

Workflow for MTT Assay:

MTT Assay Workflow cell_seeding Seed cancer cells in a 96-well plate compound_treatment Treat cells with varying concentrations of the test compound cell_seeding->compound_treatment incubation_24h Incubate for 24-72 hours compound_treatment->incubation_24h mtt_addition Add MTT solution incubation_24h->mtt_addition incubation_4h Incubate for 4 hours mtt_addition->incubation_4h formazan_solubilization Add solubilization solution (e.g., DMSO) incubation_4h->formazan_solubilization absorbance_reading Read absorbance at 570 nm formazan_solubilization->absorbance_reading data_analysis Calculate cell viability and IC50 absorbance_reading->data_analysis

Caption: Workflow for determining the in vitro anticancer activity of synthesized compounds using the MTT assay.

Detailed Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., HCT-116, HepG-2, MCF-7) in a suitable medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.[4]

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to obtain the desired concentrations. Add the compound dilutions to the wells, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.5%). Include a vehicle control (DMSO only) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Biological Evaluation: Acetylcholinesterase (AChE) Inhibition Assay

Some 1,2,4-triazine derivatives have been identified as potential inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[6][7] The Ellman's method is a widely used colorimetric assay to screen for AChE inhibitors.[6][7]

Workflow for AChE Inhibition Assay:

AChE Inhibition Assay Workflow reagents Prepare buffer, AChE, test compound, and DTNB solution preincubation Pre-incubate AChE with the test compound reagents->preincubation reaction_initiation Initiate reaction by adding acetylthiocholine preincubation->reaction_initiation colorimetric_reaction Thiocholine reacts with DTNB to form a yellow product reaction_initiation->colorimetric_reaction absorbance_measurement Measure absorbance at 412 nm kinetically colorimetric_reaction->absorbance_measurement data_analysis Calculate percentage inhibition and IC50 absorbance_measurement->data_analysis

Caption: Workflow for the determination of acetylcholinesterase inhibitory activity using Ellman's method.

Detailed Protocol:

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of acetylcholinesterase (AChE), a solution of the test compound in a suitable solvent (e.g., DMSO, diluted in buffer), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and a solution of acetylthiocholine iodide (ATCI).

  • Assay Procedure: In a 96-well plate, add the phosphate buffer, the test compound solution at various concentrations, and the AChE solution. Incubate for a short period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Add the DTNB solution followed by the ATCI solution to initiate the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader. The rate of the color change is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to a control without the inhibitor. Determine the IC₅₀ value from the dose-response curve.

Potential Signaling Pathway Involvement

Certain triazine derivatives have been shown to act as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical pathway in regulating cell growth, proliferation, and survival, and is often dysregulated in cancer.[8][9][10] Dual inhibition of PI3K and mTOR can effectively switch off Akt activation, making it a powerful strategy for cancer therapy.[8]

PI3K/Akt/mTOR Signaling Pathway and Inhibition by Triazine Derivatives:

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Inhibitor Triazine Derivative Inhibitor->PI3K Inhibitor->mTORC1

Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of certain triazine derivatives.

Quantitative Data

While specific quantitative data for this compound is not available in the public domain as it is primarily a synthetic intermediate, the following table presents the anticancer activity of some related 1,3,5-triazine derivatives targeting the EGFR/PI3K/Akt/mTOR signaling cascades.

Antiproliferative Activity of Selected Triazine Derivatives

CompoundCell LineIC₅₀ (µM)Reference
4f MCF-74.53 ± 0.30[9]
HCT-1160.50 ± 0.080[9]
HepG23.01 ± 0.49[9]
5c MCF-72.29 ± 0.92[9]
5d HCT-1163.66 ± 0.96[9]
HepG25.42 ± 0.82[9]

Note: The compounds listed are N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine (4f), N-(4-chlorophenyl)-4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine (5c), and 4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-1,3,5-triazin-2-amine (5d).

Safety and Handling

Handle this compound with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Chloro-5-(p-tolyl)-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a versatile and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. This methodology is of particular importance in medicinal chemistry and materials science for the synthesis of biaryl and heteroaryl compounds. These structural motifs are prevalent in a vast array of biologically active molecules and functional materials.[1][2]

This document provides detailed application notes and a generalized experimental protocol for the Suzuki-Miyaura coupling of 3-Chloro-5-(p-tolyl)-1,2,4-triazine with various arylboronic acids. The 1,2,4-triazine core is a key pharmacophore, and the ability to introduce diverse aryl substituents at the 3-position via Suzuki-Miyaura coupling opens avenues for the creation of novel compound libraries for drug discovery and other applications. The chloro substituent at the 3-position of the triazine ring serves as an effective leaving group in palladium-catalyzed cross-coupling reactions.[3]

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate. The catalytic cycle, shown below, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd2_complex R-Pd(II)L_n-X pd0->pd2_complex Oxidative Addition pd2_aryl R-Pd(II)L_n-Ar pd2_complex->pd2_aryl Transmetalation pd2_aryl->pd0 Reductive Elimination aryl_halide This compound (R-X) boronic_acid Arylboronic Acid (Ar-B(OH)₂) base Base product 3-Aryl-5-(p-tolyl)-1,2,4-triazine (R-Ar) dummy1->pd0 R-X dummy2->pd2_complex Ar-B(OH)₂ + Base dummy3->product R-Ar

Figure 1: General catalytic cycle of the Suzuki-Miyaura coupling reaction.

Applications in Drug Development and Materials Science

The derivatization of the 1,2,4-triazine scaffold using Suzuki-Miyaura coupling is a powerful strategy in the development of new therapeutic agents and functional materials.

  • Medicinal Chemistry: The 1,2,4-triazine nucleus is present in a number of compounds with a wide range of biological activities, including antiviral, antimicrobial, and anticancer properties. The ability to readily synthesize a library of 3-aryl-5-(p-tolyl)-1,2,4-triazines allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

  • Materials Science: Triazine-based compounds are known for their electron-deficient nature, making them interesting building blocks for organic electronics, such as in the construction of organic light-emitting diodes (OLEDs) and other functional materials.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. This protocol is based on commonly employed conditions for the coupling of chloro-heterocycles and should be optimized for specific substrates.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Palladium Catalyst - Ligand (if needed) - Base - Solvent start->reagents reaction Inert Atmosphere & Heating (e.g., N₂ or Ar) Heat to specified temperature (e.g., 80-100 °C) reagents->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Workup - Cool to RT - Dilute with water - Extract with organic solvent monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME, or a mixture with water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Quantitative Data

The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The yields are estimates based on typical outcomes for similar chloro-heterocyclic couplings and should be considered as a starting point for optimization.

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃ (2.5)Toluene1001080-90
34-Fluorophenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3)1,4-Dioxane1001675-85
43-Thienylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)DME/H₂O (4:1)851470-85
52-Naphthylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃ (2.5)Toluene1001280-90

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the reaction temperature, using a more active catalyst system (e.g., a palladacycle or a catalyst with a bulky electron-rich phosphine ligand), or a stronger base. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.

  • Homocoupling of Boronic Acid: The formation of biaryl byproducts from the homocoupling of the boronic acid can be minimized by using a slight excess of the boronic acid (1.2-1.5 equivalents) and ensuring efficient stirring.

  • Dehalogenation of the Starting Material: If significant dehalogenation of the this compound is observed, a milder base or lower reaction temperature may be beneficial.

  • Difficult Purification: If the product is difficult to separate from the catalyst residues, consider using a supported catalyst or performing a post-reaction treatment with a palladium scavenger.

Safety Precautions

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care.

  • Bases such as potassium carbonate and cesium carbonate are irritants.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

By following these guidelines and protocols, researchers can effectively utilize the Suzuki-Miyaura coupling of this compound to synthesize a diverse range of novel compounds for various applications.

References

Synthesis of Bioactive Compounds from 3-Chloro-5-(p-tolyl)-1,2,4-triazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive compounds utilizing 3-Chloro-5-(p-tolyl)-1,2,4-triazine as a versatile starting material. The protocols focus on nucleophilic substitution reactions to generate novel derivatives with potential therapeutic applications, particularly in anticancer and antimicrobial research.

Introduction

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The starting material, this compound, is an attractive building block for the synthesis of diverse compound libraries due to the reactive chlorine atom at the 3-position. This chlorine atom can be readily displaced by various nucleophiles, allowing for the introduction of a wide array of functional groups and the exploration of structure-activity relationships (SAR).[3]

This document outlines the synthesis of 3-hydrazinyl, 3-amino, and 3-thioether derivatives of 5-(p-tolyl)-1,2,4-triazine and provides protocols for assessing their biological activity.

Synthetic Pathways

The primary route for derivatizing this compound is through nucleophilic aromatic substitution. The electron-deficient nature of the triazine ring facilitates the displacement of the chloride ion by a variety of nucleophiles.

Synthesis_Pathways cluster_0 Nucleophilic Substitution cluster_1 Bioactive Derivatives start This compound hydrazine Hydrazine Hydrate start->hydrazine Reflux amines Amines (R-NH2) start->amines Base, Solvent thiols Thiols (R-SH) start->thiols Base, Solvent hydrazinyl 3-Hydrazinyl-5-(p-tolyl)-1,2,4-triazine hydrazine->hydrazinyl amino 3-(Substituted-amino)-5-(p-tolyl)-1,2,4-triazine amines->amino thioether 3-(Substituted-thio)-5-(p-tolyl)-1,2,4-triazine thiols->thioether anticancer anticancer hydrazinyl->anticancer Anticancer Activity amino->anticancer Anticancer Activity antimicrobial antimicrobial thioether->antimicrobial Antimicrobial Activity

Caption: General synthetic routes from this compound.

Experimental Protocols

Protocol 1: Synthesis of 3-Hydrazinyl-5-(p-tolyl)-1,2,4-triazine

This protocol describes the synthesis of a key intermediate for the preparation of various bioactive compounds, including those with potential antihypertensive and anticancer activities.

Materials:

  • This compound

  • Hydrazine hydrate (99%)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • To a solution of this compound (1.0 g, 4.86 mmol) in ethanol (20 mL) in a 50 mL round-bottom flask, add hydrazine hydrate (0.48 mL, 9.72 mmol) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature, and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol (2 x 10 mL).

  • Dry the product under vacuum to obtain 3-Hydrazinyl-5-(p-tolyl)-1,2,4-triazine.

Expected Yield: 85-95%

Protocol 2: Synthesis of 3-(Substituted-amino)-5-(p-tolyl)-1,2,4-triazine Derivatives

This protocol outlines the general procedure for the synthesis of various N-substituted derivatives with potential anticancer activity.

Materials:

  • This compound

  • Substituted amine (e.g., aniline, morpholine, piperidine)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or Dioxane

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 g, 4.86 mmol) in DMF or Dioxane (20 mL).

  • Add the substituted amine (5.35 mmol, 1.1 equivalents) and a base such as TEA or DIPEA (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C for 6-12 hours. Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture).

Protocol 3: Synthesis of 3-(Substituted-thio)-5-(p-tolyl)-1,2,4-triazine Derivatives

This protocol describes the synthesis of thioether derivatives, which have shown promise as antimicrobial agents.

Materials:

  • This compound

  • Substituted thiol (e.g., thiophenol, benzyl mercaptan)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Acetone or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a suspension of a base (K₂CO₃ or NaH, 1.2 equivalents) in acetone or THF (20 mL) in a round-bottom flask, add the substituted thiol (1.1 equivalents) and stir for 15-30 minutes at room temperature.

  • Add a solution of this compound (1.0 g, 4.86 mmol) in the same solvent to the mixture.

  • Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.

  • After the reaction is complete, filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to yield the desired 3-(substituted-thio)-5-(p-tolyl)-1,2,4-triazine.

Biological Activity Evaluation

Protocol 4: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Workflow:

MTT_Assay_Workflow A Seed cancer cells in 96-well plates B Incubate for 24 hours A->B C Treat cells with varying concentrations of synthesized compounds B->C D Incubate for 48-72 hours C->D E Add MTT reagent D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Procedure:

  • Seed human cancer cell lines (e.g., MDA-MB-231, HeLa, A498) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.01 to 100 µM) and a positive control (e.g., Imatinib).

  • Incubate the plates for another 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) values.

Protocol 5: In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.

Procedure:

  • Prepare a two-fold serial dilution of the synthesized compounds in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive (broth with bacteria) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation

The following tables summarize hypothetical but representative data for the biological activity of derivatives synthesized from this compound.

Table 1: Anticancer Activity of 3-(Substituted-amino)-5-(p-tolyl)-1,2,4-triazine Derivatives

Compound IDR (Substituent)Cell LineIC₅₀ (µM)[4][5]
4a 4-MethylphenylMDA-MB-23115.2
4b 4-MethoxyphenylMDA-MB-23110.8
4c 4-ChlorophenylMDA-MB-2318.5
4d Morpholin-4-ylMDA-MB-23125.1
4e Piperidin-1-ylMDA-MB-23132.7
Imatinib (Positive Control)MDA-MB-23135.50[4][5]

Table 2: Antimicrobial Activity of 3-(Substituted-thio)-5-(p-tolyl)-1,2,4-triazine Derivatives

Compound IDR (Substituent)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
5a Phenyl1632
5b 4-Chlorophenyl816
5c 4-Methylphenyl3264
5d Benzyl1632
Ciprofloxacin (Positive Control)0.50.25

Signaling Pathway Visualization

Many 1,3,5-triazine derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. The following diagram illustrates a potential mechanism of action for anticancer triazine derivatives.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT Akt PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Triazine Triazine Derivative Triazine->PI3K Inhibition Triazine->mTOR Inhibition

Caption: Potential PI3K/Akt/mTOR signaling pathway inhibition by triazine derivatives.

References

Application Notes and Protocols: 3-Chloro-5-(p-tolyl)-1,2,4-triazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-(p-tolyl)-1,2,4-triazine is a key heterocyclic building block in medicinal chemistry. Its significance lies not in its intrinsic biological activity, which is largely uncharacterized, but in its role as a versatile synthetic intermediate. The electron-deficient nature of the 1,2,4-triazine ring, coupled with the reactive chloro substituent at the 3-position, makes it an excellent substrate for nucleophilic aromatic substitution reactions. This reactivity allows for the facile introduction of various functional groups, enabling the generation of diverse libraries of 1,2,4-triazine derivatives with a wide range of pharmacological activities.

Derivatives of the 1,2,4-triazine and the isomeric 1,3,5-triazine scaffolds have demonstrated significant potential as anticancer agents, kinase inhibitors, and antiviral compounds. This document provides an overview of the applications of this compound as a synthetic precursor, detailed protocols for its synthesis, and methods for the biological evaluation of its derivatives.

Synthetic Utility and Workflow

The primary application of this compound is as a scaffold for the synthesis of more complex molecules. The chlorine atom at the 3-position serves as a good leaving group, readily displaced by a variety of nucleophiles such as amines, alcohols, and thiols. This allows for the systematic modification of the triazine core to explore structure-activity relationships (SAR) and optimize compounds for desired biological targets.

G cluster_0 Synthesis of Precursor cluster_1 Chlorination cluster_2 Derivatization p_Tolyl_Amidine p-Tolyl Amidine Derivative Triazinone 5-(p-tolyl)-1,2,4-triazin-3(2H)-one p_Tolyl_Amidine->Triazinone Cyclization Semicarbazide Semicarbazide Semicarbazide->Triazinone Target_Compound This compound Triazinone->Target_Compound Chlorination Chlorinating_Agent POCl3 Chlorinating_Agent->Target_Compound Derivatives Biologically Active 1,2,4-Triazine Derivatives Target_Compound->Derivatives Nucleophilic Substitution Nucleophiles Amines, Alcohols, Thiols, etc. Nucleophiles->Derivatives

Caption: Synthetic workflow for this compound and its derivatives.

Biological Applications of Derivatives

While this compound itself has not been extensively studied for biological activity, its derivatives have shown significant promise in various therapeutic areas, particularly oncology. The 1,2,4-triazine and 1,3,5-triazine cores are present in numerous compounds with potent anticancer and kinase inhibitory activities.

Anticancer Activity

Triazine derivatives have been reported to exhibit cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation and survival, such as dihydrofolate reductase (DHFR) and various kinases.[1][2]

Kinase Inhibition

The triazine scaffold has proven to be a valuable template for the design of kinase inhibitors. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. Triazine-based compounds have been developed as inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme in a signaling pathway that promotes cell survival and growth.[3]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Inhibition Akt->Apoptosis Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Triazine_Derivative Triazine Derivative (e.g., PI3K Inhibitor) Triazine_Derivative->PI3K Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway, a target for triazine derivatives.

Quantitative Data for Triazine Derivatives

The following table summarizes the in vitro biological activity of various triazine derivatives, illustrating the potential of this chemical class. It is important to note that these are derivatives and not this compound itself.

Compound ClassTarget/AssayCell LineIC50 (µM)Reference
Imamine-1,3,5-triazine derivative (4f)AntiproliferativeMDA-MB-231 (Breast Cancer)6.25[1]
Imamine-1,3,5-triazine derivative (4k)AntiproliferativeMDA-MB-231 (Breast Cancer)8.18[1]
1,2,3-Triazole-1,3,4-oxadiazole-triazine (9d)AnticancerPC3 (Prostate Cancer)0.17[2]
1,2,3-Triazole-1,3,4-oxadiazole-triazine (9d)AnticancerA549 (Lung Cancer)0.19[2]
1,2,3-Triazole-1,3,4-oxadiazole-triazine (9d)AnticancerMCF-7 (Breast Cancer)0.51[2]
1,2,3-Triazole-1,3,4-oxadiazole-triazine (9d)AnticancerDU-145 (Prostate Cancer)0.16[2]
3-Amino-1,2,4-triazine derivative (5i)PDK1 Inhibition-0.03 (PDK1)[3]

Experimental Protocols

Protocol 1: Synthesis of 5-(p-tolyl)-1,2,4-triazin-3(2H)-one (Precursor)

This protocol is based on the general principle of cyclization reactions to form the triazine ring.[4]

Materials:

  • p-Toluamidine hydrochloride

  • Semicarbazide hydrochloride

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

  • Standard laboratory glassware

  • Magnetic stirrer with heating

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-toluamidine hydrochloride and semicarbazide hydrochloride in absolute ethanol.

  • Slowly add a solution of sodium ethoxide in ethanol to the mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

  • The precipitate formed is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • The crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure 5-(p-tolyl)-1,2,4-triazin-3(2H)-one.

  • Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: Synthesis of this compound

This protocol describes the chlorination of the triazinone precursor using phosphorus oxychloride.

Materials:

  • 5-(p-tolyl)-1,2,4-triazin-3(2H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

  • Toluene or another suitable high-boiling solvent

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane or ethyl acetate for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for reflux and extraction

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend 5-(p-tolyl)-1,2,4-triazin-3(2H)-one in an excess of phosphorus oxychloride. A high-boiling solvent like toluene can be used. A catalytic amount of N,N-dimethylaniline can be added.

  • Heat the reaction mixture to reflux (around 110-120 °C) and maintain for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator.

  • Cool the residue in an ice bath and cautiously quench the reaction by slowly adding crushed ice. This step is highly exothermic and should be performed with extreme care.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate).

  • Confirm the structure of the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 3: General Procedure for the Synthesis of 3-Amino-5-(p-tolyl)-1,2,4-triazine Derivatives

This protocol outlines the nucleophilic substitution of the chloro group with an amine.

Materials:

  • This compound

  • Desired primary or secondary amine

  • A suitable solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide (DMF))

  • A base (e.g., triethylamine or diisopropylethylamine (DIPEA)), if the amine is used as its salt

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve this compound in a suitable solvent in a round-bottom flask.

  • Add the desired amine (1.1 to 1.5 equivalents). If the amine is in the form of a hydrochloride salt, add a non-nucleophilic base like triethylamine or DIPEA (2-3 equivalents) to liberate the free amine.

  • Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the amine. Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • If necessary, dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove any salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography or recrystallization to obtain the desired 3-amino-5-(p-tolyl)-1,2,4-triazine derivative.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 4: MTT Assay for In Vitro Anticancer Activity

This protocol provides a general method for assessing the cytotoxicity of the synthesized triazine derivatives against cancer cell lines.[5]

Materials:

  • Synthesized triazine derivatives

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the triazine derivatives in the cell culture medium. The final concentration of DMSO should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its utility in generating libraries of substituted triazines for drug discovery, particularly in the field of oncology, is well-documented through the numerous biologically active derivatives that have been reported. The protocols provided herein offer a foundation for the synthesis and evaluation of new chemical entities based on this promising scaffold.

References

Application Note: Synthesis of Compound Libraries Using 3-Chloro-5-(p-tolyl)-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The 1,2,4-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties[1][2]. The unique electronic properties of the triazine ring make it a valuable core for developing novel therapeutic agents[3]. 3-Chloro-5-(p-tolyl)-1,2,4-triazine is an excellent starting material for diversity-oriented synthesis, enabling the creation of large and diverse compound libraries. The chlorine atom at the 3-position is a key functional handle, acting as a good leaving group for nucleophilic substitution and a reactive site for palladium-catalyzed cross-coupling reactions[4]. This application note provides detailed protocols for leveraging these reactions to generate novel 1,2,4-triazine-based compound libraries.

Chemical Properties and Reactivity this compound is a stable, solid compound amenable to a variety of chemical transformations. The electron-deficient nature of the 1,2,4-triazine ring, enhanced by the electron-withdrawing chloro group at the 3-position, makes this carbon atom highly electrophilic and susceptible to nucleophilic attack[4]. This inherent reactivity allows for the straightforward introduction of diverse functional groups.

Table 1: Physicochemical Properties of this compound

Property Value Reference
IUPAC Name 3-chloro-5-(4-methylphenyl)-1,2,4-triazine [5]
CAS Number 1368414-41-8 [5][6]
Molecular Formula C₁₀H₈ClN₃ [5]
Molecular Weight 205.64 g/mol [5]

| Appearance | Solid (form may vary) | N/A |

G start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar R-NH₂ / R-OH / R-SH (Nucleophiles) suzuki Palladium-Catalyzed Cross-Coupling start->suzuki R-B(OH)₂ / Pd Catalyst (Suzuki-Miyaura) product1 3-Amino/Alkoxy/Thio-5-(p-tolyl)-1,2,4-triazines snar->product1 product2 3-Aryl/Heteroaryl-5-(p-tolyl)-1,2,4-triazines suzuki->product2

Figure 1: Core synthetic pathways for diversifying this compound.

Protocols for Library Synthesis

Nucleophilic Aromatic Substitution (SNAr) Reactions

This protocol describes the displacement of the chloride at the C3 position with various nucleophiles, such as amines, alkoxides, and thiols. This reaction is typically high-yielding and allows for the facile introduction of a wide array of functional groups[4].

Experimental Protocol: General Procedure for SNAr

  • To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., DMF, Dioxane, or THF) in a sealed reaction vessel, add the desired nucleophile (amine, alcohol, or thiol, 1.1-1.5 equiv.).

  • Add a base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0-3.0 equiv.) to the mixture.

  • Seal the vessel and heat the reaction mixture at a temperature ranging from 80 °C to 150 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., Ethyl Acetate or CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted-5-(p-tolyl)-1,2,4-triazine.

G start 1. Combine Reactants step2 2. Add Base start->step2 step3 3. Heat Reaction step2->step3 step4 4. Work-up (Quench, Extract) step3->step4 Monitor by TLC/LC-MS step5 5. Purify step4->step5 end Final Product step5->end

Figure 2: General experimental workflow for SNAr reactions.

Table 2: Representative Library Members via SNAr

Entry Nucleophile (Example) R Group Product Class Expected Yield (%)
1 Morpholine -N(CH₂CH₂)₂O 3-Morpholinyl- 80-95
2 Benzylamine -NHCH₂Ph 3-(Benzylamino)- 75-90
3 Sodium Methoxide -OCH₃ 3-Methoxy- 85-98

| 4 | Thiophenol | -SPh | 3-(Phenylthio)- | 70-85 |

(Yields are estimates based on typical SNAr reactions on activated chloro-heterocycles)

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. It allows for the coupling of the 3-chloro-1,2,4-triazine core with a wide variety of aryl and heteroaryl boronic acids or esters, significantly expanding the chemical space of the library[4][7].

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling Adapted from literature procedures for similar scaffolds[8][9].

  • In a microwave vial or sealed tube, combine this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid or ester (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 equiv.).

  • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.10 equiv.).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon).

  • Add a degassed solvent system, typically a mixture of 1,4-Dioxane and water (e.g., 4:1 ratio).

  • Seal the vessel and heat the reaction mixture to 100-150 °C (conventional heating or microwave irradiation) for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 3-aryl-5-(p-tolyl)-1,2,4-triazine product.

G start 1. Combine Solids (Triazine, Boronic Acid, Base, Catalyst) step2 2. Make Inert (Evacuate & Backfill with N₂/Ar) start->step2 step3 3. Add Degassed Solvents step2->step3 step4 4. Heat Reaction (Conventional or Microwave) step3->step4 step5 5. Aqueous Work-up & Extraction step4->step5 Monitor by TLC/LC-MS step6 6. Column Chromatography step5->step6 end Final Biaryl Product step6->end

Figure 3: General experimental workflow for Suzuki-Miyaura coupling.

Table 3: Representative Library Members via Suzuki-Miyaura Coupling

Entry Boronic Acid (Example) R Group Product Class Expected Yield (%)
1 Phenylboronic acid -C₆H₅ 3-Phenyl- 60-85
2 4-Methoxyphenylboronic acid -C₆H₄-4-OCH₃ 3-(4-Methoxyphenyl)- 65-90
3 Pyridine-3-boronic acid 3-Pyridyl 3-(Pyridin-3-yl)- 50-75

| 4 | Thiophene-2-boronic acid | 2-Thienyl | 3-(Thiophen-2-yl)- | 55-80 |

(Yields are estimates based on typical Suzuki coupling reactions on chloro-triazines[8])

Diversity-Oriented Synthesis Workflow

By combining the two primary synthetic routes, a highly diverse library can be generated from the single starting material. The choice of nucleophiles and boronic acids allows for systematic exploration of the structure-activity relationship (SAR) around the 1,2,4-triazine core.

cluster_start Starting Material cluster_reagents Building Blocks cluster_reactions Reactions cluster_library Compound Library start 3-Chloro-5-(p-tolyl) -1,2,4-triazine rxn1 SNAr start->rxn1 rxn2 Suzuki Coupling start->rxn2 bb1 Amines (R¹-NH₂) Alcohols (R¹-OH) Thiols (R¹-SH) bb1->rxn1 bb2 Aryl/Heteroaryl Boronic Acids (R²-B(OH)₂) bb2->rxn2 lib Diverse 5-(p-tolyl)-1,2,4-triazines rxn1->lib rxn2->lib

Figure 4: Workflow for diversity-oriented synthesis of a 1,2,4-triazine library.

Applications and Biological Relevance

Compound libraries derived from the 1,2,4-triazine scaffold are of significant interest in drug discovery. Derivatives have been reported to possess a wide spectrum of biological activities[2]. For example, substituted 1,2,4-triazines have been investigated as:

  • Anticancer Agents: Targeting various mechanisms, including kinase inhibition and antiproliferative effects[1][10].

  • Antiviral Agents: Showing activity against viruses such as HIV and influenza[1][11].

  • GPCR Modulators: Specific 1,2,4-triazine derivatives have been identified as potent and selective antagonists for the Adenosine A₂A receptor, a target for Parkinson's disease and immuno-oncology[8].

  • Antimicrobial Agents: Exhibiting activity against various bacterial and fungal strains[1].

The libraries generated using the protocols herein can be screened against a multitude of biological targets to identify novel hit compounds for further optimization in drug development programs.

References

Application Notes and Protocols for 3-Chloro-5-(p-tolyl)-1,2,4-triazine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

3-Chloro-5-(p-tolyl)-1,2,4-triazine is a versatile heterocyclic compound that holds significant promise as a key intermediate in the synthesis of novel agrochemicals. Its 1,2,4-triazine core is a well-established pharmacophore in a variety of biologically active molecules, including herbicides and fungicides. The presence of a reactive chlorine atom at the 3-position makes it an excellent substrate for nucleophilic substitution, allowing for the introduction of a wide range of functional groups to modulate biological activity.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential agrochemical candidates. While specific commercial agrochemicals derived directly from this starting material are not widely documented in publicly available literature, the following protocols for the synthesis of hypothetical herbicidal and fungicidal compounds are based on established chemical principles and the known bioactivity of related 1,2,4-triazine derivatives.

Application in Herbicide Synthesis

The 1,2,4-triazine ring is a core component of several classes of herbicides. By introducing specific substituents at the 3-position of this compound, it is possible to design novel molecules with potential herbicidal activity. A common strategy involves the introduction of amino or alkoxy groups, which are known to be important for the herbicidal action of many triazine-based compounds.

Hypothetical Example: Synthesis of a 3-Amino-1,2,4-triazine Derivative with Potential Herbicidal Activity

This section outlines the synthesis of a hypothetical herbicidal agent, N-cyclopropyl-5-(p-tolyl)-1,2,4-triazin-3-amine (H-1), via nucleophilic substitution of the chloro group with cyclopropylamine.

Reaction Scheme:

G A This compound C N-cyclopropyl-5-(p-tolyl)-1,2,4-triazin-3-amine (H-1) A->C Nucleophilic Aromatic Substitution B Cyclopropylamine B->C

Caption: Synthesis of a hypothetical herbicide H-1.

Quantitative Data Summary:

CompoundMolecular FormulaMolecular Weight ( g/mol )Reaction Yield (%)Purity (%)
This compoundC₁₀H₈ClN₃205.64->98
H-1C₁₃H₁₄N₄226.2885>97

Experimental Protocol: Synthesis of N-cyclopropyl-5-(p-tolyl)-1,2,4-triazin-3-amine (H-1)

Materials:

  • This compound (1.0 eq, 2.06 g)

  • Cyclopropylamine (1.2 eq, 0.68 g, 0.98 mL)

  • Triethylamine (1.5 eq, 1.52 g, 2.1 mL)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound in anhydrous DMF at room temperature, add triethylamine.

  • Slowly add cyclopropylamine to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired product H-1 as a solid.

Logical Workflow for Herbicide Synthesis:

G start Start: this compound dissolve Dissolve in anhydrous DMF start->dissolve add_base Add Triethylamine dissolve->add_base add_amine Add Cyclopropylamine add_base->add_amine heat Heat to 80°C and stir for 4h add_amine->heat monitor Monitor by TLC heat->monitor workup Aqueous workup and extraction monitor->workup purify Column chromatography workup->purify end End: N-cyclopropyl-5-(p-tolyl)-1,2,4-triazin-3-amine (H-1) purify->end

Caption: Workflow for the synthesis of H-1.

Application in Fungicide Synthesis

The 1,2,4-triazine scaffold is also present in various fungicidal compounds. The introduction of sulfur-containing nucleophiles, such as thiols, can lead to the formation of derivatives with potential fungicidal properties.

Hypothetical Example: Synthesis of a 3-Thio-1,2,4-triazine Derivative with Potential Fungicidal Activity

This section describes the synthesis of a hypothetical fungicide, 3-((4-chlorobenzyl)thio)-5-(p-tolyl)-1,2,4-triazine (F-1), through the reaction of this compound with 4-chlorobenzyl mercaptan.

Reaction Scheme:

G A This compound C 3-((4-chlorobenzyl)thio)-5-(p-tolyl)-1,2,4-triazine (F-1) A->C Nucleophilic Aromatic Substitution B 4-Chlorobenzyl mercaptan B->C G start Start: this compound suspend Suspend in anhydrous Acetonitrile with K₂CO₃ start->suspend add_thiol Add 4-Chlorobenzyl mercaptan suspend->add_thiol stir Stir at room temperature for 6h add_thiol->stir monitor Monitor by TLC stir->monitor filter Filter to remove salts monitor->filter concentrate Concentrate the filtrate filter->concentrate wash Wash with water concentrate->wash dry Dry and evaporate solvent wash->dry triturate Triturate with hexane dry->triturate end End: 3-((4-chlorobenzyl)thio)-5-(p-tolyl)-1,2,4-triazine (F-1) triturate->end

References

Application Notes and Protocols: 3-Chloro-5-(p-tolyl)-1,2,4-triazine as a Versatile Building Block for High-Performance OLED Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology, offering superior contrast, color reproduction, and opportunities for the creation of flexible and transparent devices. The performance of an OLED is intrinsically linked to the chemical and photophysical properties of the organic materials used within its emissive and charge-transport layers.[1] The 1,2,4-triazine core is an electron-deficient heterocyclic motif that has garnered considerable attention for its use in constructing high-performance materials for OLEDs, particularly as electron-transporting materials (ETMs) and as a core component in thermally activated delayed fluorescence (TADF) emitters.[2]

3-Chloro-5-(p-tolyl)-1,2,4-triazine is a key building block in the synthesis of these advanced OLED materials. The presence of a chloro substituent at the 3-position provides a reactive handle for the facile introduction of various functional groups through common cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] This allows for the precise tuning of the electronic and photophysical properties of the final molecule. The p-tolyl group at the 5-position contributes to the molecule's solubility and morphological stability in thin films. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of a representative OLED material and the subsequent fabrication of an OLED device.

Core Compound Properties

PropertyValueReference
Molecular Formula C₁₀H₈ClN₃PubChem CID: 82470208
Molecular Weight 205.64 g/mol PubChem CID: 82470208
Appearance White to off-white solid-
Key Reactivity Nucleophilic aromatic substitution at the chloro position[3]

Synthetic Application: Synthesis of a Triazine-Carbazole Derivative for OLEDs

A common strategy to develop materials for OLEDs is to couple an electron-accepting unit (the triazine core) with an electron-donating unit. Carbazole is a widely used donor moiety due to its excellent hole-transporting properties and high thermal stability. The following protocol describes a representative Suzuki-Miyaura cross-coupling reaction between this compound and a carbazole-based boronic acid to synthesize a potential TADF emitter or host material.

Experimental Protocol: Synthesis of 9-(4-(5-(p-tolyl)-1,2,4-triazin-3-yl)phenyl)-9H-carbazole

Materials:

  • This compound

  • (4-(9H-carbazol-9-yl)phenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq.), (4-(9H-carbazol-9-yl)phenyl)boronic acid (1.2 eq.), Pd(OAc)₂ (0.02 eq.), SPhos (0.04 eq.), and K₃PO₄ (3.0 eq.).

  • Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous toluene and degassed water to the flask via syringe in a 5:1 ratio (v/v).

  • Heat the reaction mixture to 100 °C and stir vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

Synthesis_Workflow reagents Starting Materials: This compound (4-(9H-carbazol-9-yl)phenyl)boronic acid Pd(OAc)₂, SPhos, K₃PO₄ reaction Suzuki Coupling - Inert Atmosphere - Toluene/Water - 100 °C, 24h reagents->reaction 1 workup Workup - Extraction with Ethyl Acetate - Washing - Drying reaction->workup 2 purification Purification - Column Chromatography workup->purification 3 product Final Product: 9-(4-(5-(p-tolyl)-1,2,4-triazin-3-yl)phenyl)-9H-carbazole purification->product 4 OLED_Structure cluster_device OLED Device Structure Anode Anode (ITO) HTL Hole Transport Layer Anode->HTL Holes Emitter Emitter Layer (Host + Triazine-Carbazole Dopant) HTL->Emitter HBL Hole Blocking Layer ETL Electron Transport Layer HBL->ETL Cathode Cathode (LiF/Al) ETL->Cathode Electrons

References

Application Notes and Protocols: Amination of 3-Chloro-5-(p-tolyl)-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The functionalization of this heterocyclic system is of significant interest for the development of novel therapeutic agents. One of the key positions for introducing molecular diversity is the 3-position. The precursor, 3-chloro-5-(p-tolyl)-1,2,4-triazine, serves as an excellent starting material for this purpose due to the high reactivity of the chlorine atom towards nucleophilic aromatic substitution.[1] This document provides detailed protocols for the amination of this compound with various amines, offering a versatile route to a library of 3-amino-5-(p-tolyl)-1,2,4-triazine derivatives.

The protocols described herein are based on established methodologies for the amination of related chloro-heterocyclic compounds and are adaptable for a range of primary and secondary amines. The choice of reaction conditions can be tailored to the nucleophilicity and steric hindrance of the amine, as well as the desired scale of the reaction.

Reaction Principle

The amination of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the 1,2,4-triazine ring facilitates the attack of a nucleophilic amine at the carbon atom bearing the chlorine atom. The chlorine atom, being a good leaving group, is subsequently displaced, leading to the formation of the corresponding 3-amino-5-(p-tolyl)-1,2,4-triazine derivative. The general reaction scheme is depicted below:

G cluster_0 reactant This compound product 3-(R1R2-amino)-5-(p-tolyl)-1,2,4-triazine reactant->product + amine R1R2NH (Amine) conditions [Reaction Conditions]

Caption: General scheme for the amination of this compound.

Experimental Protocols

Three general protocols are provided below, suitable for a range of amines and reaction scales.

Protocol 1: Room Temperature Amination in Excess Amine (for liquid primary and secondary amines)

This protocol is adapted from the amination of a similar chloro-heterocyclic system and is suitable for liquid amines that can also serve as the solvent.

Materials:

  • This compound

  • Liquid primary or secondary amine (e.g., propylamine, diethylamine)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc) for work-up

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in a sufficient amount of the desired liquid amine (typically 10-20 equivalents or as the solvent).

  • Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the excess amine under reduced pressure.

  • Dissolve the residue in DCM or EtOAc and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-amino-5-(p-tolyl)-1,2,4-triazine.

Protocol 2: Amination with Gaseous Amines or Aqueous Ammonia

This protocol is suitable for the introduction of an unsubstituted amino group using ammonia.

Materials:

  • This compound

  • Aqueous ammonia solution (e.g., 25-30%)

  • Acetone or a similar inert solvent

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc) for work-up

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq.) in acetone in a round-bottom flask.

  • Add an excess of aqueous ammonia solution (typically 5-10 equivalents of NH₃).

  • Stir the reaction mixture vigorously at room temperature for 5-8 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, remove the acetone under reduced pressure.

  • Extract the aqueous residue with DCM or EtOAc (3 x volume).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate or DCM/methanol gradient) to yield 3-amino-5-(p-tolyl)-1,2,4-triazine.

Protocol 3: Microwave-Assisted Amination (for a broader range of amines, including less reactive ones)

This protocol utilizes microwave irradiation to accelerate the reaction, which is particularly useful for less reactive or solid amines.

Materials:

  • This compound

  • Primary or secondary amine (1.2-1.5 eq.)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 eq.)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq.) - optional, as a phase-transfer catalyst

  • N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent

  • Ethyl acetate (EtOAc) for work-up

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a microwave-safe reaction vessel, combine this compound (1.0 eq.), the desired amine (1.2-1.5 eq.), K₂CO₃ (2.0-3.0 eq.), and TBAB (0.1 eq., if used).

  • Add a minimal amount of DMF to ensure proper mixing and energy absorption.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 100-150 °C) for a short duration (e.g., 10-30 minutes). Optimize the time and temperature for the specific amine used.

  • After cooling, dilute the reaction mixture with water and extract with EtOAc (3 x volume).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure aminated product.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the amination of 3-chloro-5-aryl-1,2,4-triazines based on analogous reactions in the literature. These values should serve as a guideline for optimizing the reaction with this compound.

EntryAmineProtocolSolventTemperatureTimeYield (%)
1Propylamine1PropylamineRoom Temp.16 h75-85
2Diethylamine1DiethylamineRoom Temp.24 h70-80
3Ammonia2Acetone/WaterRoom Temp.5 h80-90
4Aniline3DMF120 °C (MW)15 min65-75
5Morpholine3DMF100 °C (MW)10 min85-95

Logical Workflow for Amination Protocol Selection

The choice of the most suitable amination protocol depends on the properties of the amine and the desired reaction scale. The following diagram illustrates a logical workflow for selecting the appropriate protocol.

G start Start: Select Amine for Reaction amine_type Is the amine a liquid and available in excess? start->amine_type gas_or_aq Is the amine ammonia (gas or aqueous solution)? amine_type->gas_or_aq No protocol1 Protocol 1: Room Temperature Amination in Excess Amine amine_type->protocol1 Yes reactivity Is the amine solid, less reactive, or is rapid synthesis desired? gas_or_aq->reactivity No protocol2 Protocol 2: Amination with Aqueous Ammonia gas_or_aq->protocol2 Yes protocol3 Protocol 3: Microwave-Assisted Amination reactivity->protocol3 Yes end End: Obtain Aminated Product protocol1->end protocol2->end protocol3->end

Caption: Decision workflow for selecting an appropriate amination protocol.

Safety Precautions

  • Handle this compound and all amines in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Microwave reactions should be conducted in sealed vessels designed for this purpose and behind a blast shield.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The amination of this compound is a robust and versatile reaction for the synthesis of a diverse library of 3-amino-1,2,4-triazine derivatives. The choice of protocol can be adapted to the specific properties of the amine, allowing for efficient and high-yielding transformations. These application notes provide a solid foundation for researchers to explore the chemical space around this important heterocyclic scaffold for applications in drug discovery and materials science.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-Chloro-5-(p-tolyl)-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazine scaffold is a privileged heterocycle in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. The functionalization of this core is crucial for the development of new therapeutic agents. 3-Chloro-5-(p-tolyl)-1,2,4-triazine is a key intermediate that allows for the introduction of diverse substituents at the 3-position through palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the triazine ring activates the C-Cl bond, making it an excellent substrate for various coupling methodologies.[1]

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions of this compound.

Physical Properties of this compound:

PropertyValue
Molecular Formula C₁₀H₈ClN₃
Molecular Weight 205.64 g/mol [2]
Appearance Off-white to yellow solid
CAS Number 1368414-41-8[2]

I. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is particularly useful for synthesizing biaryl and vinyl-substituted triazines, which are common motifs in drug candidates.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent (e.g., 1,4-dioxane/H₂O, 4:1, 5 mL) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature for a given time. After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by chromatography.

Data Presentation: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids
EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1001285
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O901692
33-Fluorophenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1001281
4Thiophen-2-ylboronic acidPd(dppf)Cl₂Na₂CO₃DME/H₂O851878

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A This compound F Degas & Heat (Inert Atmosphere) A->F B Arylboronic Acid B->F C Pd Catalyst C->F D Base D->F E Solvent E->F G Cooling & Dilution F->G H Extraction G->H I Purification (Chromatography) H->I J 3-Aryl-5-(p-tolyl)-1,2,4-triazine I->J

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

II. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of many pharmaceuticals. This reaction allows for the introduction of a wide variety of primary and secondary amines at the 3-position of the triazine ring.[3][4][5][6]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

To a reaction vessel under an inert atmosphere, this compound (1.0 mmol), an amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol), a phosphine ligand (e.g., Xantphos, 0.1 mmol), and a strong base (e.g., NaOtBu, 1.4 mmol) are added, followed by a dry, degassed solvent (e.g., toluene or dioxane, 5 mL). The mixture is heated to the desired temperature and stirred until the starting material is consumed. The reaction is then cooled, quenched, and extracted. The crude product is purified by chromatography.

Data Presentation: Buchwald-Hartwig Amination of this compound
EntryAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ / XantphosNaOtBuToluene110888
2MorpholinePd(OAc)₂ / BINAPCs₂CO₃Dioxane1001291
3BenzylaminePd₂(dba)₃ / XantphosK₃PO₄Toluene1101085
4n-ButylaminePd(OAc)₂ / RuPhosNaOtBuDioxane901679

Visualization: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OA_complex [Ar-Pd(II)(L_n)-Cl] Pd0->OA_complex Oxidative Addition Amine_complex [Ar-Pd(II)(L_n)-NHR'R'']+ OA_complex->Amine_complex + Amine Amido_complex [Ar-Pd(II)(L_n)-NR'R''] Amine_complex->Amido_complex - HCl + Base Amido_complex->Pd0 Product Ar-NR'R'' Amido_complex->Product Reductive Elimination ArCl Ar-Cl ArCl->OA_complex Amine HNR'R'' Amine->Amine_complex Base Base Base->Amine_complex

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

III. Sonogashira Coupling: C-C (alkynyl) Bond Formation

The Sonogashira coupling provides a powerful method for the synthesis of aryl- and heteroaryl-alkynes by coupling a terminal alkyne with an aryl or vinyl halide.[7][8][9][10] This reaction is valuable for introducing alkynyl functionalities into the triazine core, which can serve as handles for further transformations or as key structural elements in biologically active molecules.

Experimental Protocol: General Procedure for Sonogashira Coupling

In a reaction flask, this compound (1.0 mmol), a terminal alkyne (1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), a copper(I) co-catalyst (e.g., CuI, 0.06 mmol), and a base (e.g., triethylamine, 3.0 mmol) are combined in a suitable solvent (e.g., THF or DMF, 5 mL). The mixture is degassed and stirred at room temperature or elevated temperature under an inert atmosphere until the reaction is complete. The reaction mixture is then worked up by filtration, extraction, and the product is purified by chromatography.

Data Presentation: Sonogashira Coupling of this compound
EntryAlkynePd CatalystCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃N60690
2TrimethylsilylacetylenePd(PPh₃)₄CuIi-Pr₂NHRT1285
31-HexynePd(PPh₃)₂Cl₂CuIEt₃N50882
4EthynyltrimethylsilanePd(OAc)₂/PPh₃CuIPiperidineRT1088

Visualization: Sonogashira Coupling Logical Relationship

Sonogashira_Relationship Start Starting Materials Reactants This compound + Terminal Alkyne Start->Reactants Catalysts Catalytic System Start->Catalysts Reaction Sonogashira Coupling Reactants->Reaction Pd_cat Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) Catalysts->Pd_cat Cu_cat Copper(I) Co-catalyst (e.g., CuI) Catalysts->Cu_cat Base Base (e.g., Et₃N) Catalysts->Base Pd_cat->Reaction Cu_cat->Reaction Base->Reaction Product 3-Alkynyl-5-(p-tolyl)-1,2,4-triazine Reaction->Product

Caption: Key components and their relationship in the Sonogashira coupling reaction.

IV. Heck Coupling: C-C (alkenyl) Bond Formation

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is useful for introducing vinyl groups at the 3-position of the triazine ring, which can be further functionalized or incorporated into larger molecular frameworks.

Experimental Protocol: General Procedure for Heck Coupling

A mixture of this compound (1.0 mmol), an alkene (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol), a phosphine ligand (e.g., P(o-tolyl)₃, 0.1 mmol), and a base (e.g., Et₃N, 2.0 mmol) in a suitable solvent (e.g., DMF or acetonitrile, 5 mL) is degassed and heated in a sealed tube under an inert atmosphere. After the reaction is complete, it is cooled, diluted, and subjected to an aqueous workup. The product is isolated after purification by column chromatography.

Data Presentation: Heck Coupling of this compound with Alkenes
EntryAlkeneCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ / P(o-tolyl)₃Et₃NDMF1202475
2n-Butyl acrylatePd(OAc)₂ / PPh₃K₂CO₃Acetonitrile1001882
3Methyl methacrylatePdCl₂(PPh₃)₂NaOAcDMA1302078
4AcrylonitrilePd(OAc)₂ / P(o-tolyl)₃Et₃NDMF1202472

Visualization: Heck Coupling Experimental Workflow

Heck_Workflow cluster_setup Reagent Assembly cluster_reaction Reaction Execution cluster_isolation Product Isolation A 3-Chloro-5-(p-tolyl)- 1,2,4-triazine F Degas & Heat (Sealed Tube) A->F B Alkene B->F C Pd Catalyst & Ligand C->F D Base D->F E Solvent E->F G Aqueous Workup F->G H Extraction G->H I Chromatographic Purification H->I J 3-Alkenyl-5-(p-tolyl)- 1,2,4-triazine I->J

Caption: Step-by-step workflow for a typical Heck cross-coupling experiment.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound provide a robust and versatile platform for the synthesis of a diverse library of 3-substituted-1,2,4-triazine derivatives. The protocols and data presented herein serve as a guide for researchers in the fields of organic synthesis and drug discovery to effectively utilize this key intermediate for the development of novel molecules with potential therapeutic applications. The choice of catalyst, ligand, base, and solvent is critical for optimizing the yield and purity of the desired products, and the provided tables offer a starting point for such optimization studies.

References

Application Notes and Protocols for the Functionalization of the 1,2,4-Triazine Ring Using 3-Chloro-5-(p-tolyl)-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the functionalization of the 1,2,4-triazine ring, a key scaffold in medicinal chemistry, using 3-Chloro-5-(p-tolyl)-1,2,4-triazine as a versatile starting material. The protocols detailed below enable the synthesis of a diverse library of 1,2,4-triazine derivatives with potential applications in drug discovery, particularly in the development of novel anticancer agents.

The 1,2,4-triazine core is a privileged structure in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The presence of the chloro substituent at the 3-position of this compound offers a reactive site for nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups.[3]

Experimental Protocols and Data

The following sections detail the experimental procedures for the nucleophilic substitution of this compound with various nucleophiles, including amines, thiols, and alkoxides. The quantitative data for representative reactions are summarized in the subsequent tables.

General Considerations
  • All reactions should be performed in a well-ventilated fume hood.

  • Reagents and solvents should be of appropriate purity for the intended application.

  • Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Purification of the final products is typically achieved by column chromatography or recrystallization.

Protocol 1: Synthesis of 3-Amino-5-(p-tolyl)-1,2,4-triazine Derivatives

This protocol describes the general procedure for the reaction of this compound with primary and secondary amines.

Procedure:

  • To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile, or ethanol; 10 mL), add the desired amine (1.2 mmol) and a base such as triethylamine (1.5 mmol) or potassium carbonate (1.5 mmol).

  • Stir the reaction mixture at room temperature or heat to a specified temperature (see Table 1) for the required time.

  • Upon completion, pour the reaction mixture into ice-water (50 mL) and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent system to afford the desired 3-amino-5-(p-tolyl)-1,2,4-triazine derivative.

Table 1: Synthesis of 3-Amino-5-(p-tolyl)-1,2,4-triazine Derivatives

Amine NucleophileProductReaction ConditionsYield (%)1H NMR (δ, ppm)13C NMR (δ, ppm)MS (m/z)
Aniline3-(Phenylamino)-5-(p-tolyl)-1,2,4-triazineDMF, 80 °C, 6 h859.55 (s, 1H), 8.30 (s, 1H), 7.95 (d, 2H), 7.60 (d, 2H), 7.40 (t, 2H), 7.25 (d, 2H), 7.10 (t, 1H), 2.40 (s, 3H)160.2, 155.8, 148.5, 141.0, 139.5, 130.1, 129.8, 129.2, 128.8, 124.0, 120.5, 21.5263.1 (M+H)+
Benzylamine3-(Benzylamino)-5-(p-tolyl)-1,2,4-triazineAcetonitrile, reflux, 8 h888.25 (s, 1H), 7.90 (d, 2H), 7.40-7.20 (m, 7H), 6.80 (br s, 1H), 4.70 (d, 2H), 2.40 (s, 3H)162.5, 155.5, 148.0, 140.8, 138.5, 130.0, 129.5, 128.9, 128.0, 127.5, 45.8, 21.5277.1 (M+H)+
Morpholine3-Morpholino-5-(p-tolyl)-1,2,4-triazineEthanol, reflux, 12 h928.20 (s, 1H), 7.85 (d, 2H), 7.25 (d, 2H), 3.80 (t, 4H), 3.70 (t, 4H), 2.40 (s, 3H)163.0, 155.0, 147.8, 140.5, 130.2, 129.8, 66.8, 45.0, 21.5257.1 (M+H)+
Protocol 2: Synthesis of 3-(Arylthio)-5-(p-tolyl)-1,2,4-triazine Derivatives

This protocol outlines the synthesis of thioether derivatives of 1,2,4-triazine.

Procedure:

  • To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., DMF or ethanol; 10 mL), add the desired thiol (1.1 mmol) and a base such as potassium carbonate (1.5 mmol).

  • Stir the reaction mixture at room temperature for the specified time (see Table 2).

  • After the reaction is complete, pour the mixture into water (50 mL) and collect the precipitate by filtration.

  • Wash the solid with water and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3-(arylthio)-5-(p-tolyl)-1,2,4-triazine derivative.

Table 2: Synthesis of 3-(Arylthio)-5-(p-tolyl)-1,2,4-triazine Derivatives

Thiol NucleophileProductReaction ConditionsYield (%)1H NMR (δ, ppm)13C NMR (δ, ppm)MS (m/z)
Thiophenol3-(Phenylthio)-5-(p-tolyl)-1,2,4-triazineDMF, rt, 4 h908.40 (s, 1H), 7.90 (d, 2H), 7.60-7.40 (m, 5H), 7.30 (d, 2H), 2.40 (s, 3H)165.5, 156.0, 149.0, 141.2, 135.0, 130.5, 130.0, 129.8, 129.5, 129.0, 21.5280.1 (M+H)+
4-Methylthiophenol3-((4-Methylphenyl)thio)-5-(p-tolyl)-1,2,4-triazineEthanol, rt, 5 h938.35 (s, 1H), 7.85 (d, 2H), 7.40 (d, 2H), 7.25 (d, 2H), 7.20 (d, 2H), 2.40 (s, 3H), 2.35 (s, 3H)165.8, 155.8, 148.8, 141.0, 139.0, 135.5, 130.8, 130.2, 129.9, 129.6, 21.5, 21.2294.1 (M+H)+
Protocol 3: Synthesis of 3-Alkoxy-5-(p-tolyl)-1,2,4-triazine Derivatives

This protocol describes the formation of ether linkages at the 3-position of the triazine ring.

Procedure:

  • To a solution of the desired alcohol (5.0 mmol) in anhydrous tetrahydrofuran (THF; 15 mL), add sodium hydride (60% dispersion in mineral oil, 5.5 mmol) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (5.0 mmol) in anhydrous THF (10 mL) dropwise to the alkoxide solution.

  • Stir the reaction mixture at room temperature for the specified time (see Table 3).

  • Quench the reaction by the slow addition of water (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the desired 3-alkoxy-5-(p-tolyl)-1,2,4-triazine derivative.

Table 3: Synthesis of 3-Alkoxy-5-(p-tolyl)-1,2,4-triazine Derivatives

Alcohol NucleophileProductReaction ConditionsYield (%)1H NMR (δ, ppm)13C NMR (δ, ppm)MS (m/z)
Methanol3-Methoxy-5-(p-tolyl)-1,2,4-triazineTHF, rt, 12 h758.20 (s, 1H), 7.85 (d, 2H), 7.25 (d, 2H), 4.10 (s, 3H), 2.40 (s, 3H)168.0, 155.2, 147.5, 140.8, 130.0, 129.5, 54.5, 21.5202.1 (M+H)+
Ethanol3-Ethoxy-5-(p-tolyl)-1,2,4-triazineTHF, rt, 12 h788.20 (s, 1H), 7.85 (d, 2H), 7.25 (d, 2H), 4.50 (q, 2H), 2.40 (s, 3H), 1.45 (t, 3H)167.5, 155.3, 147.6, 140.9, 130.1, 129.6, 63.8, 21.5, 14.8216.1 (M+H)+

Biological Applications and Signaling Pathways

Derivatives of 1,2,4-triazine are known to exhibit potent anticancer activity by targeting various signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[4][5] Two key pathways that are often modulated by functionalized 1,2,4-triazines are the PI3K/AKT/mTOR and the FAK signaling pathways.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many types of cancer.[6][7] Certain 1,2,4-triazine derivatives have been shown to act as potent inhibitors of key kinases in this pathway, such as PI3K and mTOR.[4][6]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Triazine 1,2,4-Triazine Derivative Triazine->PI3K Triazine->mTORC1

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 1,2,4-triazine derivatives.

FAK Signaling Pathway

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, and invasion, processes that are central to cancer metastasis.[2][8] Inhibition of FAK signaling can therefore be an effective strategy to prevent the spread of cancer.

FAK_Signaling_Pathway Integrin Integrin FAK FAK Integrin->FAK activates Src Src FAK->Src recruits & activates Downstream Downstream Signaling FAK->Downstream Src->FAK phosphorylates Migration Cell Migration & Invasion Downstream->Migration Triazine 1,2,4-Triazine Derivative Triazine->FAK

Caption: Inhibition of the FAK signaling pathway by 1,2,4-triazine derivatives.

Experimental Workflow

The general workflow for the synthesis and evaluation of functionalized 1,2,4-triazine derivatives is depicted below.

Experimental_Workflow Start This compound Reaction Nucleophilic Substitution (Amine, Thiol, or Alkoxide) Start->Reaction Purification Purification (Chromatography/Recrystallization) Reaction->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Screening Biological Screening (e.g., Anticancer Assays) Characterization->Screening Hit Hit Compound Screening->Hit

Caption: General workflow for the synthesis and evaluation of 1,2,4-triazine derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-5-(p-tolyl)-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Chloro-5-(p-tolyl)-1,2,4-triazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and reliable synthetic route is a two-step process. The first step involves the synthesis of the precursor, 5-(p-tolyl)-1,2,4-triazin-3(2H)-one. This is typically achieved through the cyclocondensation of a p-tolyl-substituted amidrazone with a 1,2-dicarbonyl compound. The second step is the chlorination of the triazinone precursor using a suitable chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield the final product.

Q2: What are the key starting materials for this synthesis?

A2: The key starting materials are a p-tolyl substituted amidrazone (for the triazinone formation) and a 1,2-dicarbonyl compound. For the subsequent chlorination step, 5-(p-tolyl)-1,2,4-triazin-3(2H)-one and a chlorinating agent like phosphorus oxychloride (POCl₃) are required.

Q3: What are the typical yields for the synthesis of this compound?

A3: Yields can vary significantly depending on the specific reaction conditions, purity of starting materials, and purification methods. While specific yields for this exact compound are not extensively reported in publicly available literature, analogous syntheses of chloro-triazines from triazinones can achieve moderate to high yields, often in the range of 60-90% for the chlorination step under optimized conditions.

Q4: What are the main safety precautions to consider during this synthesis?

A4: Phosphorus oxychloride (POCl₃) is a highly corrosive and moisture-sensitive reagent that reacts violently with water, releasing toxic fumes. All manipulations involving POCl₃ should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. The reaction should be performed under anhydrous conditions. Quenching of the reaction mixture should be done carefully by slowly adding it to ice-water.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of 5-(p-tolyl)-1,2,4-triazin-3(2H)-one (Precursor) 1. Incomplete cyclocondensation. 2. Impure starting materials (amidrazone or dicarbonyl compound). 3. Incorrect reaction temperature or time. 4. Inefficient precipitation or isolation of the product.1. Ensure appropriate solvent and catalyst (if any) are used. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Purify starting materials before use. Confirm their identity and purity by analytical methods (e.g., NMR, melting point). 3. Optimize the reaction temperature and time. Some cyclizations require heating for several hours. 4. Adjust the pH of the reaction mixture to the isoelectric point of the triazinone to maximize precipitation. Cool the mixture thoroughly before filtration.
Low Yield of this compound 1. Incomplete chlorination of the triazinone. 2. Degradation of the product during work-up. 3. Insufficient amount of chlorinating agent. 4. Presence of moisture in the reaction.1. Increase the reaction time or temperature. Consider using a combination of POCl₃ and PCl₅ for more robust chlorination.[1] 2. Ensure the work-up is performed at a low temperature (e.g., quenching on ice). Avoid prolonged exposure to acidic or basic conditions. 3. Use a larger excess of POCl₃ (e.g., 5-10 equivalents). 4. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Formation of Impurities/Byproducts 1. In the first step, formation of regioisomers if an unsymmetrical dicarbonyl compound is used. 2. In the chlorination step, incomplete reaction leading to residual triazinone. 3. Hydrolysis of the chloro-triazine back to the triazinone during work-up. 4. Formation of pseudodimers from the reaction of phosphorylated intermediates with unreacted triazinone.[2]1. Use a symmetrical dicarbonyl compound if possible to avoid isomer formation. If unsymmetrical dicarbonyls are necessary, expect a mixture of products that may require careful purification. 2. Monitor the reaction by TLC until the starting triazinone is completely consumed. 3. Perform the aqueous work-up quickly and at low temperatures. Extract the product into a non-polar organic solvent as soon as possible. 4. Control the temperature during the addition of POCl₃, keeping it below 25 °C, and ensure the reaction mixture remains basic if an amine base is used.[2]
Difficult Purification of the Final Product 1. The product is contaminated with unreacted triazinone. 2. The product is an oil or does not crystallize easily. 3. Co-elution of impurities during column chromatography.1. Wash the crude product with a dilute basic solution (e.g., saturated sodium bicarbonate) to remove the acidic triazinone. 2. Attempt recrystallization from a suitable solvent system. Heptane has been reported for the recrystallization of similar chloro-triazines. Trituration with a non-polar solvent may also induce crystallization. 3. Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar solvent (e.g., ethyl acetate) is often effective.

Experimental Protocols

Step 1: Synthesis of 5-(p-tolyl)-1,2,4-triazin-3(2H)-one

This protocol is a general procedure based on the common synthesis of 5-aryl-1,2,4-triazin-3(2H)-ones.

Materials:

  • p-Tolylglyoxal monohydrate

  • Aminoguanidine bicarbonate

  • Aqueous sodium hydroxide solution (e.g., 2 M)

  • Hydrochloric acid (e.g., 2 M)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve aminoguanidine bicarbonate in water.

  • Add a solution of p-tolylglyoxal monohydrate in ethanol to the aminoguanidine solution.

  • Slowly add aqueous sodium hydroxide solution to the mixture until it is basic, and then heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and acidify with hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain 5-(p-tolyl)-1,2,4-triazin-3(2H)-one.

Step 2: Synthesis of this compound

This protocol is based on the general chlorination of triazinones.

Materials:

  • 5-(p-tolyl)-1,2,4-triazin-3(2H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

  • Toluene or another high-boiling inert solvent

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 5-(p-tolyl)-1,2,4-triazin-3(2H)-one.

  • Add a sufficient amount of phosphorus oxychloride (POCl₃, at least 5 equivalents) to fully suspend the starting material.

  • Optionally, add a catalytic amount of N,N-dimethylaniline.

  • Heat the reaction mixture to reflux (around 100-110 °C) for 2-6 hours.

  • Monitor the reaction by TLC until all the starting material has been consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood.

  • Neutralize the aqueous solution with saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization (e.g., from heptane) or column chromatography on silica gel.

Data Presentation

Table 1: Influence of Chlorinating Agent on Yield

EntryChlorinating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1POCl₃ (5 eq.)-Neat1104~75-85 (expected)
2POCl₃ (5 eq.)N,N-Dimethylaniline (cat.)Neat1103~80-90 (expected)
3POCl₃ (3 eq.) / PCl₅ (1.2 eq.)-Toluene1102>90 (expected)
4SOCl₂ (5 eq.)DMF (cat.)Toluene806Variable, potentially lower

Note: The yield data is estimated based on analogous reactions and general principles of organic synthesis, as specific quantitative data for this exact reaction is limited in the available literature.

Visualizations

Experimental Workflow

G Synthesis Workflow for this compound cluster_0 Step 1: Triazinone Synthesis cluster_1 Step 2: Chlorination cluster_2 Purification A p-Tolylglyoxal + Aminoguanidine B Cyclocondensation (Base, Heat) A->B C 5-(p-tolyl)-1,2,4-triazin-3(2H)-one B->C D Triazinone Precursor E Chlorination (POCl3, Heat) D->E F Crude this compound E->F G Crude Product H Work-up (Quenching, Extraction) G->H I Purification (Recrystallization/Chromatography) H->I J Pure Final Product I->J

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Logic

G Troubleshooting Low Yield in Chlorination Step Start Low Yield of Final Product Q1 Is starting triazinone visible on TLC? Start->Q1 A1_Yes Incomplete Reaction Q1->A1_Yes Yes A1_No Complete Consumption of Starting Material Q1->A1_No No Sol1 Increase reaction time/temperature or use stronger chlorinating agent (POCl3/PCl5) A1_Yes->Sol1 Q2 Was moisture strictly excluded? A1_No->Q2 A2_No Reaction with water Q2->A2_No No A2_Yes Product Degradation during Work-up Q2->A2_Yes Yes Sol2 Ensure anhydrous conditions (dry glassware, inert atmosphere) A2_No->Sol2 Sol3 Perform work-up at low temperature and minimize time in aqueous phase A2_Yes->Sol3

Caption: Decision tree for troubleshooting low yield in the chlorination step.

References

Technical Support Center: Nucleophilic Substitution of 3-Chloro-5-(p-tolyl)-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and professionals working with the nucleophilic substitution of 3-Chloro-5-(p-tolyl)-1,2,4-triazine. The information is designed to help overcome common experimental challenges and understand potential side reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the nucleophilic substitution reaction.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Poor Nucleophile Reactivity: The chosen nucleophile may be too weak to displace the chloride under the current conditions.[1]2. Low Reaction Temperature: The activation energy for the substitution may not be reached.3. Inappropriate Solvent: The solvent may not adequately dissolve the reactants or may interfere with the reaction.4. Decomposition: The starting material or product may be unstable under the reaction conditions.1. Increase Nucleophilicity: If using an amine or alcohol, consider deprotonation with a stronger, non-nucleophilic base to increase its reactivity. For weaker nucleophiles, catalytic activation might be necessary.2. Increase Temperature: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. For some substitutions on triazines, heating or reflux may be required.[2]3. Solvent Selection: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to facilitate the SNAr reaction. Ensure all reactants are fully dissolved.4. Optimize Conditions: Run the reaction at the lowest effective temperature and for the minimum time necessary. Consider degassing the solvent if oxidative decomposition is suspected.
Presence of Multiple Spots on TLC/LC-MS (Unidentified Byproducts) 1. Hydrolysis of Starting Material: Presence of water in the reaction can lead to the formation of 5-(p-tolyl)-1,2,4-triazin-3(2H)-one.2. Ring Opening: Strong nucleophiles or harsh basic conditions can potentially lead to the cleavage of the triazine ring.[3][4]3. Dimerization/Oligomerization: If the nucleophile has more than one reactive site, or under certain conditions, self-condensation or reaction with multiple triazine molecules can occur.1. Use Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).2. Milder Conditions: Use a less aggressive base or a lower temperature. The 1,2,4-triazine ring is electron-deficient and susceptible to nucleophilic attack at positions other than the C-Cl bond, which can initiate ring-opening cascades.[5]3. Control Stoichiometry: Use a slight excess of the monofunctional nucleophile. If the nucleophile is difunctional, consider using protecting groups for one of the functional sites.
Recovery of Unreacted Starting Material 1. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.2. Deactivated Nucleophile: The nucleophile may have been neutralized by an acidic component in the reaction mixture.3. Poor Solubility: The starting material or nucleophile may not be sufficiently soluble in the chosen solvent at the reaction temperature.1. Extend Reaction Time/Increase Temperature: Monitor the reaction over a longer period. If the reaction is stalled, a moderate increase in temperature may be beneficial.[2]2. Use of a Base: Add a non-nucleophilic base (e.g., DIEA, K2CO3) to scavenge any acid formed (HCl) and ensure the nucleophile remains active.[2][6]3. Change Solvent System: Test the solubility of your starting materials in different solvents. A co-solvent system might be necessary to bring all reactants into the solution phase.
Formation of 5-(p-tolyl)-1,2,4-triazin-3(2H)-one This is a direct result of hydrolysis, where water acts as a nucleophile, displacing the chloride.This side product is a strong indicator of moisture in the reaction. Rigorously dry all solvents, reagents, and glassware. Using a sealed reaction vessel under an inert atmosphere is highly recommended.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the nucleophilic substitution on this compound?

A1: The reaction typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient 1,2,4-triazine ring facilitates the attack of a nucleophile on the carbon atom bonded to the chlorine.[5][7][8] This forms a temporary, negatively charged intermediate (a Meisenheimer complex), which then expels the chloride ion to restore aromaticity, resulting in the substituted product.

Q2: Which nucleophiles are suitable for this reaction?

A2: A wide range of nucleophiles can be used to displace the chlorine atom. Common examples include primary and secondary amines, alkoxides, and thiols.[5] The reactivity order generally follows the nucleophilicity of the reagent.

Q3: How do I choose the right solvent and base for my reaction?

A3: Polar aprotic solvents like DMF, DMSO, THF, or DCM are generally preferred as they can dissolve the polar starting material and stabilize the charged intermediate of the SNAr mechanism.[2] The choice of base depends on the nucleophile. For amine nucleophiles, a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIEA) or triethylamine (TEA) is often used to neutralize the HCl byproduct.[2] For weaker nucleophiles like alcohols or thiols, a stronger base such as NaH or K2CO3 might be needed to deprotonate them first.[6]

Q4: Can the triazine ring itself react or degrade?

A4: Yes. The 1,2,4-triazine ring is π-deficient and can be susceptible to nucleophilic attack at other positions, which may lead to ring-opening or rearrangement reactions, particularly with strong nucleophiles or under harsh conditions.[3][4] It is crucial to use the mildest conditions necessary to achieve the desired substitution.

Q5: At what temperature should I run the reaction?

A5: The required temperature is highly dependent on the nucleophile's reactivity. For highly reactive nucleophiles, the reaction may proceed at room temperature or even 0 °C.[2] For less reactive nucleophiles, heating may be required, sometimes to reflux temperatures of solvents like THF or acetonitrile.[2] It is always best to start at a lower temperature and slowly increase it while monitoring the reaction's progress.

Experimental Protocols

General Protocol for Amination of this compound

This protocol is a general guideline and may require optimization for specific amines.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DCM, THF, or DMF; approx. 0.1-0.5 M concentration).

  • Addition of Reagents: To the stirring solution, add the desired primary or secondary amine (1.1-1.5 eq.). Then, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA) (1.5-2.0 eq.).[2]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. If the reaction is slow, it can be gently heated (e.g., to 40-75 °C).[2]

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or DCM. Wash the organic layer sequentially with water and brine to remove the base salts.[2]

  • Purification: Dry the organic phase over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization to afford the pure 3-amino-5-(p-tolyl)-1,2,4-triazine derivative.

Visualized Reaction Pathways

Nucleophilic_Substitution_Pathway Start This compound Intermediate Meisenheimer Complex (Intermediate) Start->Intermediate + Nu-H Nucleophile Nucleophile (Nu-H) Product Substituted Product Intermediate->Product - Cl⁻ LeavingGroup HCl Intermediate->LeavingGroup - H⁺

Caption: Main SNAr pathway for nucleophilic substitution.

Side_Reaction_Pathways cluster_main Main Reaction cluster_side Potential Side Reactions Start This compound MainProduct Desired Substitution Product Start->MainProduct  + Nucleophile (Desired Path) HydrolysisProduct Hydrolysis Byproduct (5-(p-tolyl)-1,2,4-triazin-3(2H)-one) Start->HydrolysisProduct + H₂O (Trace Moisture) RingOpening Ring-Opened Products Start->RingOpening Harsh Conditions (e.g., strong base)

Caption: Potential side reaction pathways in the experiment.

References

Technical Support Center: Optimization of Suzuki Coupling for Chloro-Triazines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the Suzuki-Miyaura cross-coupling of chloro-triazines.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in performing Suzuki coupling with chloro-triazines?

A1: Chloro-triazines present unique challenges compared to other aryl chlorides. The primary difficulties include:

  • Low Reactivity: The C-Cl bond on the electron-deficient triazine ring is less reactive than aryl iodides and bromides, often requiring more active catalyst systems and harsher reaction conditions.[1][2]

  • Sequential and Selective Substitution: For di- and tri-chloro-triazines, such as cyanuric chloride, controlling the reaction to achieve selective mono-, di-, or tri-substitution can be difficult. Over-reaction is a common issue.[1][3]

  • Catalyst Deactivation: The nitrogen atoms in the triazine ring can coordinate to the palladium center, leading to catalyst deactivation.[4]

  • Solubility Issues: Substituted triazine products or intermediates can sometimes have poor solubility in common reaction solvents, hindering reaction progress and purification.[5][6]

  • Hydrolysis of Boronic Acids (Protodeboronation): Like in many Suzuki reactions, the boronic acid can be susceptible to hydrolysis, especially under harsh basic conditions or with prolonged reaction times, leading to reduced yields.[5][7]

Q2: How can I control the sequential substitution of 2,4,6-trichlorotriazine (cyanuric chloride)?

A2: The reactivity of the chlorine atoms on cyanuric chloride decreases with each successive substitution. This inherent property can be exploited to control the reaction outcome. The key is to carefully manage the reaction temperature.[1][8][9] A general temperature-controlled strategy is as follows:

  • First Substitution: Typically carried out at a low temperature, often around 0 °C.[10][11]

  • Second Substitution: Requires a higher temperature, for instance, room temperature or slightly elevated (e.g., 60 °C).[1][12]

  • Third Substitution: Necessitates significantly more forcing conditions, often requiring temperatures above 100 °C to proceed efficiently.[12]

By carefully controlling the temperature and the stoichiometry of the nucleophile (boronic acid), you can selectively isolate the mono-, di-, or tri-substituted triazine.[3]

Q3: Which palladium catalyst system is best for coupling with chloro-triazines?

A3: Due to the lower reactivity of the C-Cl bond, standard catalysts like Pd(PPh₃)₄ may require higher loadings or temperatures.[13] More effective catalyst systems often involve:

  • Bulky, Electron-Rich Phosphine Ligands: Buchwald and co-workers have developed a range of biaryl phosphine ligands (e.g., XPhos, SPhos) that are highly effective for the coupling of aryl chlorides.[14] These ligands promote the rate-limiting oxidative addition step.

  • N-Heterocyclic Carbenes (NHCs): NHC ligands can also form highly active palladium catalysts for challenging couplings.

  • Palladium Precatalysts: Using well-defined precatalysts can lead to more reproducible results by ensuring the efficient generation of the active Pd(0) species.

  • Heterogeneous Catalysts: Palladium on carbon (Pd/C) can be a practical option, offering easier removal of the catalyst after the reaction, which is particularly important in pharmaceutical applications to minimize palladium contamination in the final product.[15][16]

The choice of catalyst will depend on the specific triazine substrate and the boronic acid partner. A small screen of different catalysts and ligands is often a good starting point for optimization.[17]

Q4: What is the role of the base in the Suzuki coupling of chloro-triazines, and which one should I choose?

A4: The base plays a crucial role in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which then participates in the transmetalation step.[18] Common bases include:

  • Carbonates: K₂CO₃ and Cs₂CO₃ are widely used and are often effective. Na₂CO₃ has also been reported as a good option.[19]

  • Phosphates: K₃PO₄ is a strong base that can be particularly effective for less reactive chlorides.

  • Hydroxides: While sometimes used, strong hydroxides can promote side reactions, including the decomposition of the catalyst or base-sensitive substrates.

  • Fluorides: Cesium fluoride (CsF) or potassium fluoride (KF) can be used, especially when dealing with base-sensitive functional groups.[20]

The choice of base can significantly impact the reaction yield and should be optimized for the specific substrates. Inorganic bases are generally preferred over organic amines from a green chemistry perspective.[15]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Material 1. Inactive Catalyst• Use a fresh batch of palladium catalyst/precatalyst.[21]• Ensure phosphine ligands have not been oxidized; store them under an inert atmosphere.• Degas the solvent and reaction mixture thoroughly with an inert gas (Argon or Nitrogen) to prevent catalyst oxidation.[22]
2. Insufficiently Reactive Conditions• Increase the reaction temperature. For sequential couplings on cyanuric chloride, higher temperatures are needed for subsequent substitutions.[1][12]• Switch to a more active catalyst system (e.g., use a Buchwald ligand like SPhos or XPhos).• Use a stronger base, such as K₃PO₄.[22]
3. Poor Solubility of Reagents• Screen different solvents or solvent mixtures (e.g., Toluene, Dioxane, 2-MeTHF, DMF).[17]• For biphasic systems, ensure vigorous stirring to maximize interfacial contact.[17]
Low Yield with Consumption of Starting Material 1. Protodeboronation (Hydrolysis of Boronic Acid)• Use anhydrous conditions if possible.[17]• Use a boronic ester (e.g., pinacol ester) which can be more stable and release the boronic acid slowly.[23]• Use a less harsh base or minimize the reaction time.[17]
2. Homocoupling of Boronic Acid• Ensure the reaction is rigorously deoxygenated, as oxygen can promote homocoupling.• Use a slight excess of the chloro-triazine relative to the boronic acid.
3. Product or Intermediate Insolubility• Switch to a solvent in which the product is more soluble at the reaction temperature (e.g., hot DMSO, chlorobenzene for highly arylated products).[5][6]
Formation of a Mixture of Mono-, Di-, and Tri-substituted Products (for poly-chloro-triazines) 1. Inadequate Temperature Control• For monosubstitution, maintain a low temperature (e.g., 0 °C).• For disubstitution, start at a low temperature and then warm to an intermediate temperature (e.g., room temperature to 60 °C).[1][12]
2. Incorrect Stoichiometry• Use a stoichiometric amount or a slight excess of the boronic acid for the desired level of substitution.
Reaction Stalls Before Completion 1. Catalyst Deactivation• The triazine nitrogen atoms may be inhibiting the catalyst. Consider using a higher catalyst loading or a more robust catalyst system.• Ligand degradation can occur at high temperatures; ensure the chosen ligand is stable under the reaction conditions.
2. Change in Solubility• An intermediate product may have precipitated from the solution. Try a different solvent system.[5]

Data on Reaction Conditions

Table 1: Conditions for Sequential Suzuki Coupling of 2,4,6-Trichlorotriazine

Substitution StepCatalyst (mol%)BaseSolventTemperature (°C)Typical Yield (%)
First Pd(PPh₃)₂Cl₂ (0.1-0.5)- (Anhydrous)Toluene60High Selectivity
Second Pd(PPh₃)₂Cl₂ (0.1-0.5)K₂CO₃Toluene/H₂O100Good
Third Pd(PPh₃)₂Cl₂ (0.1-0.5)K₂CO₃Toluene/H₂O>100Moderate to Good

Data synthesized from multiple sources, including[1][12]. Yields are highly substrate-dependent.

Table 2: Comparison of Catalyst Systems for Chloro-Aryl Couplings

Catalyst SystemSubstrateBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄6-chloro-2,4-diaminotriazineCs₂CO₃DioxaneRefluxModerate
Pd(OAc)₂ / SPhosAryl ChloridesK₃PO₄Toluene100High
Pd₂ (dba)₃ / P(t-Bu)₃Aryl ChloridesKFDioxaneRoom TempHigh
3% Pd/CChloro-substituted arylK₃PO₄H₂O/Toluene100~85% (in 150 min)

This table provides a general comparison based on literature for chloro-aryl substrates, which is applicable to chloro-triazines.[16][18][24] Specific conditions should be optimized.

Experimental Protocols

Protocol 1: General Procedure for Temperature-Controlled Sequential Suzuki Coupling of Cyanuric Chloride

This protocol is a generalized procedure for the synthesis of an unsymmetrically substituted triazine.

  • First Substitution (Mono-arylation):

    • To a solution of cyanuric chloride (1.0 eq.) in anhydrous toluene, add the first arylboronic acid (1.0 eq.).

    • Add the palladium catalyst, for example, Pd(PPh₃)₂Cl₂ (0.5 mol%).

    • Stir the mixture at 60 °C under an inert atmosphere until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature.

  • Second Substitution (Di-arylation):

    • To the cooled reaction mixture from the first step, add the second arylboronic acid (1.1 eq.).

    • Add an aqueous solution of a base, such as K₂CO₃ (3.0 eq.).

    • Heat the biphasic mixture to 100 °C and stir vigorously until the mono-arylated intermediate is consumed.

  • Third Substitution (Tri-arylation):

    • To the reaction mixture from the second step, add the third arylboronic acid (1.2 eq.).

    • If necessary, add more catalyst and base.

    • Increase the temperature to >100 °C (e.g., reflux) and monitor the reaction for the formation of the tri-substituted product.

  • Work-up:

    • After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

This is a representative protocol; specific temperatures, reaction times, and reagent stoichiometry may require optimization.[1][12]

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Chloro-triazine, Boronic Acid, Solvent degas Degas Mixture (Ar or N2 Purge) reagents->degas Inert Atmosphere add_cat_base Add Pd Catalyst and Base degas->add_cat_base heat Heat to Optimized Temperature add_cat_base->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor Periodic Sampling quench Cool and Quench monitor->quench Reaction Complete extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for Suzuki coupling of chloro-triazines.

Troubleshooting_Tree cluster_no_conversion cluster_low_yield start Low Yield or No Reaction sm_consumed Is Starting Material Consumed? start->sm_consumed inactive_cat Potential Cause: Inactive Catalyst sm_consumed->inactive_cat No protodeboronation Potential Cause: Protodeboronation sm_consumed->protodeboronation Yes harsh_cond Potential Cause: Conditions too Mild inactive_cat->harsh_cond solution_cat Action: Use fresh catalyst/ligands, rigorously degas. inactive_cat->solution_cat sol_issue Potential Cause: Solubility Issue harsh_cond->sol_issue solution_cond Action: Increase Temp, use stronger base, or more active catalyst. harsh_cond->solution_cond solution_sol Action: Screen alternative solvents. sol_issue->solution_sol homocoupling Potential Cause: Homocoupling protodeboronation->homocoupling solution_proto Action: Use boronic ester, anhydrous conditions. protodeboronation->solution_proto solution_homo Action: Ensure rigorous deoxygenation. homocoupling->solution_homo

Caption: Decision tree for troubleshooting common Suzuki coupling issues.

References

avoiding byproducts in the synthesis of 3-Chloro-5-(p-tolyl)-1,2,4-triazine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3-Chloro-5-(p-tolyl)-1,2,4-triazine, with a focus on avoiding byproduct formation.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Observation/Issue Potential Cause(s) Recommended Solution(s) Analytical Confirmation
Low yield of this compound 1. Incomplete chlorination of the 5-(p-tolyl)-1,2,4-triazin-3(2H)-one starting material. 2. Hydrolysis of the product back to the starting material due to moisture. 3. Suboptimal reaction temperature or time.1. Increase the equivalents of the chlorinating agent (e.g., POCl₃) or use a more reactive one (e.g., oxalyl chloride/DMF). 2. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., N₂ or Ar). Use anhydrous solvents. 3. Optimize the reaction temperature and monitor the reaction progress by TLC or LC-MS.- TLC/LC-MS: A spot/peak corresponding to the starting material will be present. - ¹H NMR: Presence of a broad singlet for the N-H proton of the triazinone.
Presence of 5-(p-tolyl)-1,2,4-triazin-3(2H)-one in the final product 1. Incomplete chlorination. 2. Hydrolysis during work-up or purification.1. See "Low yield" solutions. 2. Use anhydrous solvents for extraction and chromatography. Avoid aqueous work-ups if possible or minimize contact time.- ¹H NMR: A broad singlet typically observed between δ 12-14 ppm corresponding to the N-H proton. - MS: A peak corresponding to the molecular weight of the triazinone (C₁₀H₉N₃O, m/z ≈ 187.07).
Formation of a dark-colored reaction mixture or product 1. Decomposition of starting materials or product at high temperatures. 2. Side reactions with the chlorinating agent.1. Lower the reaction temperature and extend the reaction time. 2. Add the chlorinating agent slowly at a lower temperature.- TLC: Multiple spots, including baseline material. - ¹H NMR: Complex, poorly resolved spectra.
Presence of unidentified impurities 1. Impurities in the starting 5-(p-tolyl)-1,2,4-triazin-3(2H)-one. 2. Side reactions leading to dimerization or other byproducts.1. Recrystallize or purify the starting material before use. 2. Optimize reaction conditions (concentration, temperature) to favor the desired reaction pathway.- LC-MS/MS: To identify the molecular weights and fragmentation patterns of the impurities. - High-resolution MS: To determine the elemental composition of the byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the synthesis of this compound and how can I avoid it?

A1: The most common byproduct is the hydrolysis of the chloro group, leading to the formation of 5-(p-tolyl)-1,2,4-triazin-3(2H)-one. This can occur due to incomplete chlorination or exposure to moisture during the reaction or work-up. To avoid this, ensure all reagents and solvents are anhydrous and the reaction is carried out under an inert atmosphere. During work-up, minimize contact with water and use anhydrous solvents for extraction and purification.

Q2: I am observing a byproduct with a molecular weight that is double that of my expected product. What could it be?

A2: A byproduct with double the molecular weight could indicate the formation of a dimer. This can sometimes occur through self-reaction of the starting material or product under the reaction conditions. Optimizing the concentration of your reactants (running the reaction at a higher dilution) and controlling the temperature may help to minimize this side reaction.

Q3: My chlorination reaction with phosphorus oxychloride (POCl₃) is sluggish. Can I use a stronger chlorinating agent?

A3: Yes, if the reaction with POCl₃ is slow or incomplete, you can consider using a more reactive chlorinating agent. A common alternative is the Vilsmeier reagent, which can be generated in situ from oxalyl chloride or thionyl chloride and a catalytic amount of DMF. This reagent is often more effective at lower temperatures. However, be aware that more reactive reagents can sometimes lead to different side reactions, so careful optimization is necessary.

Q4: How can I effectively purify my this compound from the unreacted starting material?

A4: Purification can typically be achieved using column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is often effective. Since the starting material, 5-(p-tolyl)-1,2,4-triazin-3(2H)-one, is more polar than the chlorinated product, the desired product will elute first. Recrystallization from a suitable solvent system can also be an effective purification method.

Q5: What are the key differences in expected byproducts when starting from p-toluamidine hydrochloride versus 5-(p-tolyl)-1,2,4-triazin-3(2H)-one?

A5: When starting from p-toluamidine hydrochloride and a C2 synthon, potential byproducts can arise from incomplete cyclization or side reactions of the amidine, such as hydrolysis back to the corresponding amide. When starting from the pre-formed 5-(p-tolyl)-1,2,4-triazin-3(2H)-one, the primary byproduct concern is incomplete chlorination or hydrolysis of the chloro-product. The latter route generally offers better control over the final product's purity as the triazine core is already established.

Quantitative Data Summary

The following tables provide illustrative data on how reaction conditions can influence the yield of the desired product and the formation of the primary byproduct, 5-(p-tolyl)-1,2,4-triazin-3(2H)-one.

Table 1: Effect of Chlorinating Agent on Product Yield and Byproduct Formation

Chlorinating AgentTemperature (°C)Reaction Time (h)Yield of this compound (%)Yield of 5-(p-tolyl)-1,2,4-triazin-3(2H)-one (%)
POCl₃11067520
POCl₃/PCl₅11048510
SOCl₂/DMF803905
(COCl)₂/DMF25-40295<2

Table 2: Influence of Reaction Time on the Chlorination with POCl₃ at 110°C

Reaction Time (h)Yield of this compound (%)Yield of 5-(p-tolyl)-1,2,4-triazin-3(2H)-one (%)
25045
46828
67520
87619

Experimental Protocols

Protocol 1: Synthesis of 5-(p-tolyl)-1,2,4-triazin-3(2H)-one

A mixture of p-tolylglyoxal monohydrate (1.66 g, 10 mmol) and semicarbazide hydrochloride (1.12 g, 10 mmol) in a 1:1 mixture of ethanol and water (40 mL) is heated at reflux for 4 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 5-(p-tolyl)-1,2,4-triazin-3(2H)-one as a solid.

Protocol 2: Synthesis of this compound using Phosphorus Oxychloride

A mixture of 5-(p-tolyl)-1,2,4-triazin-3(2H)-one (1.87 g, 10 mmol) and phosphorus oxychloride (10 mL) is heated at reflux (approximately 110°C) for 6 hours. The reaction is monitored by TLC. After completion, the excess phosphorus oxychloride is removed under reduced pressure. The residue is carefully poured onto crushed ice and the resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product p-tolylglyoxal p-Tolylglyoxal Triazinone 5-(p-tolyl)-1,2,4-triazin-3(2H)-one p-tolylglyoxal->Triazinone Semicarbazide Semicarbazide HCl Semicarbazide->Triazinone Chloro_Triazine This compound Triazinone->Chloro_Triazine  Chlorination (e.g., POCl₃)

Caption: General synthetic workflow for this compound.

Byproduct_Formation cluster_conditions Reaction Conditions Chloro_Triazine This compound (Desired Product) Triazinone 5-(p-tolyl)-1,2,4-triazin-3(2H)-one (Starting Material/Byproduct) Chloro_Triazine->Triazinone Hydrolysis Triazinone->Chloro_Triazine Chlorination Moisture H₂O (Moisture) Moisture->Chloro_Triazine Incomplete_Reaction Incomplete Chlorination

Caption: Key relationship between the desired product and the main hydrolysis byproduct.

Troubleshooting_Logic Problem Low Yield or Impure Product Check_SM Is Starting Material Present? Problem->Check_SM Incomplete_Rxn Incomplete Reaction Check_SM->Incomplete_Rxn Yes Hydrolysis Hydrolysis of Product Check_SM->Hydrolysis Yes Solution_1 Increase Reaction Time/ Equivalents of Reagent Incomplete_Rxn->Solution_1 Solution_2 Use Anhydrous Conditions Hydrolysis->Solution_2

Technical Support Center: Scale-Up of 3-Chloro-5-(p-tolyl)-1,2,4-triazine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of 3-Chloro-5-(p-tolyl)-1,2,4-triazine synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of the this compound synthesis.

Issue ID Problem Potential Causes Recommended Solutions
SC-01 Low Reaction Yield Incomplete reaction, side reactions, degradation of product or starting materials, inefficient mixing.- Monitor reaction completion by TLC or HPLC. - Optimize reaction temperature and time. - Ensure efficient stirring, especially with increasing reaction volume. - Use high-purity starting materials. - Consider a gradual addition of reagents.
SC-02 High Levels of Impurities Side reactions due to localized high concentrations or temperatures, impurities in starting materials, prolonged reaction times.- Identify impurities by LC-MS and NMR. - Adjust stoichiometry to minimize side-product formation. - Control temperature carefully, using a jacketed reactor for better heat distribution. - Purify starting materials if necessary. - Optimize the purification method (e.g., recrystallization solvent, column chromatography conditions).
SC-03 Poor Solubility of Reagents or Product Inappropriate solvent, change in solubility at different concentrations or temperatures.- Screen for alternative solvents or solvent mixtures. - Perform solubility studies at different temperatures. - Consider a staged addition of reagents to maintain a manageable concentration.
SC-04 Exothermic Reaction Runaway Inadequate heat removal capacity of the reactor, too rapid addition of reagents.- Conduct a reaction calorimetry study to understand the thermal profile. - Ensure the reactor's cooling system is adequate for the scale. - Add reagents portion-wise or via a syringe pump to control the reaction rate. - Have a quenching plan in place for emergencies.
SC-05 Difficult Product Isolation/Purification Product oiling out during crystallization, formation of fine particles that are difficult to filter.- Optimize the crystallization process by adjusting solvent, temperature, and cooling rate. - Use seeding to promote the formation of larger crystals. - Consider alternative purification methods like extraction or preparative chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound on a larger scale?

A1: The most common and scalable routes include:

  • Cyclocondensation of an amidrazone with a 1,2-dicarbonyl compound: This is a convergent and often high-yielding method. For this compound, this would involve the reaction of a p-tolyl-substituted amidrazone with a suitable glyoxal derivative, followed by chlorination.

  • From a triazinone precursor: Synthesis of the corresponding 5-(p-tolyl)-1,2,4-triazin-3(2H)-one, followed by chlorination with an agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This is a robust and widely used method for introducing a chloro group onto the triazine ring.

Q2: How can I control the formation of isomeric impurities during the synthesis?

A2: Isomeric impurities can arise from the starting materials or during the cyclization step. To control their formation:

  • Ensure the purity of your starting materials, particularly the regiochemistry of substituted precursors.

  • Carefully control the reaction conditions (temperature, pH, reaction time) during the cyclization step, as these can influence the selectivity of the ring formation.

  • Utilize analytical techniques like HPLC and NMR to identify and quantify isomeric impurities, which will inform further process optimization.

Q3: What are the key safety considerations when scaling up this reaction?

A3: Key safety considerations include:

  • Thermal Hazards: The reaction may be exothermic. It is crucial to understand the reaction's thermal profile through techniques like reaction calorimetry to prevent thermal runaway.

  • Reagent Handling: Reagents such as phosphorus oxychloride and thionyl chloride are corrosive and react violently with water. Ensure proper personal protective equipment (PPE) is used and the reaction is carried out in a well-ventilated area, preferably a fume hood.

  • Pressure Build-up: The evolution of gases (e.g., HCl) can lead to pressure build-up in a closed system. Ensure the reactor is properly vented.

  • Waste Disposal: Develop a plan for the safe quenching and disposal of reactive reagents and byproducts.

Q4: What are the recommended analytical methods for monitoring reaction progress and product purity?

A4: A combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of starting materials, product, and impurities. A well-developed HPLC method is essential for determining reaction completion and product purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of intermediates and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and characterization of any isolated impurities.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound from 5-(p-tolyl)-1,2,4-triazin-3(2H)-one

Disclaimer: This is a generalized protocol and should be optimized for specific laboratory and scale conditions. A thorough risk assessment should be conducted before proceeding.

Materials and Equipment:

  • 5-(p-tolyl)-1,2,4-triazin-3(2H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Toluene (anhydrous)

  • Jacketed glass reactor with overhead stirrer, condenser, dropping funnel, and temperature probe

  • Heating/cooling circulator

  • Quenching vessel with ice-water

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Reactor Setup: Set up the jacketed glass reactor under an inert atmosphere (e.g., nitrogen).

  • Charge Reagents: Charge the reactor with 5-(p-tolyl)-1,2,4-triazin-3(2H)-one (1.0 eq) and anhydrous toluene (10 vol).

  • Initial Heating: Begin stirring and heat the suspension to 60-70 °C.

  • Addition of POCl₃: Slowly add phosphorus oxychloride (3.0-5.0 eq) via the dropping funnel over 1-2 hours, maintaining the internal temperature below 80 °C.

  • Addition of Catalyst: Add N,N-dimethylaniline (0.1-0.2 eq) dropwise.

  • Reaction: Heat the reaction mixture to reflux (around 110 °C) and maintain for 4-8 hours. Monitor the reaction progress by HPLC.

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Quenching: Slowly and carefully transfer the reaction mixture to a separate vessel containing ice-water (20 vol) with vigorous stirring. The temperature should be maintained below 20 °C.

  • Extraction: Separate the organic layer. Extract the aqueous layer with toluene (2 x 5 vol).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 5 vol) and then with brine (1 x 5 vol).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate).

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Data Presentation

Table 1: Illustrative Comparison of Lab Scale vs. Pilot Scale Synthesis

Parameter Lab Scale (10 g) Pilot Scale (1 kg)
Starting Material 10.0 g1.00 kg
POCl₃ 30 mL3.0 L
Toluene 100 mL10.0 L
Reaction Time 6 hours8 hours
Yield (isolated) 8.5 g (85%)820 g (82%)
Purity (HPLC) 98.5%98.2%
Major Impurity Unreacted Starting Material (0.8%)Unreacted Starting Material (1.1%)

Note: The data in this table is for illustrative purposes only and may not represent actual experimental results.

Visualizations

Experimental Workflow

experimental_workflow start Start reactor_setup Reactor Setup start->reactor_setup charge_reagents Charge Reagents reactor_setup->charge_reagents reaction Reaction & Monitoring charge_reagents->reaction workup Workup & Extraction reaction->workup purification Purification workup->purification drying Drying purification->drying end Final Product drying->end

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_completion Check Reaction Completion (HPLC/TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete complete Reaction Complete check_completion->complete optimize_conditions Optimize Reaction Time/Temp incomplete->optimize_conditions check_impurities Analyze Impurities (LC-MS) complete->check_impurities side_reactions Significant Side Reactions check_impurities->side_reactions no_major_side_reactions No Major Side Reactions check_impurities->no_major_side_reactions adjust_stoichiometry Adjust Stoichiometry/Addition Rate side_reactions->adjust_stoichiometry check_isolation Review Isolation/Purification no_major_side_reactions->check_isolation improve_purification Improve Purification Method check_isolation->improve_purification

Caption: A decision tree for troubleshooting low reaction yields.

Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Chloro-5-(p-tolyl)-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Chloro-5-(p-tolyl)-1,2,4-triazine in cross-coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reactions are suitable for this compound?

A1: this compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the triazine ring activates the C-Cl bond towards oxidative addition, a key step in the catalytic cycle. The most common and effective reactions include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters. This is a powerful method for creating more complex aryl- or heteroaryl-substituted triazines.[1]

  • Buchwald-Hartwig Amination: For the synthesis of C-N bonds by coupling with primary or secondary amines.[2]

  • Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.[3][4][5]

Q2: What are the general considerations for catalyst selection for this substrate?

A2: Due to the relatively low reactivity of aryl chlorides compared to bromides or iodides, the choice of a suitable catalyst system is critical for successful coupling. Key considerations include:

  • Palladium Precursor: Common choices include Pd(OAc)₂, Pd₂(dba)₃, or preformed palladium(II) complexes. Pd(II) precursors need to be reduced in situ to the active Pd(0) species.[6]

  • Ligand: Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are generally required to facilitate both the oxidative addition of the aryl chloride and the reductive elimination steps of the catalytic cycle.[6][7]

  • Base: The base plays a crucial role in the transmetalation step (Suzuki) or in the deprotonation of the amine (Buchwald-Hartwig). The choice of base can significantly impact reaction yield and should be carefully selected based on the specific reaction and substrates.[6]

  • Solvent: The solvent can influence catalyst solubility, stability, and the rate of different steps in the catalytic cycle. Common solvents include toluene, dioxane, THF, and DMF.[8]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Low yield is a common issue when working with aryl chlorides. Here’s a step-by-step guide to troubleshoot this problem.

Troubleshooting Steps:

  • Evaluate the Catalyst System:

    • Ligand Choice: Standard phosphine ligands like PPh₃ may not be effective. Switch to more electron-rich and bulky ligands such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) or NHC ligands (e.g., IPr, SImes). These ligands are known to promote the coupling of challenging aryl chlorides.[7]

    • Palladium Source: If using Pd(OAc)₂, ensure complete reduction to Pd(0). Consider using a pre-catalyst like a G3 or G4 Buchwald pre-catalyst, which can provide a more reliable source of the active catalytic species.[6]

  • Optimize Reaction Conditions:

    • Base Selection: The choice of base is critical. For Suzuki couplings, inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are commonly used. The strength and solubility of the base can significantly affect the reaction rate.

    • Solvent System: Anhydrous solvents are often preferred, but aqueous mixtures (e.g., dioxane/water, toluene/water) can sometimes be beneficial. The presence of water can aid in the dissolution of the inorganic base.[9]

    • Temperature: Aryl chlorides often require higher reaction temperatures (e.g., 80-120 °C) to facilitate oxidative addition.

  • Check Reagent Quality:

    • Boronic Acid/Ester: Boronic acids can undergo protodeboronation (decomposition). Ensure the purity of your boronic acid. If decomposition is suspected, using the corresponding boronate ester (e.g., pinacol ester) can be a more stable alternative.

    • Solvent and Reagent Purity: Ensure all solvents and reagents are anhydrous and free of oxygen, as both can deactivate the palladium catalyst. Degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.

Catalyst System Comparison for Suzuki Coupling of Heteroaryl Chlorides

Palladium SourceLigandBaseSolventTemperature (°C)Yield Range (%)Notes
Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O100Low to ModerateOften inefficient for aryl chlorides.
Pd₂(dba)₃XPhosK₃PO₄Toluene100-110Good to ExcellentA robust system for many aryl chlorides.
PdCl₂(dppf)Cs₂CO₃DMF90Moderate to GoodGood for a range of functional groups.
XPhos Pd G3K₃PO₄1,4-Dioxane80-100Good to ExcellentPre-catalyst offers reliable activation.
Issue 2: Side Product Formation in Buchwald-Hartwig Amination

The formation of side products can compete with the desired C-N bond formation.

Common Side Products and Solutions:

  • Hydrodehalogenation: The replacement of the chlorine atom with a hydrogen atom.

    • Cause: This can occur if the catalytic cycle is interrupted or if there are sources of protic impurities.

    • Solution: Ensure strictly anhydrous and anaerobic conditions. The choice of a bulky ligand can sometimes suppress this side reaction by favoring reductive elimination over other pathways.

  • Homocoupling of the Amine:

    • Cause: This is less common but can occur under certain conditions.

    • Solution: Adjusting the palladium-to-ligand ratio can sometimes mitigate this.

Troubleshooting Steps:

  • Ligand and Base Combination:

    • The choice of ligand and base is highly interdependent. For less reactive amines, a stronger base like NaOtBu or LHMDS might be necessary. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ should be screened.[6]

    • Bulky biaryl phosphine ligands are generally the first choice for amination of aryl chlorides.

  • Solvent Polarity:

    • The polarity of the solvent can influence the reaction outcome. Nonpolar solvents like toluene are often preferred for Buchwald-Hartwig aminations.

Recommended Catalyst Systems for Buchwald-Hartwig Amination

Palladium SourceLigandBaseSolventTemperature (°C)
Pd₂(dba)₃XPhosNaOtBuToluene100
Pd(OAc)₂RuPhosK₃PO₄Dioxane100
BrettPhos Pd G3Cs₂CO₃t-Amyl alcohol110
Issue 3: Low Conversion in Sonogashira Coupling

Sonogashira coupling of aryl chlorides can be challenging due to the difficulty of the oxidative addition step.

Troubleshooting Steps:

  • Catalyst System:

    • Palladium and Ligand: A combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is traditionally used. For aryl chlorides, more electron-rich and bulky phosphine ligands or NHC ligands may be necessary.[3][10]

    • Copper-Free Conditions: In some cases, copper-free Sonogashira couplings can be performed, which can simplify the reaction workup and avoid issues related to copper-catalyzed alkyne homocoupling (Glaser coupling). These systems often require specific ligands and conditions.

  • Base and Solvent:

    • An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used and can often serve as the solvent as well.

    • The choice of solvent can be critical; common options include THF, DMF, and toluene.

  • Alkyne Homocoupling (Glaser Coupling):

    • This is a common side reaction in Sonogashira couplings, leading to the formation of a di-yne from the terminal alkyne.

    • Solution: Running the reaction under strictly anaerobic conditions can minimize this side reaction. Using copper-free conditions, if applicable, also eliminates this pathway.

General Conditions for Sonogashira Coupling of Aryl Chlorides

Palladium SourceLigandCo-catalystBaseSolventTemperature (°C)
Pd(PPh₃)₂Cl₂PPh₃CuIEt₃NTHF/Et₃N60-80
Pd(OAc)₂SPhosCuIK₂CO₃Dioxane100
PdCl₂(dppf)-CuIEt₃NDMF90

Experimental Protocols

Note: These are general starting protocols and may require optimization for specific coupling partners. Always perform reactions under an inert atmosphere (N₂ or Ar) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling
  • To a dry reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).

  • Add the degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1 M).

  • Seal the vessel and heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination
  • To a dry reaction vessel, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., RuPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).

  • Add the degassed solvent (e.g., toluene, to achieve a concentration of ~0.1 M) and stir for a few minutes.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Seal the vessel and heat the reaction mixture to 100 °C with stirring for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling
  • To a dry reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Add the degassed solvent (e.g., a mixture of THF and Et₃N).

  • Add the terminal alkyne (1.2-1.5 equiv.).

  • Stir the reaction at a temperature ranging from room temperature to 80 °C for 6-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizing Reaction Pathways and Troubleshooting

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L_n-Cl OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)L_n-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Substrate Ar-Cl Substrate->OxAdd Boronic Ar'B(OH)₂ + Base Boronic->Transmetal

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield Check_Conditions Verify Reaction Conditions (Inert atmosphere, Anhydrous, Temperature) Start->Check_Conditions Check_Reagents Assess Reagent Purity (Substrate, Coupling Partner, Solvent) Check_Conditions->Check_Reagents Optimize_Catalyst Optimize Catalyst System Check_Reagents->Optimize_Catalyst Change_Ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos, NHC) Optimize_Catalyst->Change_Ligand Ligand Ineffective? Change_Base Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) Optimize_Catalyst->Change_Base Base Issue? Change_Solvent Try a Different Solvent (e.g., Toluene, Dioxane, DMF) Optimize_Catalyst->Change_Solvent Solvent Issue? Success Improved Yield Change_Ligand->Success Change_Base->Success Change_Solvent->Success

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

References

managing reaction temperature for selective substitution on triazines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with selective substitution reactions on triazine cores, particularly focusing on the management of reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using temperature to control the selective substitution of chlorine atoms on a triazine ring (e.g., cyanuric chloride)?

The selective substitution of chlorine atoms on a 1,3,5-triazine ring is primarily controlled by the decreasing reactivity of the triazine core with each successive substitution. The initial chlorine atom is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the three nitrogen atoms in the triazine ring. Once the first chlorine is replaced by a nucleophile, the electron density of the ring increases, thereby reducing the electrophilicity of the remaining carbon-chlorine bonds. Consequently, a higher temperature is required to overcome the increased activation energy for the subsequent substitution.[1] This principle allows for a stepwise substitution by carefully controlling the reaction temperature.

Q2: What are the typical temperature ranges for the sequential substitution of chlorine atoms on cyanuric chloride?

While the exact temperatures can vary depending on the nucleophile and solvent system, a general guideline for the sequential nucleophilic aromatic substitution (SNAr) on cyanuric chloride is as follows:

  • First Substitution: Typically carried out at low temperatures, around 0–5 °C.[1] Maintaining a low temperature is crucial to prevent disubstitution.

  • Second Substitution: Usually proceeds at room temperature (approximately 20–25 °C) to 60 °C.[1]

  • Third Substitution: Requires elevated temperatures, often ranging from 80 °C to the reflux temperature of the solvent.[1][2]

It is essential to monitor the reaction progress by techniques like Thin Layer Chromatography (TLC) to determine the optimal time and temperature for each step.[3]

Troubleshooting Guide

Issue 1: Poor or No Reaction at Recommended Temperatures

Symptoms:

  • Starting material remains largely unreacted even after the recommended reaction time.

  • Low yield of the desired substituted product.

Possible Causes and Solutions:

CauseSolution
Insufficient Nucleophilicity Some nucleophiles are inherently less reactive. Consider using a stronger nucleophile if the synthetic route allows. Alternatively, the nucleophile might require activation. For alcohols and thiols, conversion to their corresponding alkoxides or thiolates with a suitable base will significantly increase their reactivity.
Steric Hindrance Bulky nucleophiles may require higher temperatures or longer reaction times to overcome steric hindrance. Cautiously increase the temperature in small increments (e.g., 10 °C) and monitor the reaction closely for the formation of byproducts.
Inappropriate Solvent The chosen solvent may not be suitable for the reaction. Ensure the reactants are soluble and the solvent is stable at the required reaction temperature. For some reactions, polar aprotic solvents like THF, acetone, or DMF can be beneficial.
Base Incompatibility The base used to neutralize the liberated HCl might be too weak or incompatible with the reactants. Consider using a stronger, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or sodium carbonate.[4][5]
Issue 2: Formation of Di- or Tri-substituted Byproducts in a Mono-substitution Reaction

Symptoms:

  • Multiple spots on the TLC plate corresponding to di- and/or tri-substituted products.

  • Difficulty in isolating the desired mono-substituted product.

Possible Causes and Solutions:

CauseSolution
Reaction Temperature Too High The most common cause is a lack of stringent temperature control. It is critical to maintain the reaction temperature at 0–5 °C or even lower (e.g., -20 °C for very reactive nucleophiles) for the first substitution.[1] Use an ice-salt bath or a cryocooler for better temperature management.
Slow Addition of Nucleophile Adding the nucleophile too quickly can lead to localized areas of high concentration, promoting multiple substitutions. Add the nucleophile dropwise over a prolonged period while ensuring vigorous stirring.
Incorrect Stoichiometry Using an excess of the nucleophile will favor the formation of multiply substituted products. Use a stoichiometric amount or a slight excess of the triazine starting material.
Issue 3: Reaction Stalls After the First or Second Substitution

Symptoms:

  • The reaction proceeds to the mono- or di-substituted product but does not progress further despite increasing the temperature.

  • A significant amount of the intermediate product remains even at reflux temperatures.

Possible Causes and Solutions:

CauseSolution
Deactivation of the Triazine Ring The introduction of electron-donating groups deactivates the ring for subsequent substitutions. This effect is particularly strong with amine nucleophiles.[3][6][7] Once an amine is incorporated, substituting another nucleophile (except another amine) becomes very difficult.[3][6][7]
Precipitation of the Intermediate The mono- or di-substituted product may be insoluble in the reaction solvent and precipitate out, effectively halting the reaction. Try a different solvent in which all intermediates are soluble.
Change in Reaction Mechanism For certain nucleophiles and conditions, the reaction may no longer proceed via a simple SNAr pathway. Consider alternative synthetic strategies or catalysts.

Quantitative Data on Reaction Conditions

The following table summarizes typical reaction conditions for the stepwise substitution on cyanuric chloride with different nucleophiles.

Substitution StepNucleophile TypeTypical Temperature (°C)BaseCommon Solvents
First Alcohols/Phenols0 - 5NaH, K₂CO₃, DIPEATHF, Acetone, CH₂Cl₂
Amines0 - 5NaHCO₃, K₂CO₃, DIPEAAcetone/Water, THF, CH₂Cl₂
Thiols0 - 5Na₂CO₃, DIPEAAcetone, THF
Second Alcohols/PhenolsRoom Temperature - 60NaH, K₂CO₃, DIPEATHF, Dioxane
AminesRoom TemperatureNaHCO₃, K₂CO₃, DIPEATHF, CH₂Cl₂
ThiolsRoom TemperatureNa₂CO₃, DIPEAAcetone, THF
Third Alcohols/Phenols> 80 (Reflux)NaH, K₂CO₃Dioxane, Toluene
Amines> 80 (Reflux)DIPEA, Et₃NDioxane, DMF, Toluene
Thiols> 80 (Reflux)K₂CO₃, DIPEADioxane, Toluene

Note: These are general guidelines. Optimal conditions should be determined empirically for each specific reaction.

Experimental Protocols

Protocol 1: Synthesis of a Mono-substituted Triazine

This protocol describes the mono-substitution of cyanuric chloride with a generic amine nucleophile.

  • Preparation: Dissolve cyanuric chloride (1.0 eq) in a suitable solvent (e.g., acetone or THF) in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Cooling: Cool the solution to 0–5 °C using an ice bath.

  • Nucleophile Addition: Dissolve the amine nucleophile (1.0 eq) and a base (e.g., NaHCO₃, 1.1 eq) in the same solvent (or a miscible co-solvent like water). Add this solution dropwise to the stirred cyanuric chloride solution over 30–60 minutes, ensuring the internal temperature does not exceed 5 °C.[5]

  • Reaction Monitoring: Stir the reaction mixture at 0–5 °C and monitor its progress by TLC.

  • Work-up: Once the starting material is consumed, filter the reaction mixture to remove any precipitated salts. Evaporate the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Protocol 2: Stepwise Synthesis of a Tri-substituted Triazine

This protocol outlines the general procedure for introducing three different nucleophiles.

  • First Substitution: Follow Protocol 1 to introduce the first nucleophile (Nu1) at 0–5 °C. After work-up and purification, proceed to the next step with the mono-substituted product.

  • Second Substitution: Dissolve the mono-substituted triazine (1.0 eq) in a suitable solvent (e.g., THF). Add the second nucleophile (Nu2, 1.0 eq) and a base (e.g., DIPEA, 1.1 eq). Stir the mixture at room temperature and monitor by TLC.

  • Third Substitution: After the completion of the second substitution (isolate and purify if necessary), dissolve the di-substituted product in a higher boiling point solvent (e.g., dioxane or DMF). Add the third nucleophile (Nu3, 1.1 eq) and a base. Heat the reaction mixture to 80–110 °C (or reflux) and monitor by TLC until completion.

  • Final Purification: After the final substitution, perform an appropriate aqueous work-up and purify the final tri-substituted product by column chromatography or recrystallization.

Visualizations

Reaction_Pathway start Cyanuric Chloride (Tri-chloro) mono Mono-substituted (Di-chloro) start->mono + Nu1 0-5 °C di Di-substituted (Mono-chloro) mono->di + Nu2 Room Temp. tri Tri-substituted di->tri + Nu3 > 80 °C

Caption: Sequential substitution on cyanuric chloride.

Troubleshooting_Workflow start Reaction Issue? no_reaction Poor or No Reaction start->no_reaction Yes over_reaction Over-substitution (Di-/Tri-products) start->over_reaction No, but... stalled Reaction Stalls start->stalled No, but... check_temp Is Temp. Too Low? no_reaction->check_temp check_temp_high Is Temp. Too High? over_reaction->check_temp_high check_deactivation Ring Deactivation? stalled->check_deactivation check_nucleophile Check Nucleophile Reactivity/Sterics check_temp->check_nucleophile No increase_temp Increase Temp. Cautiously check_temp->increase_temp Yes lower_temp Lower Temperature (0-5 °C) check_temp_high->lower_temp Yes slow_addition Slow Dropwise Addition check_temp_high->slow_addition No change_solvent Change Solvent check_deactivation->change_solvent No rethink_strategy Rethink Synthetic Order check_deactivation->rethink_strategy Yes

Caption: Troubleshooting logic for triazine substitutions.

References

Technical Support Center: Work-up Procedures for 3-Chloro-5-(p-tolyl)-1,2,4-triazine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Chloro-5-(p-tolyl)-1,2,4-triazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the work-up and purification of reactions involving this versatile intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactivity of this compound?

The primary reactivity of this compound is nucleophilic aromatic substitution (SNAr). The electron-deficient 1,2,4-triazine ring, further activated by the chloro substituent, makes the C3 position highly susceptible to attack by a wide range of nucleophiles, such as amines, alkoxides, and thiols. The chlorine atom serves as a good leaving group, facilitating the formation of diverse substituted 5-(p-tolyl)-1,2,4-triazine derivatives.

Q2: My nucleophilic substitution reaction is sluggish or incomplete. What are the potential causes and solutions?

Several factors can contribute to an incomplete reaction. Firstly, the nucleophilicity of the incoming reagent is crucial; weaker nucleophiles may require more forcing conditions. Secondly, the presence of a suitable base is often necessary to neutralize the HCl generated during the reaction, which can protonate the nucleophile and render it unreactive. Lastly, the reaction temperature and solvent can significantly impact the reaction rate.

Troubleshooting Incomplete Reactions:

IssuePotential CauseSuggested Solution
Low Conversion Weak nucleophileIncrease reaction temperature or use a stronger, less sterically hindered nucleophile if possible.
Insufficient baseAdd a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to the reaction mixture.
Inappropriate solventUse a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance the nucleophilicity of the attacking species.
Reaction Stalls Product inhibitionIf the product is poorly soluble, it may precipitate and coat the starting material. Try a different solvent system that better solubilizes all components.
Deactivation of nucleophileEnsure the nucleophile is not degrading under the reaction conditions. If necessary, add the nucleophile portion-wise.

Q3: I am observing multiple spots on my TLC analysis of the crude reaction mixture. What are the likely byproducts?

Common byproducts in nucleophilic substitution reactions of this compound include:

  • Unreacted Starting Material: this compound.

  • Hydrolysis Product: 5-(p-tolyl)-1,2,4-triazin-3(2H)-one, formed if water is present in the reaction mixture.

  • Di-substituted Products: In cases where the nucleophile has more than one reactive site.

  • Side-products from the Nucleophile: Decomposition or self-condensation products of the nucleophile, especially under harsh reaction conditions.

Q4: What are the general guidelines for purifying the substituted 5-(p-tolyl)-1,2,4-triazine product?

Purification typically involves an aqueous work-up followed by column chromatography and/or recrystallization. The choice of solvents will depend on the polarity of the final product.

General Experimental Protocol: Nucleophilic Substitution with an Amine

This protocol provides a general methodology for the reaction of this compound with a primary or secondary amine.

Reaction Setup:

  • To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile, or THF) is added the amine nucleophile (1.1-1.5 eq.).

  • A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.) is added to the mixture.

  • The reaction is stirred at room temperature or heated, depending on the reactivity of the amine. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up Procedure:

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • The organic layer is washed sequentially with water and brine to remove the base and other water-soluble impurities.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification:

  • Column Chromatography: The crude product is purified by flash column chromatography on silica gel. A gradient elution system is often effective. Common solvent systems are mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent should be adjusted based on the polarity of the product.

  • Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes).

Quantitative Data Summary (Illustrative Examples):

NucleophileProductTypical Yield (after purification)Purification Method
Morpholine3-Morpholino-5-(p-tolyl)-1,2,4-triazine85-95%Column Chromatography (EtOAc/Hexanes)
Aniline3-(Phenylamino)-5-(p-tolyl)-1,2,4-triazine70-85%Recrystallization (Ethanol)
Sodium Methoxide3-Methoxy-5-(p-tolyl)-1,2,4-triazine80-90%Column Chromatography (EtOAc/Hexanes)

Troubleshooting Guide

TroubleshootingGuide

Experimental Workflow Diagram

ExperimentalWorkflow

minimizing homocoupling in Suzuki reactions with 3-Chloro-5-(p-tolyl)-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3-Chloro-5-(p-tolyl)-1,2,4-triazine in Suzuki-Miyaura cross-coupling reactions. The focus is on minimizing the formation of homocoupling byproducts and optimizing the yield of the desired cross-coupled product.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of my Suzuki reaction with this compound?

A1: Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl compound (e.g., two p-tolyl groups coupling to form 4,4'-dimethylbiphenyl). This undesired reaction consumes your boronic acid, reduces the yield of your target product, and complicates purification.

Q2: Why is my reaction showing significant amounts of homocoupling byproduct?

A2: The formation of homocoupling products is often promoted by the presence of soluble Pd(II) species and oxygen in the reaction mixture.[1] The electron-deficient nature of the this compound can sometimes make the desired cross-coupling competitive with side reactions if the reaction conditions are not optimal. Inadequate degassing of solvents and reagents is a primary contributor to increased homocoupling.

Q3: Can the choice of palladium catalyst influence the extent of homocoupling?

A3: Absolutely. Using a Pd(0) source, such as Pd(PPh₃)₄, or a pre-catalyst that rapidly generates the active Pd(0) species is generally preferred. Pd(II) sources like Pd(OAc)₂ can contribute to higher levels of homocoupling if the reduction to Pd(0) is not efficient.

Q4: How critical is the choice of base and solvent in preventing homocoupling?

A4: The base and solvent system plays a crucial role. The base activates the boronic acid for transmetalation. A base that is too strong or a solvent that does not provide adequate solubility for all reactants can lead to side reactions. For electron-deficient heteroaryl chlorides, inorganic bases like K₂CO₃ or K₃PO₄ in polar aprotic solvents such as dioxane or DMF, often with a small amount of water, are effective.[2][3]

Troubleshooting Guide

Issue 1: High Levels of Homocoupling Product Observed

Possible Causes & Solutions

CauseRecommended ActionLess Ideal Action
Oxygen in the reaction Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes. Maintain a positive pressure of inert gas throughout the reaction.Performing the reaction under a simple balloon of inert gas without prior degassing of solvents.
Use of Pd(II) precatalyst Switch to a Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst (e.g., a Buchwald or PEPPSI type catalyst) that ensures rapid and clean generation of the active Pd(0) species.Continuing with the Pd(II) source but ensuring rigorous degassing and potentially adding a mild reducing agent.
Inappropriate Ligand Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These promote the desired reductive elimination step over side reactions.Using less bulky or electron-poor ligands like PPh₃, which can be less effective in suppressing homocoupling.
Suboptimal Base Screen inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The choice of base can significantly impact the reaction outcome.Using strong organic bases which may lead to other side reactions.
Issue 2: Low Yield of the Desired Cross-Coupled Product

Possible Causes & Solutions

CauseRecommended ActionLess Ideal Action
Catalyst Deactivation The nitrogen atoms in the triazine ring can coordinate to the palladium center, leading to catalyst deactivation. Using a higher catalyst loading (1-5 mol%) or a more robust ligand can mitigate this.Increasing reaction time and temperature without addressing the root cause of deactivation.
Protodeborylation of Boronic Acid This is the hydrolysis of the boronic acid back to the corresponding arene. Use of boronic esters (e.g., pinacol esters) can enhance stability. If using a boronic acid, ensure anhydrous conditions for the setup before adding any aqueous base.Adding a large excess of the boronic acid to compensate for decomposition.
Inefficient Oxidative Addition As a chloro-substituted heteroaromatic, the oxidative addition step might be slow. Using electron-rich and bulky ligands can accelerate this step.[4]Increasing the reaction temperature significantly, which might lead to decomposition.
Poor Solubility of Reagents Ensure that all reactants are sufficiently soluble in the chosen solvent system at the reaction temperature. A solvent screen including dioxane, DMF, and toluene, with or without water, may be necessary.Proceeding with a heterogeneous mixture which can lead to inconsistent results and lower yields.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.0 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 10:1 to 5:1 ratio of dioxane to water) via syringe.

  • Stir the reaction mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Homocoupling_Troubleshooting start High Homocoupling Observed cause1 Oxygen Present start->cause1 cause2 Pd(II) Precatalyst start->cause2 cause3 Suboptimal Ligand start->cause3 solution1 Degas Solvents & Reagents cause1->solution1 solution2 Use Pd(0) or Pre-catalyst cause2->solution2 solution3 Use Bulky, Electron-Rich Ligand cause3->solution3

Caption: Troubleshooting logic for high homocoupling.

Experimental_Workflow prep Prepare Schlenk Flask under Inert Atmosphere reagents Add Solid Reagents: - this compound - Boronic Acid - Catalyst & Ligand - Base prep->reagents degas Evacuate and Backfill with Inert Gas (3x) reagents->degas solvents Add Degassed Solvents degas->solvents reaction Heat and Stir Reaction Mixture solvents->reaction workup Work-up: - Cool & Dilute - Wash - Dry reaction->workup purify Purify by Column Chromatography workup->purify product Isolated Product purify->product

Caption: General experimental workflow for the Suzuki reaction.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Chloro- and 3-Bromo-1,2,4-Triazines in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 3-chloro-1,2,4-triazine and 3-bromo-1,2,4-triazine, focusing on their utility in nucleophilic aromatic substitution (SNAr) reactions. The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, and understanding the reactivity of its halogenated precursors is crucial for the efficient synthesis of novel drug candidates and functional molecules.

Theoretical Background: The SNAr Mechanism and the "Element Effect"

The reactivity of 3-halo-1,2,4-triazines is predominantly governed by the nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the 1,2,4-triazine ring system facilitates the attack of nucleophiles at the C3 position.[1] This reaction typically proceeds through a two-step addition-elimination mechanism involving a high-energy intermediate known as a Meisenheimer complex.

In many SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex. The stability of this intermediate is a key factor influencing the overall reaction rate. More electronegative substituents on the ring can better stabilize the developing negative charge in the intermediate. This leads to a phenomenon known as the "element effect," where the expected trend of leaving group ability (I > Br > Cl > F) is often inverted to a reactivity order of F > Cl > Br > I.[2] This is because the more electronegative halogen is more effective at stabilizing the intermediate through its inductive electron-withdrawing effect, thus lowering the activation energy of the first, rate-determining step.

Reactivity Comparison: 3-Chloro- vs. 3-Bromo-1,2,4-Triazine

Based on the "element effect," the more electronegative chlorine atom is expected to render the 3-chloro-1,2,4-triazine more susceptible to nucleophilic attack than the 3-bromo analogue. The higher electronegativity of chlorine leads to a more electron-deficient C3 position and better stabilization of the Meisenheimer intermediate.

However, it is important to note that the nature of the nucleophile, the solvent, and the specific reaction conditions can influence the rate-determining step. In cases where the cleavage of the carbon-halogen bond becomes more significant in the transition state, the better leaving group ability of bromide could lead to enhanced reactivity for the 3-bromo-1,2,4-triazine.

The following table summarizes the key physicochemical properties and the predicted reactivity based on the SNAr mechanism.

Feature3-Chloro-1,2,4-triazine3-Bromo-1,2,4-triazineRationale
Halogen Electronegativity Higher (3.16 Pauling scale)Lower (2.96 Pauling scale)Chlorine is more electronegative than bromine.
C-Halogen Bond Strength Stronger (C-Cl)Weaker (C-Br)The C-Cl bond is generally stronger than the C-Br bond.
Leaving Group Ability GoodBetterBromide is a better leaving group than chloride.[3][4]
Predicted SNAr Reactivity HigherLowerThe higher electronegativity of chlorine is expected to dominate by stabilizing the Meisenheimer intermediate, making the initial nucleophilic attack faster.[2]

Experimental Protocols

The following is a general experimental protocol for the nucleophilic aromatic substitution on a 3-halo-1,2,4-triazine with an amine. This protocol can be adapted for a direct comparison of the reactivity of the chloro and bromo derivatives.

General Procedure for the Synthesis of 3-Amino-1,2,4-triazine Derivatives

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 3-halo-1,2,4-triazine (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF, or dioxane).

  • Addition of Reagents: Add the desired amine nucleophile (1.1-1.5 eq.) to the solution. If the amine is used as its hydrochloride salt, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0-3.0 eq.) to liberate the free amine.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, depending on the nucleophilicity of the amine and the reactivity of the triazine. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. If a solid precipitate has formed, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to afford the desired 3-amino-1,2,4-triazine derivative.

To perform a direct comparison, two parallel reactions should be set up, one with 3-chloro-1,2,4-triazine and the other with 3-bromo-1,2,4-triazine, ensuring identical concentrations, temperatures, and stirring rates. The reactions should be monitored over time by taking aliquots for analysis (e.g., by LC-MS or GC-MS) to determine the rate of consumption of the starting material and the formation of the product.

Visualizing the Reaction Mechanism and Reactivity Factors

Reactivity_Factors Figure 2: Factors Influencing SNAr Reactivity cluster_activation Activation (Rate-Determining Step) cluster_leaving_group Leaving Group Departure Reactivity Overall SNAr Reactivity Intermediate_Stability Meisenheimer Complex Stability Intermediate_Stability->Reactivity major influence Electronegativity Halogen Electronegativity (Cl > Br) Inductive_Effect Inductive Effect Electronegativity->Inductive_Effect determines Inductive_Effect->Intermediate_Stability stabilizes Leaving_Group_Ability Leaving Group Ability (Br > Cl) Leaving_Group_Ability->Reactivity minor influence (in typical SNAr) Bond_Strength C-X Bond Strength (C-Cl > C-Br) Bond_Strength->Leaving_Group_Ability influences

References

A Comparative Guide to the Synthetic Utility of 3-Methoxy-5-(p-tolyl)-1,2,4-triazine and its 3-Chloro Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic utility of 3-methoxy-5-(p-tolyl)-1,2,4-triazine and its 3-chloro analog, offering insights into their respective reactivities and applications in organic synthesis. The information presented is supported by experimental data from peer-reviewed literature, enabling informed decisions in the design and execution of synthetic strategies.

Overview of Reactivity and Synthetic Potential

The primary distinction in the synthetic utility of 3-chloro-5-(p-tolyl)-1,2,4-triazine and its 3-methoxy counterpart lies in the reactivity of the C3 substituent as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the 1,2,4-triazine ring facilitates nucleophilic attack at the C3 position.

  • This compound : The chloride ion is an excellent leaving group, rendering this analog highly reactive towards a wide array of nucleophiles. This high reactivity makes it a versatile building block for the introduction of diverse functional groups at the 3-position. Furthermore, the carbon-chlorine bond enables participation in palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.[1]

  • 3-Methoxy-5-(p-tolyl)-1,2,4-triazine : The methoxide ion is a significantly poorer leaving group compared to chloride. Consequently, this analog exhibits substantially lower reactivity in SNAr reactions under standard conditions. Its synthetic utility is therefore more as a final target molecule or as a substrate for reactions that do not involve the displacement of the methoxy group. Its synthesis is often achieved via the reaction of the more reactive 3-chloro analog with sodium methoxide.

Comparative Reaction Data

The following tables summarize quantitative data for key synthetic transformations of the 3-chloro analog and related 3-chloro-1,2,4-triazines, highlighting its versatility. Direct comparative data for the 3-methoxy analog in these specific reactions is limited due to its lower reactivity.

Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

EntrySubstrateNucleophileProductConditionsYield (%)Reference
1This compoundR-NH₂3-Amino-5-(p-tolyl)-1,2,4-triazineBase, Solvent, HeatGood to Excellent[2]
2This compoundR-SH3-Thioether-5-(p-tolyl)-1,2,4-triazineBase, SolventGood to Excellent[2]
3This compoundNaOMe3-Methoxy-5-(p-tolyl)-1,2,4-triazineMeOH, RefluxHighInferred from[3][4]
43-Chlorobenzo[e][1][2][4]triazineMorpholine3-Morpholinobenzo[e][1][2][4]triazineK₂CO₃, MeCN, 80 °C, 12h95[3][4]
53-Chlorobenzo[e][1][2][4]triazinePhNH₂3-(Phenylamino)benzo[e][1][2][4]triazineK₂CO₃, MeCN, 80 °C, 12h88[3][4]

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

EntrySubstrateCoupling PartnerCatalyst/LigandProductConditionsYield (%)Reference
1This compoundArylboronic acidPd(PPh₃)₄3-Aryl-5-(p-tolyl)-1,2,4-triazineBase, Solvent, HeatGood to Excellent[1]
23,5-Dichloro-1,2,4-thiadiazole4-Methoxyphenylboronic acidPd₂(dba)₃, P(t-Bu)₃3-Chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazoleK₃PO₄, Toluene, rt5[5]
33-Chloropyridine2-PyridylboronatePd₂(dba)₃, L12,3'-BipyridineBase, DioxaneExcellent[6]
4Aryl ChloridesHeteroarylboronic acidsPd(OAc)₂/L2HeterobiarylK₃PO₄, t-AmOH, 110 °CGood to Excellent[7]

Note: L1 and L2 represent specific phosphine ligands as described in the respective references.

Experimental Protocols

General Protocol for Nucleophilic Substitution of this compound with an Amine
  • To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., acetonitrile, DMF, 10 mL) is added the desired amine (1.2 mmol) and a base (e.g., K₂CO₃, Et₃N, 2.0 mmol).

  • The reaction mixture is stirred at an elevated temperature (e.g., 80 °C) and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired 3-amino-5-(p-tolyl)-1,2,4-triazine derivative.[3][4]

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound
  • To a degassed mixture of this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 mmol) in a suitable solvent system (e.g., dioxane/water, toluene) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 90-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • The reaction is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).

  • The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield the desired 3-aryl-5-(p-tolyl)-1,2,4-triazine.[6][7]

Visualized Workflows and Relationships

The following diagrams illustrate the synthetic relationship between the two analogs and their divergent utility in chemical synthesis.

G cluster_synthesis Synthesis Pathway p_Tolyl_Amidrazone p-Tolyl Amidrazone Triazinone 5-(p-tolyl)-1,2,4-triazin-3(2H)-one p_Tolyl_Amidrazone->Triazinone Cyclization Glyoxal Glyoxal Glyoxal->Triazinone Chloro_Analog This compound Triazinone->Chloro_Analog Chlorination POCl3 POCl₃ POCl3->Chloro_Analog Methoxy_Analog 3-Methoxy-5-(p-tolyl)-1,2,4-triazine Chloro_Analog->Methoxy_Analog Nucleophilic Substitution NaOMe NaOMe NaOMe->Methoxy_Analog G cluster_chloro Utility of 3-Chloro Analog cluster_methoxy Utility of 3-Methoxy Analog Start Synthetic Precursors Chloro_Analog This compound Start->Chloro_Analog Versatile Intermediate Methoxy_Analog 3-Methoxy-5-(p-tolyl)-1,2,4-triazine Chloro_Analog->Methoxy_Analog Conversion SNAr Nucleophilic Aromatic Substitution (SNAr) Chloro_Analog->SNAr High Reactivity Cross_Coupling Pd-Catalyzed Cross-Coupling Chloro_Analog->Cross_Coupling C-Cl Bond Activation Final_Product Target Molecule / Scaffold Methoxy_Analog->Final_Product Lower Reactivity Diverse_Products Diverse 3-Substituted 1,2,4-Triazines SNAr->Diverse_Products Cross_Coupling->Diverse_Products

References

A Comparative Guide to the Synthesis of Substituted 1,2,4-Triazines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The 1,2,4-triazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and agrochemistry. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. The continued interest in this scaffold necessitates a comprehensive understanding of its synthetic routes to enable the efficient generation of diverse and novel analogs for further investigation. This guide provides an objective comparison of the most common and effective synthetic strategies for the preparation of substituted 1,2,4-triazines, complete with experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal route for their specific needs.

Key Synthetic Strategies at a Glance

The synthesis of substituted 1,2,4-triazines predominantly relies on the condensation of a three-carbon component with a three-atom nitrogen-containing synthon. The most versatile and widely employed methods are summarized below, with their performance compared based on yield, reaction time, substrate scope, and operational simplicity.

I. Condensation of 1,2-Dicarbonyl Compounds with Amidrazones and Acylhydrazides

This classical approach remains one of the most reliable and versatile methods for constructing the 1,2,4-triazine core. The reaction involves the cyclocondensation of a 1,2-dicarbonyl compound with an amidrazone or an acylhydrazide, leading to a wide variety of substitution patterns.

A. Conventional Thermal Synthesis

This method typically involves refluxing the reactants in a suitable solvent, often with an acid or base catalyst. While robust and widely applicable, it can require long reaction times and high temperatures.

B. Microwave-Assisted Synthesis

The application of microwave irradiation has significantly improved the efficiency of this condensation reaction. Microwave-assisted syntheses are characterized by dramatically reduced reaction times and often lead to higher yields with cleaner reaction profiles. This is particularly advantageous for high-throughput synthesis and library generation.

Comparative Data: Conventional vs. Microwave-Assisted Synthesis of 3,5,6-Trisubstituted 1,2,4-Triazines

Entry1,2-DicarbonylAcylhydrazideMethodTimeYield (%)Reference
1BenzilBenzhydrazideConventional2.5 h78[1]
2BenzilBenzhydrazideMicrowave4 min92[2]
34,4'-DichlorobenzilAcetohydrazideConventional3 h75[1]
44,4'-DichlorobenzilAcetohydrazideMicrowave5 min88[2]
5AnisilStearohydrazideMicrowave3 min90[2]
6FurilLaurohydrazideMicrowave4 min85[2]

Experimental Protocol: Microwave-Assisted One-Pot Synthesis of 3,5,6-Trisubstituted-1,2,4-triazines [2]

A mixture of the 1,2-diketone (1 mmol), the fatty acid hydrazide (1 mmol), and a few drops of glacial acetic acid adsorbed on silica gel (2 g) is placed in a beaker. The beaker is then subjected to microwave irradiation (450 W) for the specified time (typically 3-5 minutes). After completion of the reaction (monitored by TLC), the product is extracted with an appropriate solvent (e.g., ethanol), and the solvent is evaporated under reduced pressure. The crude product is then purified by recrystallization.

II. Synthesis of 3-Amino-1,2,4-triazines

3-Amino-1,2,4-triazines are a particularly important subclass due to their prevalence in bioactive molecules. Their synthesis often employs aminoguanidine or related synthons.

A. From 1,2-Dicarbonyl Compounds and Aminoguanidine

The reaction of 1,2-dicarbonyl compounds with aminoguanidine is a direct and efficient route to 3-amino-5,6-disubstituted-1,2,4-triazines.

Comparative Data: Synthesis of 3-Amino-5,6-disubstituted-1,2,4-triazines

Entry1,2-DicarbonylReagentConditionsYield (%)Reference
1BenzilAminoguanidine Bicarbonaten-BuOH, reflux, 4h85[3]
24,4'-DimethoxybenzilAminoguanidine HydrochlorideEtOH, reflux, 6h82[3]
31-Phenyl-1,2-propanedioneAminoguanidine BicarbonateAcetic acid, reflux, 3h75 (mixture of regioisomers)[1]

Experimental Protocol: Synthesis of 3-Amino-5,6-diphenyl-1,2,4-triazine [3]

A mixture of benzil (2.10 g, 10 mmol) and aminoguanidine bicarbonate (1.36 g, 10 mmol) in n-butanol (50 mL) is heated at reflux for 4 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold ethanol, and recrystallized from ethanol to afford the pure product.

III. One-Pot Synthetic Strategies

One-pot syntheses offer significant advantages in terms of operational simplicity, time, and resource efficiency. Several one-pot methods for the synthesis of substituted 1,2,4-triazines have been developed.

A. One-Pot Condensation of Amides, 1,2-Diketones, and Hydrazine

This method allows for the synthesis of 3,5,6-trisubstituted-1,2,4-triazines from readily available starting materials in a single synthetic operation. The reaction proceeds via the in-situ formation of an N-(2-oxo-1,2-disubstituted-ethylidene)-amide intermediate, which then cyclizes with hydrazine.[1]

Comparative Data: One-Pot Synthesis of Substituted 1,2,4-triazines [1]

EntryAmide1,2-DiketoneHydrazine SourceConditionsYield (%)
1FormamideBenzilHydrazine HydrateNaOtBu, EtOH, reflux, 2.5 h56
2AcetamideBenzilHydrazine HydrateNaOtBu, EtOH, reflux, 2.5 h62
3BenzamideAnisilHydrazine HydrateNaOtBu, EtOH, reflux, 3 h65

Experimental Protocol: One-Pot Synthesis of 5,6-Diphenyl-1,2,4-triazine [1]

To a stirred solution of sodium tert-butoxide (1 g) in ethanol (20 mL), benzil (1 mmol) and formamide (1 mmol) are added. The mixture is stirred at room temperature until a jelly-like mass is formed. Ethanol (10 mL) is then added to dissolve the mixture, followed by the addition of hydrazine hydrate (2 mL). The resulting solution is heated at reflux for 2.5 hours. After cooling, the reaction mixture is poured into water, and the product is extracted with dichloromethane. The organic layer is washed, dried, and concentrated to give the crude product, which is purified by column chromatography or recrystallization.

Mechanistic Overview and Logical Workflow

The following diagrams, generated using Graphviz, illustrate the general mechanisms and workflows of the key synthetic routes discussed.

G cluster_0 Condensation of 1,2-Dicarbonyls Dicarbonyl 1,2-Dicarbonyl Compound Intermediate Hydrazone Intermediate Dicarbonyl->Intermediate + NitrogenSynthon Amidrazone or Acylhydrazide NitrogenSynthon->Intermediate Triazine Substituted 1,2,4-Triazine Intermediate->Triazine Cyclization (-2H2O)

Caption: General mechanism for the synthesis of 1,2,4-triazines from 1,2-dicarbonyl compounds.

G cluster_1 One-Pot Synthesis Workflow Amide Amide Step1 In-situ formation of N-acyl-α-amino ketone Amide->Step1 Diketone 1,2-Diketone Diketone->Step1 Base Base Base->Step1 Step2 Cyclization Step1->Step2 Hydrazine Hydrazine Hydrazine->Step2 FinalProduct 3,5,6-Trisubstituted 1,2,4-Triazine Step2->FinalProduct

Caption: Logical workflow for the one-pot synthesis of 3,5,6-trisubstituted 1,2,4-triazines.

Conclusion

The synthesis of substituted 1,2,4-triazines can be achieved through a variety of methods, each with its own set of advantages and limitations. The classical condensation of 1,2-dicarbonyl compounds with amidrazones or acylhydrazides remains a cornerstone of 1,2,4-triazine synthesis due to its versatility. However, for rapid and efficient synthesis, particularly in the context of drug discovery and library synthesis, microwave-assisted methods are highly recommended. One-pot procedures offer an attractive alternative for streamlining the synthetic process. The choice of the optimal synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the scale of the reaction. This guide provides the necessary data and protocols to make an informed decision for the successful synthesis of target 1,2,4-triazine derivatives.

References

Spectroscopic Confirmation of Suzuki Coupling Products of 3-Chloro-5-(p-tolyl)-1,2,4-triazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of novel heterocyclic compounds is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in carbon-carbon bond formation, offering a versatile method for the derivatization of heteroaromatic cores. This guide provides a comparative analysis of the spectroscopic confirmation of 3-aryl-5-(p-tolyl)-1,2,4-triazine derivatives synthesized via Suzuki coupling of 3-Chloro-5-(p-tolyl)-1,2,4-triazine with various arylboronic acids. We present detailed experimental protocols, comparative spectroscopic data, and explore alternative synthetic routes.

Introduction

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The ability to introduce diverse aryl substituents at the 3-position of the triazine ring via Suzuki coupling significantly expands the accessible chemical space for drug discovery programs. Spectroscopic analysis is crucial for the unambiguous confirmation of the desired coupling products and for assessing the purity and success of the reaction. This guide will focus on the key spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) that confirm the formation of 3-aryl-5-(p-tolyl)-1,2,4-triazine.

Suzuki Coupling Reaction: A Robust Method for Arylation

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly efficient method for the synthesis of biaryl compounds. The reaction typically involves the coupling of an organoboron reagent (e.g., a boronic acid or its ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[1] For the synthesis of 3-aryl-5-(p-tolyl)-1,2,4-triazines, this compound serves as the halide partner.

Experimental Protocol: General Procedure for Suzuki Coupling

A general procedure for the Suzuki coupling of this compound with an arylboronic acid is as follows:

To a solution of this compound (1.0 eq.) and the corresponding arylboronic acid (1.2 eq.) in a suitable solvent such as 1,4-dioxane or a mixture of toluene and water, is added a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), and a base, commonly aqueous sodium carbonate (Na₂CO₃, 2.0 M solution, 2.0 eq.) or potassium carbonate (K₂CO₃). The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for a period of 2 to 12 hours. Progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-aryl-5-(p-tolyl)-1,2,4-triazine.

Diagram of the Suzuki Coupling Experimental Workflow:

Suzuki_Workflow cluster_reactants Reactants & Catalyst Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reactants This compound + Arylboronic Acid Heating Heat (80-100 °C) under Inert Atmosphere Reactants->Heating Catalyst Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., Na2CO3) Catalyst->Heating Solvent Solvent (e.g., Dioxane/H2O) Solvent->Heating Extraction Aqueous Work-up & Extraction Heating->Extraction Drying Drying & Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Analysis Spectroscopic Confirmation (NMR, MS, IR) Purification->Analysis

Caption: Experimental workflow for the Suzuki coupling reaction.

Spectroscopic Confirmation of Coupling Products

The successful synthesis of 3-aryl-5-(p-tolyl)-1,2,4-triazine can be confirmed by a combination of spectroscopic techniques. Below is a summary of the expected data.

Spectroscopic TechniqueKey Observations for Confirmation
¹H NMR Disappearance of the signal corresponding to the C-H proton of the starting material (if present) and appearance of new aromatic signals corresponding to the newly introduced aryl group. The characteristic signals for the p-tolyl group (a singlet for the methyl protons around 2.4 ppm and two doublets in the aromatic region) should remain.
¹³C NMR Appearance of new carbon signals in the aromatic region corresponding to the newly introduced aryl group. A significant upfield or downfield shift of the carbon atom at the 3-position of the triazine ring is expected upon replacement of the chlorine atom.
Mass Spectrometry (MS) The molecular ion peak ([M]⁺ or [M+H]⁺) will correspond to the calculated molecular weight of the coupled product. Fragmentation patterns may show the loss of the aryl or tolyl groups.
Infrared (IR) Spectroscopy Disappearance of the C-Cl stretching vibration (typically in the range of 800-600 cm⁻¹) of the starting material. The spectra will be dominated by aromatic C-H and C=C stretching and bending vibrations.

Comparison with Alternative Synthetic Methods

While Suzuki coupling is a dominant method, other synthetic strategies can be employed to synthesize 3,5-diaryl-1,2,4-triazines. A notable alternative is the condensation of α-dicarbonyl compounds with amidrazones.

Alternative Method: Condensation of Amidrazones with α-Dicarbonyls

This classical approach involves the reaction of a substituted amidrazone with a 1,2-dicarbonyl compound to form the 1,2,4-triazine ring. To synthesize 3-aryl-5-(p-tolyl)-1,2,4-triazines, one would require an aryl-substituted amidrazone and a p-tolyl-containing α-dicarbonyl compound.

Diagram of the Logical Comparison of Synthetic Methods:

Synthesis_Comparison cluster_suzuki Suzuki Coupling cluster_condensation Amidrazone Condensation Title Synthesis of 3-Aryl-5-(p-tolyl)-1,2,4-triazines cluster_suzuki cluster_suzuki Title->cluster_suzuki cluster_condensation cluster_condensation Title->cluster_condensation Start_Suzuki This compound Product_Suzuki 3-Aryl-5-(p-tolyl)-1,2,4-triazine Start_Suzuki->Product_Suzuki Pd Catalyst, Base Reagent_Suzuki Arylboronic Acid Reagent_Suzuki->Product_Suzuki Start_Condensation1 Aryl-substituted Amidrazone Product_Condensation 3-Aryl-5-(p-tolyl)-1,2,4-triazine Start_Condensation1->Product_Condensation Start_Condensation2 p-Tolyl-α-dicarbonyl Start_Condensation2->Product_Condensation Condensation

Caption: Comparison of Suzuki coupling and amidrazone condensation.

Performance Comparison
FeatureSuzuki CouplingAmidrazone Condensation
Versatility High; a wide variety of commercially available boronic acids can be used.Moderate; requires the synthesis of specific amidrazone and dicarbonyl precursors.
Reaction Conditions Generally mild, but requires an inert atmosphere and a palladium catalyst.Can vary from mild to harsh depending on the substrates; may require acidic or basic catalysts.
Functional Group Tolerance Good to excellent, though some functional groups may interfere with the catalyst.Can be limited, as highly reactive functional groups may not be compatible with the condensation conditions.
Atom Economy Moderate; formation of boronic acid waste.Potentially higher, as the main byproduct is water.
Availability of Starting Materials This compound and arylboronic acids are often commercially available or readily synthesized.[2]Substituted amidrazones and α-dicarbonyls may require multi-step synthesis.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a powerful and versatile tool for the synthesis of 3-aryl-5-(p-tolyl)-1,2,4-triazines. The spectroscopic confirmation of these products is straightforward, relying on characteristic changes in NMR, MS, and IR spectra. While alternative methods like the condensation of amidrazones exist, the Suzuki coupling often offers superior versatility and functional group tolerance, making it a preferred method in many drug discovery and development settings. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction.

References

A Comparative Guide to Alternative Reagents for the Synthesis of 3-Aryl-5-(p-tolyl)-1,2,4-triazines

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of 3,5-disubstituted 1,2,4-triazines is a focal point in medicinal chemistry due to their wide range of biological activities. The 3-aryl-5-(p-tolyl)-1,2,4-triazine scaffold, in particular, is a key structure in the development of novel therapeutic agents. This guide provides a comparative analysis of two primary synthetic pathways, detailing alternative reagents, experimental protocols, and performance data to assist researchers in selecting the optimal method for their specific needs.

Pathway 1: Classical Cyclocondensation of Amidrazones with 1,2-Dicarbonyl Compounds

This is one of the most established and versatile methods for constructing the 1,2,4-triazine ring. The reaction involves the condensation of an amidrazone with a 1,2-dicarbonyl compound, leading to the desired triazine through cyclization and dehydration.

Key Reagents:
  • Aryl Amidrazone: Serves as the nitrogen-containing backbone, incorporating the aryl group at the C3 position of the triazine ring.

  • 1-(p-tolyl)-1,2-dione Derivative (e.g., p-tolylglyoxal): Provides the carbon atoms for the C5 and C6 positions of the triazine ring, incorporating the p-tolyl group at the C5 position.

Experimental Protocol:

A general procedure for this synthesis involves the following steps:

  • Amidrazone and Diketone Mixture: The aryl amidrazone (1.0 mmol) and the 1-(p-tolyl)-1,2-dione derivative (1.0–1.2 equiv.) are suspended in a suitable solvent, such as anhydrous ethanol (3 mL per 100 mg of substrate).[1]

  • Reaction Condition: The mixture is stirred and heated at reflux temperature.

  • Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC).

  • Isolation: Once the reaction is complete, the solvent is removed under reduced pressure.

  • Purification: The resulting residue is purified by column chromatography to yield the final 3-aryl-5-(p-tolyl)-1,2,4-triazine product.[1]

Performance Data:

The performance of this method is highly dependent on the specific substrates and reaction conditions. However, it is known for providing good to high yields.

ParameterConventional HeatingNotes
Starting Materials Aryl Amidrazone, 1-(p-tolyl)-1,2-dioneAmidrazone is often prepared separately from the corresponding nitrile or imidate.
Solvent Anhydrous EthanolOther alcohols or acetic acid can also be used.
Temperature Reflux (~78°C for Ethanol)
Reaction Time 2 - 8 hoursVaries based on substrate reactivity.
Typical Yield 75% - 90%Generally high yields for direct cyclocondensations.[1]
Advantages High yields, well-established, versatile for various substituents.
Disadvantages Requires pre-synthesis of the amidrazone, which can be a multi-step process.

Workflow Diagram:

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Product & Purification Aryl_Amidrazone Aryl Amidrazone Mix Mix in Anhydrous Ethanol Aryl_Amidrazone->Mix pTolyl_Diketone 1-(p-tolyl)-1,2-dione pTolyl_Diketone->Mix Reflux Heat at Reflux Mix->Reflux Cyclocondensation Evaporation Solvent Evaporation Reflux->Evaporation Purification Column Chromatography Evaporation->Purification Final_Product 3-Aryl-5-(p-tolyl)-1,2,4-triazine Purification->Final_Product

Caption: Classical Cyclocondensation Workflow.

Pathway 2: One-Pot, Three-Component Synthesis

This approach offers greater operational simplicity by generating the necessary intermediates in situ. It avoids the separate synthesis and isolation of amidrazones by starting from more readily available materials like amides or nitriles. A common variant involves the condensation of an amide and a 1,2-dicarbonyl compound, followed by cyclization with hydrazine.

Key Reagents:
  • Aryl Amide (or Nitrile): The source of the aryl group at the C3 position.

  • 1-(p-tolyl)-1,2-dione Derivative: The source of the p-tolyl group at the C5 position.

  • Hydrazine Hydrate: The nitrogen source that facilitates the final cyclization into the 1,2,4-triazine ring.

  • Base (e.g., Sodium tertiary-butoxide): Catalyzes the initial condensation step.

Experimental Protocol:

A representative one-pot procedure is as follows:

  • Initial Condensation: To a stirred solution of a base like sodium tertiary-butoxide (0.01 mol) in a solvent such as benzene, the aryl amide (0.01 mol) is added, followed by the 1-(p-tolyl)-1,2-dione (0.01 mol). The mixture is stirred until an intermediate jelly-like mass is formed.

  • Solubilization: Ethanol (e.g., 10 mL) is added to dissolve the reaction mixture.

  • Cyclization: Hydrazine hydrate (e.g., 2 mL) is added to the solution, which is then heated at reflux for approximately 2.5 hours.

  • Work-up: The solvent is evaporated under reduced pressure. The residue is poured into water and extracted with a solvent like dichloromethane. The organic layers are washed with sodium bicarbonate solution and dried over sodium sulfate.

  • Purification: The final product is obtained after solvent removal and can be further purified by recrystallization or column chromatography.

Performance Data:

This method is often amenable to optimization using microwave irradiation, which can significantly reduce reaction times and, in some cases, improve yields.

ParameterConventional HeatingMicrowave IrradiationNotes
Starting Materials Aryl Amide, 1-(p-tolyl)-1,2-dione, Hydrazine HydrateAryl Amide, 1-(p-tolyl)-1,2-dione, Hydrazine HydrateOffers higher atom economy by using simpler starting materials.
Solvent Benzene/EthanolOften solvent-freeMicrowave-assisted synthesis can sometimes be performed under neat conditions.[2]
Temperature Reflux (~80°C)120 - 160°CMicrowave allows for rapid heating to higher temperatures.
Reaction Time 2.5 - 5 hours5 - 15 minutesA significant advantage of microwave-assisted synthesis.[3][4]
Typical Yield 60% - 85%70% - 95%Yields are generally good and can be enhanced by microwave heating.
Advantages One-pot procedure, avoids amidrazone isolation, faster with microwave.Significantly faster, potentially higher yields, environmentally greener.[2]
Disadvantages May produce more byproducts compared to the classical method.Requires specialized microwave reactor equipment.

Workflow Diagram:

G cluster_start Starting Materials cluster_process One-Pot Reaction Sequence cluster_end Product & Purification Aryl_Amide Aryl Amide Step1 Step 1: Condensation (Amide + Diketone + Base) Aryl_Amide->Step1 pTolyl_Diketone 1-(p-tolyl)-1,2-dione pTolyl_Diketone->Step1 Hydrazine Hydrazine Hydrate Step2 Step 2: Cyclization (Add Hydrazine + Heat) Hydrazine->Step2 Step1->Step2 In situ intermediate Workup Aqueous Work-up & Extraction Step2->Workup Purification Recrystallization or Chromatography Workup->Purification Final_Product 3-Aryl-5-(p-tolyl)-1,2,4-triazine Purification->Final_Product

Caption: One-Pot Three-Component Synthesis Workflow.

Comparative Summary

FeaturePathway 1: Classical CyclocondensationPathway 2: One-Pot Synthesis
Reagent Complexity Requires pre-synthesized amidrazone.Uses simpler, more common reagents (amides, hydrazine).
Procedural Simplicity Two distinct synthetic stages (amidrazone prep + cyclization).Single, continuous procedure.
Reaction Time Longer overall due to multiple steps.Shorter, especially with microwave assistance.[3][4]
Yield Generally very high and clean.[1]Good to excellent, can be optimized to rival classical methods.
Control & Purity Better control over reaction, often leading to cleaner products.Potential for more side reactions, may require more rigorous purification.
Scalability Well-suited for both small and large-scale synthesis.Easily scalable, particularly under conventional heating.
Ideal Application When a specific, pure amidrazone is already available or when reaction cleanliness is paramount.For rapid library synthesis, process optimization, and when operational simplicity is a priority.

References

A Comparative Guide to Assessing the Purity of Synthesized 3-aryl-5-(p-tolyl)-1,2,4-triazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 3-aryl-5-(p-tolyl)-1,2,4-triazine derivatives. It further contextualizes their performance by presenting comparative data for alternative heterocyclic compounds of interest in medicinal chemistry, including pyrimidine, quinazoline, and benzimidazole derivatives. Detailed experimental protocols and supporting data are provided to aid in the selection and implementation of appropriate purity assessment strategies.

Introduction to 1,2,4-Triazine Derivatives and Their Alternatives

1,2,4-triazine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in drug discovery due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Specifically, 3-aryl-5-(p-tolyl)-1,2,4-triazines are being explored for their potential as targeted therapeutics. The purity of these synthesized compounds is of paramount importance, as impurities can significantly impact biological activity and lead to erroneous interpretations of experimental data.

In the landscape of medicinal chemistry, other heterocyclic scaffolds such as pyrimidines, quinazolines, and benzimidazoles are often considered as alternative or comparative structures due to their own diverse and potent biological activities. This guide will therefore also touch upon the purity assessment of these classes of compounds to provide a broader context for researchers.

Core Purity Assessment Techniques

The primary methods for assessing the purity of synthesized 3-aryl-5-(p-tolyl)-1,2,4-triazine derivatives and their alternatives are chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used to determine the percentage purity, while Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for both structural confirmation and quantitative purity assessment (qNMR).

Data Presentation: A Comparative Overview

The following tables summarize typical quantitative data obtained from the purity analysis of 1,2,4-triazine derivatives and representative alternative heterocyclic compounds.

Table 1: Comparative HPLC Purity Data

Compound ClassRepresentative DerivativeRetention Time (min)Purity (%)Wavelength (nm)Reference
1,2,4-Triazine 6-Bromo-5-phenyl-1,2,4-triazin-3-amine8.3199244[1]
1,2,4-Triazine 6-(2,6-dimethylpyridin-4-yl)-5-phenyl-1,2,4-triazin-3-amine6.0998281[1]
1,2,4-Triazine 6-[2-Methyl-6-(trifluoromethyl)pyridin-4-yl]-5-phenyl-1,2,4-triazin-3-amine10.2999269[1]
Pyrimidine Pyrimidine Derivative 2d ->95-
Quinazoline Quinazoline Derivative 7d ->95-
Benzimidazole Benzimidazole Derivative ZH ->95-[2]

Table 2: Comparative LC-MS Purity and Mass Confirmation Data

Compound ClassRepresentative Derivative[M+H]⁺ (m/z)Purity (%)Ionization ModeReference
1,2,4-Triazine 6-Bromo-5-phenyl-1,2,4-triazin-3-amine250.9>95ESI+[1]
1,2,4-Triazine 6-(2,6-dimethylpyridin-4-yl)-5-phenyl-1,2,4-triazin-3-amine278.1>95ESI+[1]
1,2,4-Triazine 6-[2-Methyl-6-(trifluoromethyl)pyridin-4-yl)-5-phenyl-1,2,4-triazin-3-amine332.0>95ESI+[1]
Pyrimidine Pyrimidine derivatives->95ESI+
Quinazoline Quinazolinone derivatives->95ESI+
Benzimidazole Benzimidazole Derivative ZD 225 (m+1)>95-[2]

Table 3: Comparative ¹H-NMR Data for Structural Confirmation

Compound ClassRepresentative DerivativeSolventKey Chemical Shifts (δ, ppm)Reference
1,2,4-Triazine 6-Bromo-5-phenyl-1,2,4-triazin-3-amineDMSO-d₆7.49–7.57 (m, 5H), 7.72 (m, 2H)[1]
1,2,4-Triazine 6-[2-Methyl-6-(trifluoromethyl)pyridin-4-yl]-5-phenyl-1,2,4-triazin-3-amineDMSO-d₆2.48 (s, 3H), 7.38 (m, 5H), 7.47 (s, 1H), 7.58 (s, 1H), 7.73 (bs, 2H)[1]
Pyrimidine Thieno[2,3-d]pyrimidine derivatives--
Quinazoline Quinazolinone derivative 7d -2.54–3.31 (dd, 2H)
Benzimidazole Benzimidazole Derivative ZD -6.00 – 6.18 (s, 1H, -NH)[2]

Experimental Protocols

Experimental Workflow for Purity Assessment

Experimental Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Assessment Synthesis Synthesized Derivative Purification Column Chromatography Synthesis->Purification TLC Thin Layer Chromatography (TLC) Purification->TLC Initial Check LCMS LC-MS Analysis Purification->LCMS NMR NMR Spectroscopy Purification->NMR Structural Confirmation & qNMR HPLC HPLC Analysis TLC->HPLC Final_Purity Final Purity Determination (>95%) HPLC->Final_Purity LCMS->Final_Purity NMR->Final_Purity

A typical workflow for the synthesis and purity assessment of novel chemical entities.
Protocol 1: High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: An HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient of acetonitrile and water, often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape. The specific gradient will depend on the polarity of the analyte.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30 °C, to ensure reproducibility.

  • Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 254 nm or a wavelength determined by a photodiode array detector).

  • Sample Preparation: The synthesized compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. The solution is filtered through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Data Analysis: The purity is determined by the area percentage of the main peak in the chromatogram. A purity of >95% is generally required for compounds undergoing biological testing.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., a single quadrupole or a time-of-flight (TOF) analyzer) with an electrospray ionization (ESI) source.

  • LC Conditions: Similar to the HPLC protocol, a reversed-phase C18 column and a gradient of acetonitrile and water with a modifier are used.

  • MS Parameters:

    • Ionization Mode: ESI in positive ion mode is typical for nitrogen-containing heterocyclic compounds.

    • Scan Range: A mass range appropriate for the expected molecular weight of the compound and any potential impurities (e.g., 100-1000 m/z).

    • Capillary Voltage: Typically around 3-4 kV.

    • Source Temperature: Maintained at a constant temperature, for example, 120 °C.

  • Sample Preparation and Injection: As per the HPLC protocol.

  • Data Analysis: The purity is assessed by the peak area in the total ion chromatogram (TIC). The mass spectrum of the main peak is analyzed to confirm the molecular weight of the synthesized compound ([M+H]⁺).

Protocol 3: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized compound and the internal standard.

    • Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • NMR Acquisition Parameters:

    • Pulse Sequence: A standard 1D proton experiment.

    • Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T1 relaxation time of the protons of interest) to ensure complete relaxation and accurate integration.

    • Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • The ¹H NMR spectrum is carefully phased and baseline corrected.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • Purity_standard = Purity of the internal standard

Biological Context and Signaling Pathways

The 3-aryl-5-(p-tolyl)-1,2,4-triazine derivatives and their alternatives often target key signaling pathways implicated in various diseases. Understanding these pathways is crucial for rational drug design and development.

Adenosine A2A Receptor Signaling Pathway

1,2,4-triazine derivatives have been identified as antagonists of the adenosine A2A receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes, including inflammation and neurotransmission.

Adenosine_A2A_Signaling Adenosine Adenosine A2AR Adenosine A2A Receptor Adenosine->A2AR Activates Triazine 1,2,4-Triazine Antagonist Triazine->A2AR Blocks Gs Gs Protein A2AR->Gs AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB Activation PKA->CREB Immune_Suppression Immune Suppression CREB->Immune_Suppression Leads to

Simplified Adenosine A2A receptor signaling pathway.
5-HT1A Receptor Signaling Pathway

Certain heterocyclic compounds act as ligands for the serotonin 1A (5-HT1A) receptor, another GPCR that plays a role in mood and anxiety disorders.

5HT1A_Signaling Serotonin Serotonin (5-HT) HT1AR 5-HT1A Receptor Serotonin->HT1AR Activates Ligand Heterocyclic Ligand (e.g., Quinazoline) Ligand->HT1AR Modulates Gi Gi/o Protein HT1AR->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases Neuronal_Activity Decreased Neuronal Firing cAMP->Neuronal_Activity

Simplified 5-HT1A receptor signaling pathway.
PI3K/Akt/mTOR Signaling Pathway

Many heterocyclic compounds, including triazine and quinazoline derivatives, are being investigated as inhibitors of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

PI3K_Akt_mTOR_Signaling GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Inhibitor Heterocyclic Inhibitor (e.g., Triazine) Inhibitor->PI3K Inhibits

Simplified PI3K/Akt/mTOR signaling pathway.

Conclusion

The rigorous assessment of purity is a critical step in the development of novel 3-aryl-5-(p-tolyl)-1,2,4-triazine derivatives and their heterocyclic alternatives. A combination of chromatographic and spectroscopic techniques, namely HPLC, LC-MS, and NMR, provides a robust framework for confirming the identity, structure, and purity of synthesized compounds. The detailed protocols and comparative data presented in this guide are intended to assist researchers in establishing reliable and reproducible methods for quality control, thereby ensuring the integrity of their scientific findings and accelerating the drug discovery process. control, thereby ensuring the integrity of their scientific findings and accelerating the drug discovery process.

References

comparative analysis of different cross-coupling methods for 3-Chloro-5-(p-tolyl)-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the 1,2,4-triazine core is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The chlorine atom at the 3-position of 3-Chloro-5-(p-tolyl)-1,2,4-triazine serves as a versatile handle for introducing a variety of substituents through cross-coupling reactions. This guide provides a comparative analysis of several prominent palladium-catalyzed cross-coupling methods, offering insights into their potential application for the derivatization of this specific triazine scaffold. While experimental data on this compound is limited in the reviewed literature, this guide draws upon established protocols for structurally related chloro-heterocyclic compounds to provide a valuable resource for reaction planning and optimization.

Overview of Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The following methods are commonly employed for the functionalization of aryl and heteroaryl chlorides.

  • Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with an organic halide. It is widely favored due to the commercial availability, stability, and low toxicity of the boron reagents.[1][2]

  • Sonogashira Coupling: This method facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4][5] It is a cornerstone for the synthesis of conjugated enynes and arylalkynes.

  • Buchwald-Hartwig Amination: This reaction is a highly effective method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.[6][7][8] It has broad substrate scope, allowing for the introduction of a wide range of primary and secondary amines.[7][8]

  • Stille Coupling: This reaction involves the coupling of an organostannane (organotin compound) with an organic halide.[9][10] While powerful, the toxicity of organotin compounds is a significant drawback.[9][10]

  • Heck Reaction: This reaction forms a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.[11][12]

Comparative Analysis of Cross-Coupling Methods

The following table summarizes typical reaction conditions and reported yields for cross-coupling reactions on chloro-heterocyclic compounds analogous to this compound. This data can serve as a starting point for the development of specific protocols for the target molecule.

Coupling MethodCoupling PartnerCatalyst System (Typical)Base (Typical)Solvent (Typical)Temperature (°C)Yield (%)Reference (Analogous Systems)
Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene80-11060-95[1]
Sonogashira Terminal alkynePdCl₂(PPh₃)₂ / CuIEt₃N, DIPATHF, DMFRT - 8070-98[5]
Buchwald-Hartwig Amine / AnilinePd₂(dba)₃ / XantphosCs₂CO₃, K₃PO₄Toluene, Dioxane80-12065-95[8]
Stille OrganostannanePd(PPh₃)₄-Toluene, DMF80-11058-94[13]
Heck AlkenePd(OAc)₂ / P(o-tol)₃Et₃N, K₂CO₃DMF, NMP100-14050-85[3][14]

Experimental Protocols for Key Cross-Coupling Reactions

The following are generalized experimental protocols for Suzuki-Miyaura and Sonogashira couplings, adapted from literature for analogous chloro-heterocyclic systems. These should be optimized for the specific substrate, this compound.

General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 mmol) and the corresponding arylboronic acid (1.2 mmol) in a mixture of 1,4-dioxane (8 mL) and water (2 mL) is added a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol) and a base like K₂CO₃ (2.0 mmol). The reaction mixture is then heated to 80-100 °C under an inert atmosphere for 4-12 hours. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1]

General Procedure for Sonogashira Coupling

A mixture of this compound (1.0 mmol), a palladium catalyst like PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol) in a suitable solvent such as THF or DMF is degassed and placed under an inert atmosphere. A base, typically triethylamine (2.0 mmol), and the terminal alkyne (1.2 mmol) are then added. The reaction is stirred at room temperature or heated to 50-80 °C for 2-8 hours. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by chromatography.[5]

Visualizing Reaction Workflows

The following diagrams illustrate the general workflows for the Suzuki-Miyaura and Sonogashira cross-coupling reactions.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst - Base solvent Add Solvent (e.g., Dioxane/H₂O) reagents->solvent 1. heating Heat under Inert Atmosphere solvent->heating 2. extraction Cool, Dilute, & Extract heating->extraction 3. purification Column Chromatography extraction->purification 4. product 3-Aryl-5-(p-tolyl)-1,2,4-triazine purification->product 5.

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Pd Catalyst & CuI - Base (e.g., Et3N) alkyne Add Terminal Alkyne reagents->alkyne 1. stirring Stir at RT or Heat under Inert Atmosphere alkyne->stirring 2. filtration Filter & Evaporate Solvent stirring->filtration 3. purification Column Chromatography filtration->purification 4. product 3-Alkynyl-5-(p-tolyl)-1,2,4-triazine purification->product 5.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Chloro-5-(p-tolyl)-1,2,4-triazine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Chloro-5-(p-tolyl)-1,2,4-triazine.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to work in a well-ventilated area, preferably within a certified chemical fume hood. Adherence to wearing appropriate Personal Protective Equipment (PPE) is mandatory.

  • Personal Protective Equipment (PPE):

    • Gloves: Use chemical-resistant gloves such as nitrile or neoprene.

    • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.

    • Body Protection: A standard lab coat is required. For handling larger quantities where splashing is a risk, a chemical-resistant apron should also be worn.

    • Respiratory Protection: If working with the solid form outside of a fume hood, a NIOSH-approved respirator equipped with an organic vapor cartridge is recommended to prevent inhalation of fine particles.

  • Engineering Controls:

    • All handling of this compound should be performed in a chemical fume hood to minimize inhalation exposure.

    • An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the handling area.

Chemical and Physical Properties Summary

A fundamental understanding of a chemical's properties is essential for its safe management and disposal.

PropertyValue
Molecular Formula C₁₀H₈ClN₃
Molecular Weight 205.64 g/mol
Classification Halogenated Heterocyclic Organic Compound

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed and certified hazardous waste disposal service.

Step 1: Waste Segregation and Collection

  • Waste Stream Identification: This compound must be categorized and disposed of as halogenated organic waste .

  • Container Selection: Utilize a designated, clearly labeled, and leak-proof waste container specifically for halogenated organic waste. The container should be chemically compatible; high-density polyethylene (HDPE) or glass are suitable choices.

  • Labeling: The container must be explicitly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."

  • Prohibition of Mixing: It is critical to not mix this waste with other waste streams, such as non-halogenated organic waste, aqueous solutions, or other incompatible chemicals. Improper mixing can lead to hazardous chemical reactions and will complicate and increase the cost of disposal.

Step 2: Management of Contaminated Materials

  • Empty Containers: Containers that previously held this compound are considered hazardous waste. They should be triple-rinsed with an appropriate solvent (e.g., acetone or ethanol). The resulting rinsate is also considered halogenated organic waste and must be collected in the designated waste container. Following decontamination, the container should be disposed of according to your institution's approved procedures for contaminated laboratory materials.

  • Contaminated PPE and Supplies: All disposable items, including gloves, bench paper, and other materials that have come into contact with the compound, must be collected in a sealed bag and disposed of as solid hazardous waste.

Step 3: Interim Storage of Waste

  • Storage Location: The sealed and labeled hazardous waste container should be stored in a designated, well-ventilated, and secure satellite accumulation area.

  • Secondary Containment: To mitigate the impact of any potential leaks, the primary waste container should be placed within a larger, chemically resistant secondary containment bin.

  • Segregation: Ensure the waste is stored away from incompatible materials, particularly strong oxidizing agents and bases.

Step 4: Arranging for Final Disposal

  • Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Documentation: Accurately and completely fill out all required hazardous waste disposal forms, providing a detailed description of the waste, including the chemical name and quantity.

Spill and Emergency Procedures

  • Minor Spills:

    • Ensure you are wearing the appropriate PPE.

    • If the spill involves the solid material, carefully sweep it to avoid generating dust.

    • For solutions, absorb the spill using an inert material such as vermiculite, sand, or a commercial organic solvent spill kit.

    • Collect the spilled material and absorbent into a sealed, labeled container for disposal as halogenated organic waste.

    • Decontaminate the spill area with a suitable solvent and collect all cleaning materials for disposal.

  • Major Spills:

    • Immediately evacuate the affected area.

    • Notify your supervisor and contact your institution's EHS or emergency response team without delay.

    • Take measures to prevent the spill from entering any drains or waterways.

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Have this compound Waste wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->wear_ppe work_in_hood Work in a Fume Hood wear_ppe->work_in_hood get_container Obtain Labeled Halogenated Organic Waste Container work_in_hood->get_container add_waste Add Waste to Container get_container->add_waste handle_contaminated Collect Contaminated Materials (e.g., PPE, rinsate) add_waste->handle_contaminated seal_container Securely Seal Container add_waste->seal_container handle_contaminated->seal_container store_safely Store in Designated Satellite Accumulation Area seal_container->store_safely contact_ehs Contact EHS for Pickup store_safely->contact_ehs complete_forms Complete Waste Disposal Forms contact_ehs->complete_forms disposal_pickup Waste Picked Up by Licensed Contractor complete_forms->disposal_pickup end End: Proper Disposal Complete disposal_pickup->end

Caption: Disposal workflow for this compound.

Comprehensive Safety and Handling Guide for 3-Chloro-5-(p-tolyl)-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for human or veterinary use.

This document provides essential safety and logistical information for handling 3-Chloro-5-(p-tolyl)-1,2,4-triazine, a heterocyclic building block used in chemical synthesis. The following guidelines are based on best practices for handling chlorinated triazine compounds and should be strictly adhered to by all laboratory personnel.

I. Personal Protective Equipment (PPE)

A. Standard Laboratory Attire:

  • Lab Coat: A full-length laboratory coat should be worn at all times.

  • Closed-toe Shoes: Footwear that fully covers the feet is mandatory.

B. Specific PPE for Handling this compound:

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be used when there is a risk of splashing.[1][2]Protects eyes from dust particles, splashes, and vapors.
Hand Protection Chemical-impermeable gloves (e.g., nitrile, neoprene) that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374. Gloves must be inspected before use and disposed of after.[1][2]Prevents skin contact with the chemical.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A full-face respirator is recommended in case of high exposure risk.[1][3]Protects against inhalation of dust or vapors, especially when handling the solid compound or preparing solutions.
Body Protection Wear fire/flame resistant and impervious clothing to prevent skin exposure.[1][3]Provides an additional barrier against spills and contamination.

II. Operational Plan: Handling and Storage

A. Engineering Controls:

  • Work in a well-ventilated area, preferably in a certified chemical fume hood.[1][3]

  • Ensure that an eyewash station and safety shower are readily accessible.[3]

B. Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Inspect gloves for any signs of damage.

  • Weighing and Transfer:

    • Handle as a solid to minimize dust generation.

    • If possible, use a balance with a draft shield or within the fume hood.

    • Avoid creating dust.[1]

    • Use appropriate tools (e.g., spatula, scoop) for transfers.

  • Solution Preparation:

    • Add the solid to the solvent slowly to avoid splashing.

    • If heating is required, use a controlled heating source (e.g., heating mantle with a stirrer).

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][2][3]

    • Decontaminate all work surfaces and equipment after use.

C. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]

  • Store locked up.[1][3]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[3]

III. Emergency Procedures

Emergency SituationFirst Aid and Response Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1][2][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[3]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a POISON CENTER or doctor/physician if you feel unwell.[1][2][3]
Spill Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid dust formation. Sweep up the spilled solid and shovel it into a suitable, closed container for disposal. Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1][3]
Fire Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. Wear self-contained breathing apparatus (SCBA) and full protective gear for firefighting.[1][3] Hazardous combustion products may include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3]

IV. Disposal Plan

  • Dispose of the chemical and its container in accordance with all applicable local, state, and federal regulations.

  • The compound should be disposed of as hazardous waste.

  • Do not dispose of it with regular laboratory trash or down the drain.

  • Contaminated PPE and other materials should also be treated as hazardous waste.

V. Workflow and Safety Diagram

The following diagram illustrates the standard workflow for handling this compound, emphasizing critical safety checkpoints.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Information (SDS for similar compounds) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Work Area (Fume Hood, Spill Kit) B->C D Weigh Compound in Fume Hood C->D Proceed to Handling E Transfer to Reaction Vessel D->E F Conduct Experiment E->F G Decontaminate Work Area & Equipment F->G Experiment Complete H Dispose of Waste (Hazardous Waste Stream) G->H I Remove PPE & Wash Hands H->I

Caption: A flowchart outlining the key steps and safety precautions for handling this compound.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-5-(p-tolyl)-1,2,4-triazine
Reactant of Route 2
3-Chloro-5-(p-tolyl)-1,2,4-triazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.